molecular formula C9H13NO B073377 4-(2-Aminopropyl)phenol CAS No. 1518-86-1

4-(2-Aminopropyl)phenol

货号: B073377
CAS 编号: 1518-86-1
分子量: 151.21 g/mol
InChI 键: GIKNHHRFLCDOEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Aminopropyl)phenol is a phenethylamine derivative of significant interest in pharmacological and neurochemical research. This compound features a phenolic ring substituted with an aminopropyl side chain, a structure that confers unique properties as a potential trace amine-associated receptor (TAAR) ligand, particularly at TAAR1. Its primary research value lies in its role as a key synthetic intermediate and reference standard in the study of psychoactive substances, enabling the investigation of structure-activity relationships (SAR) and metabolic pathways. Researchers utilize this compound to probe the mechanisms of neurotransmitter activity, modulation of monoaminergic systems, and the physiological role of trace amines. The compound's mechanism of action is primarily associated with its ability to interact with monoamine transporters and receptors, influencing the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a valuable tool for in vitro assays aimed at understanding neuropharmacology, developing analytical methods for substance identification, and advancing fundamental knowledge of central nervous system (CNS) function. It is supplied as a high-purity material to ensure reliability and reproducibility in experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNHHRFLCDOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-21-8 (hydrobromide)
Record name Hydroxyamfetamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023134
Record name (+/-)-4-Hydroxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-86-6
Record name Hydroxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyamfetamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydroxyamphetamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-4-Hydroxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminopropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(2-Aminopropyl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-Aminopropyl)phenol

Introduction

This compound, also known by synonyms such as p-hydroxyamphetamine, norpholedrine, and α-methyltyramine, is a sympathomimetic amine belonging to the substituted phenethylamine and amphetamine chemical classes.[1][2] It is recognized both as a medication and as a significant active metabolite of amphetamine and methamphetamine.[1][3] Medically, it has been utilized in ophthalmic solutions to induce mydriasis (pupil dilation) for diagnostic eye examinations, particularly for conditions like Horner's syndrome.[2][3]

As a metabolite, it is formed in the liver and brain following the administration of amphetamine, primarily through the action of the CYP2D6 enzyme.[3][4] Its primary mechanism of action is as an indirect-acting sympathomimetic, where it stimulates the release of norepinephrine from adrenergic nerve terminals.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis and purification protocols, pharmacology, and metabolism for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Identity

The fundamental structure of this compound consists of a phenol ring substituted at the para position (position 4) with a 2-aminopropyl group.

IdentifierValue
IUPAC Name This compound[2]
Synonyms p-Hydroxyamphetamine, Hydroxyamfetamine, Norpholedrine, α-Methyltyramine[1][2]
CAS Number 103-86-6 (Racemate)[1][5], 1693-66-9 ((S)-enantiomer)[6][7]
Molecular Formula C₉H₁₃NO[5][6]
InChI InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3[2]
InChIKey GIKNHHRFLCDOEU-UHFFFAOYSA-N[2]
SMILES CC(CC1=CC=C(C=C1)O)N[8]
Physicochemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molar Mass 151.21 g/mol [1][5]
Melting Point 125-126 °C[1][5]
Boiling Point (Predicted) 279.2 ± 15.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.070 ± 0.06 g/cm³[5][6]
pKa (Predicted) 9.83 ± 0.15[1]
LogP (Predicted) 1.4 - 1.98[7][8]
Appearance White to off-white solid[1]
Vapour Pressure (Predicted) 0.0024 mmHg at 25°C[6]

Spectroscopic Profile

While experimental spectra are not widely published, the following data, predicted based on the compound's functional groups, can guide analytical characterization.[9]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3550-3200 Strong, BroadO-H StretchPhenol
3500-3300 MediumN-H StretchPrimary Amine
~3030 MediumC-H StretchAromatic
2950-2850 Medium to StrongC-H StretchAlkyl (CH₃, CH)
1700-1500 Medium, SharpC=C BendingAromatic Ring
1650-1580 MediumN-H BendPrimary Amine
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Predicted chemical shifts (δ) in ppm relative to TMS in a non-polar solvent like CDCl₃)

¹H NMR Spectroscopy

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0 d 2H Aromatic C-H (ortho to -OH)
~6.7 d 2H Aromatic C-H (meta to -OH)
~5.0-6.0 s (broad) 1H Phenolic -OH
~3.0-3.3 m 1H Methine C-H
~2.7 dd 1H Methylene C-H
~2.5 dd 1H Methylene C-H
~1.5-2.0 s (broad) 2H Amine -NH₂

| ~1.1 | d | 3H | Methyl C-H |

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Assignment
~155 Aromatic C-OH
~130 Aromatic C-H
~130 Quaternary Aromatic C
~115 Aromatic C-H
~50 Methine C-N
~45 Methylene C-C

| ~23 | Methyl C |

Experimental Protocols

Purification by Recrystallization

This protocol is based on standard chemical purification methods for solid phenolic compounds.[1]

  • Dissolution : Dissolve the crude this compound solid in a minimum amount of hot benzene or ethanol. Ensure the solvent is heated to its boiling point to maximize solubility.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes to adsorb impurities.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For higher purity, the cooling process should be as slow as possible.

  • Chilling : Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying : Dry the crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 60-80 °C) until a constant weight is achieved. The (±)-hydrochloride salt can be recrystallized from an ethanol/diethyl ether mixture.[1]

General Protocol for Spectroscopic Analysis

This protocol provides a generalized workflow for obtaining analytical spectra.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Weigh ~5-10 mg of This compound dissolve_nmr Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep->dissolve_nmr dissolve_ms Dissolve in volatile solvent (e.g., MeOH) prep->dissolve_ms prep_ir Prepare KBr pellet or thin film prep->prep_ir nmr ¹H and ¹³C NMR Spectroscopy ms Mass Spectrometry (e.g., ESI-MS) ir FTIR Spectroscopy analysis_nmr Analyze chemical shifts, integration, and coupling nmr->analysis_nmr analysis_ms Determine molecular ion peak and fragmentation pattern ms->analysis_ms analysis_ir Identify characteristic absorption bands ir->analysis_ir confirm Structural Confirmation analysis_nmr->confirm analysis_ms->confirm analysis_ir->confirm

Caption: General workflow for spectroscopic characterization.

Pharmacology and Mechanism of Action

This compound is an indirect-acting sympathomimetic amine.[10] Its primary pharmacological effect is to increase the concentration of norepinephrine in the synaptic cleft. It does not act directly as an agonist on postsynaptic adrenergic receptors but rather promotes the release of endogenous norepinephrine from presynaptic nerve terminals.[3]

The mechanism involves the following steps:

  • Uptake : The compound is taken up from the synapse into the presynaptic neuron by the norepinephrine transporter (NET).

  • Vesicular Disruption : Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles.

  • Norepinephrine Efflux : This disruption leads to an increase in cytosolic norepinephrine, which causes the NET to reverse its direction of transport, releasing norepinephrine from the neuron into the synaptic cleft.

  • Postsynaptic Activation : The elevated synaptic norepinephrine concentration leads to increased activation of postsynaptic α- and β-adrenergic receptors, resulting in a sympathomimetic response (e.g., vasoconstriction, mydriasis).

G Mechanism of Action of this compound cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron HAP This compound (HAP) NET Norepinephrine Transporter (NET) HAP->NET Uptake HAP_inside HAP NET->HAP_inside Transport In NE_synapse Increased Synaptic NE NET->NE_synapse NE Efflux Vesicle Synaptic Vesicle NE_vesicle Norepinephrine (NE) VMAT2 VMAT2 NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release to Cytosol VMAT2->NE_vesicle Blocks NE Packaging NE_cytosol->NET Reverses Transport HAP_inside->VMAT2 Disrupts Receptor Adrenergic Receptors (α, β) NE_synapse->Receptor Binds Response Sympathomimetic Response Receptor->Response Activates Amphetamine Amphetamine HAP This compound (p-Hydroxyamphetamine) Amphetamine->HAP CYP2D6 (Aromatic Hydroxylation) PHN p-Hydroxynorephedrine (4-Hydroxynorephedrine) HAP->PHN Dopamine β-hydroxylase (Beta-Hydroxylation)

References

(R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(2-Aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine or (R)-α-methyltyramine, is a chiral amine of significant interest in pharmacological research and drug development. As an enantiomer of the sympathomimetic amine 4-hydroxyamphetamine, it exhibits distinct biological activities and metabolic pathways. This technical guide provides an in-depth overview of (R)-4-(2-Aminopropyl)phenol, covering its chemical identity, suppliers, synthesis, experimental protocols, and biological significance, with a focus on data relevant to researchers in the field.

Chemical Identification and Suppliers

The specific enantiomer (R)-4-(2-Aminopropyl)phenol is identified by the CAS number 1518-89-4 . The racemic mixture, 4-(2-aminopropyl)phenol, is more commonly available and has the CAS number 103-86-6 [1].

Table 1: Chemical Identifiers

Identifier(R)-4-(2-Aminopropyl)phenolThis compound (Racemate)
CAS Number 1518-89-4103-86-6
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol
IUPAC Name (2R)-2-amino-1-(4-hydroxyphenyl)propaneThis compound

A number of chemical suppliers offer this compound, primarily as the racemate. The (R)-enantiomer may be available from specialized suppliers, though it is sometimes listed as a discontinued product. Researchers are advised to inquire with the suppliers for current availability.

Table 2: Potential Suppliers of this compound and its Enantiomers

SupplierProductCAS NumberNotes
Gentaur(R)-4-(2-Aminopropyl)phenol1693-66-9Catalog: 572-TRC-A621685-1G
ChemicalBookThis compound103-86-6Lists multiple suppliers for the racemate.
PubChemThis compound103-86-6Provides a list of chemical vendors.

Synthesis and Chiral Separation

The synthesis of racemic this compound (p-hydroxyamphetamine) can be achieved through various methods. One common approach involves the reduction of 4-hydroxyphenylacetone.

Enantioselective Synthesis
Experimental Protocol: Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and (S)-4-(2-aminopropyl)phenol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or a cyclodextrin-based column like Cyclobond™ I 2000 DM)

  • HPLC-grade solvents (e.g., hexane, isopropanol, methanol, acetonitrile)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

  • Racemic this compound standard

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amine-containing compounds.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm or 275 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Table 3: Example HPLC Parameters for Chiral Separation

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

Biological Activity and Significance

(R)-4-(2-Aminopropyl)phenol's biological activity is primarily as an indirect-acting sympathomimetic agent. This means it exerts its effects by increasing the levels of norepinephrine in the synaptic cleft, rather than by directly binding to and activating adrenergic receptors[2][3].

Mechanism of Action: Norepinephrine Release

The primary mechanism of action involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through interaction with the norepinephrine transporter (NET), leading to a reversal of its function and subsequent efflux of norepinephrine into the synapse.

Norepinephrine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R_4_AP (R)-4-(2-Aminopropyl)phenol NET Norepinephrine Transporter (NET) R_4_AP->NET Interacts with NE_cytosol Cytosolic Norepinephrine NET->NE_cytosol Reverses transport NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_cytosol Release from NE_synapse Norepinephrine NE_cytosol->NE_synapse Efflux via NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Response Cellular Response Adrenergic_Receptor->Response Activates

Mechanism of Norepinephrine Release by (R)-4-(2-Aminopropyl)phenol.

Adrenergic Signaling Pathway

Once released into the synaptic cleft, norepinephrine binds to and activates adrenergic receptors on the postsynaptic membrane. These are G-protein coupled receptors (GPCRs) that initiate downstream signaling cascades, leading to various physiological responses.

Adrenergic_Signaling NE Norepinephrine Adrenergic_Receptor Adrenergic Receptor (GPCR) NE->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased heart rate) Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Simplified Adrenergic Receptor Signaling Pathway.

Stereoselectivity and Biological Data

The biological activity of this compound is stereoselective, meaning the (R) and (S) enantiomers can have different potencies and effects. For instance, studies on the metabolism of methamphetamine show that its conversion to p-hydroxyamphetamine is enantioselective[4][5].

One key molecular target for p-hydroxyamphetamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. A study investigating the stereoselectivity of p-hydroxyamphetamine at TAAR1 in different species found that the S-(+)-enantiomer was generally more potent than the R-(-)-enantiomer[6].

Table 4: Stereoselectivity of p-Hydroxyamphetamine at TAAR1

SpeciesEnantiomerEC₅₀ (µM) at TAAR1
RatS-(+)~1.0
R-(-)>10
MouseS-(+)~1.0
R-(-)>10
Human/Rat ChimeraS-(+)~5.0
R-(-)>10
Data adapted from a study on TAAR1 activation[6].

Toxicity Data

Studies on the racemic mixture, 4-hydroxyamphetamine, have provided insights into its toxicological profile. In vitro studies using human dopaminergic differentiated SH-SY5Y cells have compared the toxicity of amphetamine and its metabolites, 4-hydroxyamphetamine (4-OHAMPH) and 4-hydroxynorephedrine (4-OHNE).

Table 5: In Vitro Toxicity of 4-Hydroxyamphetamine

CompoundCell LineExposure TimeTC₅₀ (Toxic Concentration 50%)
Amphetamine (AMPH)SH-SY5Y24h~3.5 mM
4-Hydroxyamphetamine (4-OHAMPH)SH-SY5Y24hNot reached in the tested range (up to 10 mM)
4-Hydroxynorephedrine (4-OHNE)SH-SY5Y24h~8 mM
Data from a study on the toxicity of amphetamine metabolites[7].

These results indicate that 4-hydroxyamphetamine is less toxic in this in vitro model than its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine[7]. It is important to note that this data is for the racemate, and the toxicity of the individual enantiomers may differ.

Conclusion

(R)-4-(2-Aminopropyl)phenol is a chiral molecule with important pharmacological properties as an indirect-acting sympathomimetic. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic signaling pathways. The stereochemistry of this compound plays a crucial role in its biological activity, as evidenced by its enantioselective interaction with targets such as TAAR1. This technical guide provides a foundational resource for researchers and professionals working with (R)-4-(2-Aminopropyl)phenol, summarizing key data and experimental protocols to facilitate further investigation and drug development efforts.

References

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-aminopropyl)phenol, also known as 4-hydroxyamphetamine (4-HA), within the central nervous system (CNS). As a primary active metabolite of amphetamine, 4-HA contributes significantly to the overall pharmacological profile of its parent compound. Its actions are multifaceted, primarily characterized by agonism at the trace amine-associated receptor 1 (TAAR1), promotion of monoamine release (norepinephrine and serotonin), and inhibition of monoamine oxidase A (MAO-A). This document synthesizes the current understanding of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound (IUPAC name), also widely known as 4-hydroxyamphetamine, is a sympathomimetic amine of the substituted phenethylamine and amphetamine classes. It is recognized both as a standalone pharmacological agent and, more commonly, as a major active metabolite of amphetamine, formed via hydroxylation by the cytochrome P450 enzyme CYP2D6. While it has seen clinical use in ophthalmology as a mydriatic agent, its primary interest for CNS researchers lies in its contribution to the psychostimulant, behavioral, and neurochemical effects of amphetamine. Understanding the specific mechanisms of 4-HA is crucial for a complete picture of amphetamine's pharmacology and for the development of novel therapeutics targeting monoaminergic systems.

Biosynthesis and Metabolism

In humans and other species where aromatic hydroxylation is a key metabolic route, amphetamine is converted to 4-hydroxyamphetamine in the liver by the polymorphic enzyme CYP2D6. Once formed, 4-HA can exert its own effects before being further metabolized by dopamine β-hydroxylase (DBH) into 4-hydroxynorephedrine, another active metabolite, or being eliminated through urine. This metabolic pathway is significant as 4-HA can persist in the brain, potentially contributing to the long-term effects of amphetamine administration.

cluster_metabolism Metabolic Pathway of Amphetamine to 4-Hydroxyamphetamine amphetamine Amphetamine cyp2d6 CYP2D6 (Liver) amphetamine->cyp2d6 ha This compound (4-Hydroxyamphetamine) dbh Dopamine β-hydroxylase (DBH) ha->dbh hne 4-Hydroxynorephedrine cyp2d6->ha dbh->hne

Metabolic conversion of amphetamine in the central nervous system.

Core Mechanism of Action in the CNS

The central actions of 4-hydroxyamphetamine are driven by its interactions with several key components of monoaminergic neurotransmission.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

4-Hydroxyamphetamine is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) expressed in monoaminergic neurons. Upon binding, 4-HA activates TAAR1, which primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC), can then phosphorylate monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This phosphorylation event is a critical step that can lead to the reversal of transporter function, switching from reuptake of neurotransmitters from the synapse to efflux of neurotransmitters from the presynaptic neuron into the synapse.

cluster_pathway TAAR1 Signaling Cascade Induced by 4-Hydroxyamphetamine HA 4-Hydroxyamphetamine TAAR1 TAAR1 HA->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter Monoamine Transporter (DAT, NET, SERT) PKA->Transporter Phosphorylates Release Neurotransmitter Efflux (DA, NE, 5-HT) Transporter->Release Induces

TAAR1-mediated signaling pathway initiated by 4-hydroxyamphetamine.
Monoamine Transporter Interaction and Neurotransmitter Release

As an indirect-acting sympathomimetic, a primary mechanism of 4-HA is the release of monoamine neurotransmitters. It is an effective releasing agent for norepinephrine (NE) and serotonin (5-HT). This action is believed to be mediated by its interaction with NET and SERT, facilitated by the TAAR1 signaling cascade described above, which promotes transporter-mediated efflux. Studies on amphetamine analogues suggest that the most potent effect of these stimulants is the release of norepinephrine. The increased locomotor activity observed in rodents following central administration of 4-HA is inhibited by dopamine uptake inhibitors, suggesting a critical role for the dopamine transporter and dopaminergic systems in its behavioral effects.

Monoamine Oxidase (MAO) Inhibition

4-Hydroxyamphetamine also functions as an inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform. MAO-A is a key enzyme located on the outer mitochondrial membrane within presynaptic neurons, responsible for the degradation of serotonin and norepinephrine. By inhibiting MAO-A, 4-HA prevents the breakdown of these neurotransmitters in the presynaptic terminal. This action increases the concentration of monoamines available for packaging into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), thereby augmenting the releasable pool of neurotransmitters. This MAO inhibition synergizes with its action as a releasing agent, leading to a more pronounced and sustained increase in synaptic monoamine levels.

Indirect Serotonin 5-HT2A Receptor Modulation

In animal models, intracerebroventricular administration of 4-hydroxyamphetamine induces a head-twitch response, a behavioral proxy for the activation of serotonin 5-HT2A receptors. However, this effect is not due to direct agonism at the 5-HT2A receptor. Instead, it is blocked by serotonin synthesis inhibitors and reuptake inhibitors. This indicates that the 5-HT2A receptor activation is a downstream consequence of 4-HA's primary action as a potent serotonin releasing agent. The elevated synaptic serotonin levels subsequently lead to the activation of postsynaptic 5-HT2A receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-hydroxyamphetamine.

Table 1: TAAR1 Agonist Activity of 4-Hydroxyamphetamine

Compound/Isomer Receptor Species Assay System Potency (EC₅₀) Reference
4-Hydroxyamphetamine Rat HEK293 Cells ~0.2 µM
4-Hydroxyamphetamine Rat HEK293 Cells 0.05 µM
S-(+)-p-Hydroxyamphetamine Rat HEK-293 Cells 0.17 µM
S-(+)-p-Hydroxyamphetamine Mouse HEK-293 Cells 0.31 µM

| S-(+)-p-Hydroxyamphetamine | Human-Rat Chimera | HEK-293 Cells | 1.13 µM | |

Table 2: In Vitro Toxicity Data

Compound Cell Line Exposure Time Potency (TC₅₀) Reference
4-Hydroxyamphetamine Human Dopaminergic Differentiated SH-SY5Y 24 hours >10 mM

| Amphetamine (for comparison) | Human Dopaminergic Differentiated SH-SY5Y | 24 hours | ~3.5 mM | |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the CNS mechanism of action of this compound.

Synthesis of this compound

Principle: A common laboratory synthesis involves the reductive amination of 4-hydroxyphenylacetone.

Materials:

  • 4-Hydroxyphenylacetone

  • Ammonium acetate or ammonia

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether or ethyl acetate

  • Standard laboratory glassware, magnetic stirrer, and purification apparatus (e.g., column chromatography).

Procedure:

  • Dissolve 4-hydroxyphenylacetone (1.0 eq) and a molar excess of ammonium acetate (e.g., 10 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath. Cautiously and portion-wise, add sodium cyanoborohydride (e.g., 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with NaOH solution and extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.

  • Purify the product via column chromatography or by converting it to its hydrochloride salt by dissolving the freebase in ether and adding a solution of HCl in ether to precipitate the salt, which can then be recrystallized.

In Vivo Microdialysis for Neurotransmitter Release

cluster_workflow Experimental Workflow for In Vivo Microdialysis start Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation (e.g., Striatum or NAc) start->surgery recovery Post-Operative Recovery (Several Days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion with aCSF (e.g., 1-2 µL/min) probe_insertion->perfusion stabilization System Stabilization (1-2 hours) perfusion->stabilization baseline Collection of Baseline Dialysate Samples stabilization->baseline admin Systemic or Local Administration of 4-Hydroxyamphetamine baseline->admin collection Post-Treatment Sample Collection admin->collection analysis Quantification of Neurotransmitters (DA, 5-HT) via HPLC-ECD collection->analysis end Histological Verification of Probe Placement analysis->end

Workflow for in vivo microdialysis to measure neurotransmitter release.

Principle: This technique measures the concentration of extracellular neurotransmitters in a specific brain region of a freely moving animal. A semi-permeable probe is implanted, and a physiological solution (aCSF) is perfused through it. Neurotransmitters diffuse across the membrane into the aCSF, which is then collected and analyzed.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 4-hydroxyamphetamine solution for injection (intraperitoneal, subcutaneous, or intracerebroventricular)

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgery: Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum) and secure it with dental cement. Allow the animal to recover for several days.

  • Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 4-hydroxyamphetamine via the desired route (e.g., i.p. injection or i.c.v. infusion).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the drug-induced changes in dopamine and serotonin concentrations.

  • Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the neurotransmitter concentrations.

  • Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot these percentages over time to visualize the time-course of the drug's effect.

Locomotor Activity Assessment

Principle: This experiment quantifies the stimulant effects of a drug by measuring an animal's spontaneous movement in a controlled environment. An increase in locomotor activity is often correlated with enhanced dopaminergic neurotransmission in the nucleus accumbens.

Materials:

  • Open-field activity chambers equipped with infrared beam arrays or video tracking software.

  • Test animals (e.g., mice).

  • 4-hydroxyamphetamine solution for injection.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. On the day(s) prior to testing, habituate the animals to the injection procedure (with vehicle) and the activity chambers to reduce novelty-induced hyperactivity.

  • Baseline (Optional but Recommended): On the test day, administer a vehicle injection and place the mouse in the center of the open-field chamber. Record locomotor activity for a set period (e.g., 60 minutes) to establish a baseline.

  • Drug Administration: On a subsequent day, administer 4-hydroxyamphetamine at the desired dose and route (e.g., intracerebroventricularly, as this route is effective for 4-HA).

  • Testing: Immediately place the animal back into the chamber and record its activity for the same duration. The system will record parameters such as total distance traveled, horizontal beam breaks, vertical beam breaks (rearing), and time spent in different zones (center vs. periphery).

  • Cleaning: Thoroughly clean the chambers with a disinfectant between each animal to eliminate olfactory cues.

Data Analysis: Compare the locomotor activity parameters (e.g., total distance) between the vehicle-treated and 4-HA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B. A common method is a fluorometric assay where the MAO enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).

  • Fluorescent probe (e.g., Amplex® Red).

  • Horseradish peroxidase (HRP).

  • 4-hydroxyamphetamine at various concentrations.

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, HRP, fluorescent probe, positive controls, and a serial dilution of 4-hydroxyamphetamine in assay buffer.

  • Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

  • Inhibition: Add the various concentrations of 4-hydroxyamphetamine, positive controls, or vehicle to the respective wells. Pre-incubate for a set time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation: Start the enzymatic reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., ~530 nm/585 nm for resorufin).

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

An In-depth Technical Guide to the Pharmacological Profile of p-Hydroxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyamphetamine (para-hydroxyamphetamine, 4-hydroxyamphetamine, or norpholedrine) is a primary active metabolite of amphetamine and a sympathomimetic amine. While its clinical use is primarily restricted to ophthalmology as a mydriatic agent, its contribution to the overall pharmacological and toxicological profile of amphetamine makes it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

p-Hydroxyamphetamine is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring of the amphetamine molecule. It is endogenously formed in humans through the metabolism of amphetamine by the cytochrome P450 2D6 (CYP2D6) enzyme[1][2]. While possessing central and peripheral sympathomimetic activity, its distinct pharmacological properties differentiate it from its parent compound. This guide aims to consolidate the current understanding of p-hydroxyamphetamine's interactions with key biological targets, providing a foundational resource for researchers in pharmacology and related fields.

Mechanism of Action

The pharmacological effects of p-hydroxyamphetamine are multifaceted, primarily stemming from its interactions with monoaminergic systems. Its principal mechanisms of action include:

  • Indirect Sympathomimetic Activity: p-Hydroxyamphetamine is an indirect-acting sympathomimetic amine. Its primary mechanism is the release of norepinephrine from adrenergic nerve terminals, which leads to effects such as mydriasis (pupil dilation)[1][3].

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: p-Hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1)[1]. Activation of TAAR1 can modulate monoaminergic neurotransmission and is implicated in some of the behavioral effects of amphetamine-like compounds[4][5][6].

  • Monoamine Release: In addition to norepinephrine, p-hydroxyamphetamine has been shown to induce the release of other monoamines, including dopamine and serotonin[7][8][9][10]. This releasing activity contributes to its central nervous system effects.

  • Monoamine Oxidase (MAO) Inhibition: p-Hydroxyamphetamine acts as an inhibitor of monoamine oxidase A (MAO-A)[1]. This inhibition can lead to decreased metabolism of monoamines in the presynaptic terminal, thereby increasing their availability for release.

Data Presentation: Quantitative Pharmacological Data

Quantitative data on the potency and affinity of p-hydroxyamphetamine at various targets are crucial for a complete understanding of its pharmacological profile. The following tables summarize the available data.

Table 1: Receptor Binding and Transporter Inhibition

TargetSpeciesAssay TypeValue (Ki/IC50)Reference
TAAR1 RatcAMP AccumulationEC50: 0.05 µM [11]
MAO-A Rat/MouseEnzyme InhibitionCompetitive Inhibitor[12]

Table 2: Comparative Monoamine Transporter Inhibition of Amphetamine

TargetSpeciesValue (Ki in µM)Reference
hDAT Human0.64[13]
hNET Human0.07[13]
hSERT Human38[13]

Table 3: Pharmacokinetic Parameters

ParameterSpeciesValueReference
Metabolism HumanMetabolite of amphetamine via CYP2D6[1][2]
Further Metabolism HumanTo p-hydroxynorephedrine[1]
Excretion HumanUrine (primarily as conjugates)[2]

Note: Detailed human pharmacokinetic parameters for p-hydroxyamphetamine, such as half-life, Cmax, and volume of distribution, are not well-documented in the available literature.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological studies. The following are representative protocols for key assays used to characterize compounds like p-hydroxyamphetamine.

Neurotransmitter Reuptake Inhibition Assay (HEK293 Cells)

This protocol describes a method to determine the inhibitory potency of a test compound on monoamine transporters expressed in a heterologous system.

Objective: To measure the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake into HEK293 cells stably expressing the respective transporter (DAT, NET, or SERT).

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Poly-D-lysine coated 96-well plates

  • Krebs-HEPES buffer (KHB)

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (radioligand)

  • Test compound (p-hydroxyamphetamine)

  • Selective inhibitors for non-specific uptake determination (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Assay Preparation: On the day of the assay, wash the cells once with room temperature KHB.

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound to the wells. For total uptake, add vehicle. For non-specific uptake, add a high concentration of the respective selective inhibitor.

  • Radioligand Addition: Initiate the uptake by adding 50 µL of KHB containing the radioligand at a concentration near its Km value.

  • Incubation: Incubate the plate at room temperature for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold KHB to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Neurotransmitter Release Assay (Rat Brain Synaptosomes)

This protocol outlines a method to measure the ability of a test compound to induce the release of monoamines from isolated nerve terminals.

Objective: To determine the EC50 value of a test compound for the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine release)

  • Sucrose homogenization buffer

  • Krebs-Ringer buffer

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (p-hydroxyamphetamine)

  • Perfusion system or superfusion chambers

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Wash the pellet and resuspend it in Krebs-Ringer buffer[14].

  • Radiolabel Loading: Incubate the synaptosomes with the desired radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to superfusion chambers and perfuse with buffer to establish a stable baseline of radiolabel efflux.

  • Compound Application: Switch to a buffer containing the test compound at various concentrations and continue to collect the perfusate in fractions.

  • Depolarization (Optional): At the end of the experiment, a high potassium buffer can be used to depolarize the synaptosomes and induce vesicular release, serving as a positive control.

  • Radioactivity Measurement: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the time of collection. Calculate the net release induced by the test compound by subtracting the baseline efflux. Fit the concentration-response data to a sigmoidal curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by p-hydroxyamphetamine.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pOHA p-Hydroxyamphetamine TAAR1 TAAR1 pOHA->TAAR1 Agonist DAT DAT pOHA->DAT Substrate/ Inhibitor DA_vesicle Dopamine Vesicle pOHA->DA_vesicle Disrupts Storage AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates (Modulates) DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Reverse Transport (via DAT) D2R D2 Receptor DA_synapse->D2R Activates

Caption: TAAR1 signaling pathway activated by p-hydroxyamphetamine in a dopaminergic neuron.

G Amphetamine Amphetamine CYP2D6 CYP2D6 (Liver) Amphetamine->CYP2D6 pOHA p-Hydroxyamphetamine CYP2D6->pOHA Metabolism DBH Dopamine β-hydroxylase pOHA->DBH Excretion Urinary Excretion (Conjugated/Unchanged) pOHA->Excretion pHN p-Hydroxynorephedrine DBH->pHN Metabolism pHN->Excretion

Caption: Metabolic pathway of amphetamine to p-hydroxyamphetamine and its subsequent metabolite.

Experimental Workflows

G start Start plate_cells Plate HEK293 cells (expressing DAT/NET/SERT) in 96-well plate start->plate_cells wash_cells Wash cells with KHB plate_cells->wash_cells add_compounds Add test compound (p-hydroxyamphetamine) and controls wash_cells->add_compounds add_radioligand Add [3H]neurotransmitter add_compounds->add_radioligand incubate Incubate (1-5 min) add_radioligand->incubate terminate Terminate uptake (wash with ice-cold KHB) incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze

Caption: Workflow for the neurotransmitter reuptake inhibition assay.

Discussion and Conclusion

p-Hydroxyamphetamine demonstrates a complex pharmacological profile, acting as an indirect sympathomimetic, a TAAR1 agonist, a monoamine releaser, and a weak MAO-A inhibitor. Its primary effect of releasing norepinephrine underlies its clinical application as a mydriatic. However, its interactions with dopamine and serotonin systems, as well as TAAR1, suggest a broader role in the central nervous system effects observed after amphetamine administration.

A significant gap in the current literature is the lack of comprehensive quantitative data on the affinity of p-hydroxyamphetamine for the monoamine transporters (DAT, NET, and SERT) and its potency as a releaser for each of these neurotransmitters. While comparative data for amphetamine are available, direct measurements for its hydroxylated metabolite are needed for a more precise understanding of its contribution to the overall effects of the parent drug.

Future research should focus on elucidating the specific binding affinities and release potencies of p-hydroxyamphetamine at monoamine transporters. Furthermore, a more detailed characterization of its human pharmacokinetics is warranted. A deeper understanding of the pharmacological profile of p-hydroxyamphetamine will not only clarify its role in the effects of amphetamine but also inform the development of novel therapeutics targeting the monoaminergic systems.

References

4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide on its Role as a Key Amphetamine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine (4-HA), p-hydroxyamphetamine (PHA), or norpholedrine, is a primary active metabolite of amphetamine.[1][2][3] Structurally, it is a substituted phenethylamine and an amphetamine derivative characterized by a hydroxyl group at the para-position of the phenyl ring.[2] This metabolite is formed through the aromatic hydroxylation of amphetamine and plays a significant role in the overall pharmacological and toxicological profile of the parent drug.[4] Its presence in biological fluids is a key indicator of amphetamine exposure in forensic and clinical toxicology.[2] Beyond its role as a metabolite, 4-hydroxyamphetamine itself exhibits sympathomimetic activity and has been used clinically in ophthalmic solutions for pupil dilation.[1][2][5] This guide provides an in-depth technical overview of this compound, covering its metabolic formation, pharmacokinetics, biological activities, and the analytical methods for its detection.

Metabolic Pathway of Amphetamine to this compound

Amphetamine undergoes extensive metabolism in the liver, primarily through two oxidative pathways: aromatic hydroxylation and oxidative deamination.[3][4] The formation of this compound is the result of aromatic hydroxylation, a major metabolic route.[4]

Enzymatic Conversion: The conversion of amphetamine to 4-hydroxyamphetamine is catalyzed by the cytochrome P450 enzyme CYP2D6 , which is predominantly found in the liver.[1][3][6] This enzymatic reaction adds a hydroxyl group to the para-position of amphetamine's phenyl ring. The genetic polymorphism of CYP2D6 can lead to variations in the rate of amphetamine metabolism among individuals, potentially affecting the drug's efficacy and toxicity.[7][8]

Subsequent Metabolism: Following its formation, 4-hydroxyamphetamine can be further metabolized by the enzyme dopamine β-hydroxylase (DBH) .[1][9] This enzyme converts 4-hydroxyamphetamine into 4-hydroxynorephedrine , another active metabolite. Alternatively, 4-hydroxyamphetamine can be eliminated from the body through urinary excretion.[1][9]

Amphetamine Metabolism Pathway Amphetamine Amphetamine Metabolite This compound (4-Hydroxyamphetamine) Amphetamine->Metabolite CYP2D6 (Aromatic Hydroxylation) FurtherMetabolite 4-Hydroxynorephedrine Metabolite->FurtherMetabolite Dopamine β-Hydroxylase Elimination Urinary Excretion Metabolite->Elimination

Metabolic conversion of amphetamine to its primary metabolites.

Pharmacokinetics and Quantitative Data

The pharmacokinetic profile of 4-hydroxyamphetamine is influenced by the metabolism of its parent compound, amphetamine. While specific quantitative values can vary based on individual factors like genetics (CYP2D6 polymorphism), dosage, and urinary pH, general data has been established.[2][8]

ParameterValueReference
Formation from Amphetamine Approximately 3% to 7% of an amphetamine dose is converted to 4-hydroxyamphetamine.[2][10]
Primary Enzyme CYP2D6[1][3][7]
Further Metabolism Converted to 4-hydroxynorephedrine by dopamine β-hydroxylase.[1][9]
Elimination Excreted in the urine, primarily in conjugated form.[2][1][2]
Peak Urine Concentration (from Fenproporex) Following administration of fenproporex (a pro-drug of amphetamine), peak amphetamine concentrations (which would subsequently be metabolized) were observed at 6-20 hours, ranging from 1200 to 2100 ng/mL.[11]
Urinary Detection Window (as Amphetamine) Amphetamine (and by extension, its metabolites) can be detected in urine for up to 119 hours post-administration of a precursor drug.[11]

Pharmacodynamics and Biological Activity

This compound is not merely an inactive byproduct; it is a pharmacologically active compound with its own distinct mechanism of action.[4]

Mechanism of Action: 4-Hydroxyamphetamine acts as an indirect-acting sympathomimetic agent .[1][2][12] Its primary mechanism involves stimulating the release of norepinephrine from presynaptic nerve terminals.[2][13] This leads to increased activation of adrenergic receptors.

It also exhibits other activities:

  • TAAR1 Agonism: Like its parent compound, 4-hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1).[1][2] Activation of TAAR1 is known to modulate monoaminergic systems.[14][15]

  • Serotonin Releasing Agent: The compound has been found to act as a serotonin releasing agent.[1]

  • MAO Inhibition: It can decrease the metabolism of serotonin and other monoamines by inhibiting monoamine oxidases (MAOs), particularly MAO-A.[1][13] This inhibition increases the availability of these neurotransmitters for release.

Signaling Pathway of 4-Hydroxyamphetamine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron HA 4-Hydroxyamphetamine TAAR1 TAAR1 HA->TAAR1 Agonist NE_Vesicle Norepinephrine Vesicles HA->NE_Vesicle Promotes Release MAO MAO HA->MAO Inhibits VMAT2 VMAT2 NE_Cytosol Cytosolic Norepinephrine NE_Vesicle->NE_Cytosol NE_Synapse Norepinephrine NE_Cytosol->NE_Synapse Transporter Reversal MAO->NE_Cytosol Degrades NET Norepinephrine Transporter (NET) Adrenergic_R Adrenergic Receptors NE_Synapse->Adrenergic_R Binds Response Physiological Response (e.g., Mydriasis) Adrenergic_R->Response Activates

Mechanism of action of this compound at the synapse.

Experimental Protocols for Detection and Quantification

The analysis of 4-hydroxyamphetamine in biological matrices is crucial for forensic toxicology and clinical monitoring. The most common methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[16][17][18]

General Workflow for LC-MS/MS Analysis of 4-Hydroxyamphetamine in Urine

This protocol outlines a typical "dilute-and-shoot" approach, which is valued for its simplicity and speed.[16]

  • Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., 4-hydroxyamphetamine-d5) to an aliquot of the urine sample. This is critical for accurate quantification.

  • Sample Dilution: Dilute the spiked urine sample with a suitable solvent (e.g., mobile phase or a buffered solution). This reduces matrix effects.

  • Vortexing and Centrifugation: Mix the sample thoroughly and centrifuge to pellet any particulate matter.

  • LC-MS/MS Analysis:

    • Injection: Inject the supernatant into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate 4-hydroxyamphetamine from other urine components. A gradient elution with solvents like water with formic acid and acetonitrile with formic acid is common.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 4-hydroxyamphetamine and one or more product ions generated by collision-induced dissociation. This two-stage filtering provides excellent selectivity.

  • Data Analysis:

    • Quantification: Create a calibration curve using standards of known concentrations. The concentration of 4-hydroxyamphetamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Confirmation: The presence of the analyte is confirmed by the retention time matching that of a reference standard and the ion ratio of the quantifier and qualifier transitions being within an acceptable tolerance.

LC-MS/MS Workflow Start Urine Sample Collection Step1 Spike with Internal Standard Start->Step1 Step2 Dilute Sample Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Inject Supernatant Step3->Step4 Step5 HPLC Separation Step4->Step5 LC System Step6 Tandem MS Detection (MRM) Step5->Step6 MS System End Data Analysis & Quantification Step6->End

General experimental workflow for LC-MS/MS analysis.
Sample Preparation for GC-MS Analysis

GC-MS analysis often requires more extensive sample preparation, including extraction and derivatization, due to the polar nature of amphetamines.

  • Hydrolysis (Optional): To measure total (free and conjugated) 4-hydroxyamphetamine, an initial acid or enzymatic hydrolysis step is performed to cleave the conjugates.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The sample is alkalinized, and the analyte is extracted into an organic solvent.

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge that retains the analyte, which is then washed and eluted with a specific solvent. This is often preferred for cleaner extracts.[19]

  • Derivatization: The extracted analyte is derivatized (e.g., with pentafluoropropionic anhydride - PFPA) to increase its volatility and improve its chromatographic properties for GC analysis.[19]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Conclusion

This compound is a critical molecule in the study of amphetamine pharmacology and toxicology. As a major, active metabolite, its formation via CYP2D6, subsequent metabolism, and its own sympathomimetic actions contribute significantly to the effects of the parent drug. Understanding its pharmacokinetics and pharmacodynamics is essential for interpreting clinical and forensic data. Robust analytical methods, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for its reliable quantification in biological samples, aiding researchers and drug development professionals in accurately assessing amphetamine exposure and its metabolic consequences.

References

Endogenous Presence and Biosynthesis of 4-(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 4-(2-aminopropyl)phenol (4-APPA), also known as p-hydroxyamphetamine or norpholedrine. While 4-APPA is well-documented as a major metabolite of amphetamine, its endogenous presence and biosynthesis in the absence of external precursors remain a subject of scientific inquiry. This document details the established metabolic pathway of 4-APPA from amphetamine, proposes a hypothetical endogenous biosynthetic pathway, and outlines detailed experimental protocols for its detection and quantification. Furthermore, this guide presents quantitative data from relevant studies in structured tables and visualizes key pathways and workflows using the DOT language for enhanced clarity.

Introduction

This compound is a sympathomimetic amine that acts as an indirect-acting agonist, primarily by stimulating the release of norepinephrine.[1][2] It is a well-characterized metabolite of the synthetic central nervous system stimulant, amphetamine.[2][3][4][5] The potential for an endogenous biosynthetic pathway for 4-APPA is an intriguing area of research, given the existence of other endogenous trace amines with similar structures and functions. This guide will explore both the established metabolic formation and the theoretical endogenous synthesis of this compound.

Endogenous Presence and Biosynthesis

While direct evidence for the endogenous presence of 4-APPA in organisms not exposed to amphetamine is not currently available in the scientific literature, the existence of analogous biosynthetic pathways for other phenolic amines suggests a plausible, albeit hypothetical, route for its formation.

Established Metabolic Pathway from Amphetamine

The primary and well-documented origin of 4-APPA in humans is through the metabolism of amphetamine.[2] The hydroxylation of amphetamine to 4-APPA is catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), which is predominantly found in the liver.[2][3][5] Subsequently, 4-APPA can be further metabolized by dopamine β-hydroxylase to form p-hydroxynorephedrine.[2][5]

Hypothetical Endogenous Biosynthetic Pathway

A plausible, yet unconfirmed, endogenous biosynthetic pathway for 4-APPA could originate from an endogenous precursor analogous to amphetamine. One such hypothetical pathway involves the hydroxylation of α-methylphenylalanine by the enzyme tyrosine hydroxylase. Tyrosine hydroxylase is a key enzyme in the catecholamine biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA.[1][4][6] Its ability to hydroxylate aromatic rings makes it a candidate for the synthesis of 4-APPA from a suitable precursor.

Quantitative Data

Currently, there is a lack of quantitative data on the endogenous levels of 4-APPA in biological tissues and fluids. The data available primarily pertains to its concentrations following the administration of amphetamine. The following table summarizes toxicity data for 4-APPA in a neuronal cell line.

Table 1: In Vitro Toxicity of this compound

Cell Line Compound Exposure Time (hours) Toxic Concentration 50% (TC50) Reference
Differentiated SH-SY5Y 4-Hydroxyamphetamine (4-OHAMPH) 24 Not reached in the tested concentration range [7]
Differentiated SH-SY5Y Amphetamine (AMPH) 24 ~3.5 mM [7]

| Differentiated SH-SY5Y | 4-Hydroxynorephedrine (4-OHNE) | 24 | ~8 mM |[7] |

Experimental Protocols

Detection and Quantification of 4-APPA in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies used for similar trace amines and provides a robust framework for the detection and quantification of 4-APPA.[8]

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (e.g., 4-APPA-d5).

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 600 µL of a mixture of ethyl acetate and dichloromethane (9:1 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for 4-APPA [M+H]⁺.

    • Product Ion (Q3): Specific fragment ions for 4-APPA.

In Vitro Biosynthesis Assay

This hypothetical assay is designed to investigate the potential synthesis of 4-APPA from a precursor by tyrosine hydroxylase.

  • Reaction Mixture:

    • Purified tyrosine hydroxylase.

    • α-methylphenylalanine (substrate).

    • Tetrahydrobiopterin (cofactor).[1]

    • Fe(II) (cofactor).[1]

    • Oxygen.

    • Reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analysis: Analyze the reaction mixture for the presence of 4-APPA using the LC-MS/MS method described above.

Visualizations

Metabolic and Biosynthetic Pathways

metabolic_pathways cluster_0 Established Metabolic Pathway cluster_1 Hypothetical Endogenous Biosynthesis Amphetamine Amphetamine APPA This compound (4-APPA) Amphetamine->APPA CYP2D6 PHN p-Hydroxynorephedrine APPA->PHN Dopamine β-hydroxylase Precursor α-Methylphenylalanine (Hypothetical Precursor) Hypo_APPA This compound (4-APPA) Precursor->Hypo_APPA Tyrosine Hydroxylase

Caption: Metabolic and Hypothetical Biosynthetic Pathways of 4-APPA.

Experimental Workflow for Detection

detection_workflow start Biological Sample (e.g., Plasma) lle Liquid-Liquid Extraction start->lle Sample Preparation hplc HPLC Separation (C18 Column) lle->hplc Analysis ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification ms->quant Data Processing

Caption: Workflow for the Detection and Quantification of 4-APPA.

Conclusion

This compound is a known metabolite of amphetamine, with its formation catalyzed by CYP2D6. While the endogenous presence of 4-APPA has not been definitively established, the enzymatic machinery present in mammals, such as tyrosine hydroxylase, provides a plausible, albeit hypothetical, pathway for its biosynthesis from an endogenous precursor. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the potential endogenous role of this compound. Further research is required to confirm its natural occurrence, elucidate its biosynthetic pathway, and understand its physiological significance beyond its role as a xenobiotic metabolite.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Aminopropyl)phenol, a compound also known as 4-hydroxyamphetamine or α-methyltyramine. Understanding these fundamental physicochemical properties is critical for the development of new therapeutics, ensuring appropriate formulation, storage, and analytical characterization. This document consolidates available data and outlines detailed experimental protocols relevant to its handling and analysis.

Core Physicochemical Properties

This compound is a sympathomimetic amine and a major metabolite of amphetamine.[1] Its structure, featuring a phenolic hydroxyl group and a primary amine on the propyl side chain, dictates its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is influenced by the solvent's polarity, pH, and the formation of salts. As a phenolic amine, its solubility in aqueous media is highly pH-dependent. The hydrochloride salt form, 4-(2-aminopropyl)-phenol, monohydrochloride, exhibits enhanced solubility in aqueous and polar organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in various solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol30
Phosphate-Buffered Saline (PBS), pH 7.210
Data sourced from Cayman Chemical product information for 4-hydroxy Amphetamine (hydrochloride).[2]

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The primary degradation pathways for phenolic amines involve oxidation of the phenol ring and reactions of the amino group.[3]

Solid-State Stability

In its solid hydrochloride salt form, this compound is stable for at least 5 years when stored at -20°C.[2]

Solution-State Stability and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4] While specific quantitative stability data for this compound in various solutions is not extensively published, the following conditions are recommended for forced degradation studies based on ICH guidelines.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 70°C
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 70°C
Oxidation 3% - 30% H₂O₂, Room Temperature
Thermal Degradation 60°C - 80°C (in solution) or Dry Heat (solid)
Photolytic Degradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, buffer)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with UV detector or a validated analytical method

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining microparticulates.

  • Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method or other appropriate technique.

  • The calculated concentration represents the equilibrium solubility of the compound under the tested conditions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate with shaking (24-72h at constant temp) B->C D Allow to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound and develop a stability-indicating analytical method.

Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Stock solution of this compound (e.g., 1 mg/mL in methanol or water)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Hydrogen peroxide (e.g., 30%)

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for a defined period. A sample of the solid compound should also be subjected to dry heat.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis:

    • At each time point, withdraw a sample and dilute it to an appropriate concentration.

    • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

    • A PDA detector is useful for comparing the UV spectra of the parent peak and any new peaks to assess peak purity.

    • LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

G cluster_stress Stress Conditions start Stock Solution of This compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base ox Oxidation (H₂O₂, RT) start->ox therm Thermal (Heat) start->therm photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradants & Establish Degradation Pathway analysis->report

Caption: Workflow for Forced Degradation Studies.

Signaling and Degradation Pathways

Metabolic Pathway

This compound is a known human metabolite of amphetamine. Its formation and subsequent metabolism are part of a larger biotransformation pathway.

G Amphetamine Amphetamine Hydroxyamphetamine This compound (4-Hydroxyamphetamine) Amphetamine->Hydroxyamphetamine CYP2D6 (p-Hydroxylation) Hydroxynorephedrine 4-Hydroxynorephedrine Hydroxyamphetamine->Hydroxynorephedrine Dopamine β-hydroxylase (β-Hydroxylation)

Caption: Metabolic Pathway of Amphetamine.

Proposed Chemical Degradation Pathway

Based on the chemical structure, the primary abiotic degradation pathway for this compound under oxidative conditions is likely the oxidation of the electron-rich phenol ring to form a quinone-type structure. Further reactions could lead to dimerization or polymerization.

G Parent This compound Intermediate Phenoxy Radical Intermediate Parent->Intermediate Oxidation [O] Quinone Quinone-imine Derivative Intermediate->Quinone Polymer Dimers/Polymers Quinone->Polymer Further Reactions

Caption: Proposed Oxidative Degradation Pathway.

References

An In-depth Technical Guide to the Degradation Pathways and Products of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways and resulting products of 4-(2-aminopropyl)phenol, a compound also known as 4-hydroxyamphetamine or para-hydroxyamphetamine. As a major metabolite of amphetamine, understanding its stability and degradation is critical for toxicological assessments, drug development, and forensic analysis. This document details the metabolic, oxidative, and photolytic degradation pathways, providing in-depth experimental protocols for their investigation. Quantitative data from relevant studies are summarized, and key processes are visualized using signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes. It is primarily known as a major metabolite of amphetamine, formed in humans by the action of the cytochrome P450 enzyme CYP2D6.[1][2] The compound itself exhibits pharmacological activity and its degradation, both in vivo and ex vivo, is of significant interest. The presence of a phenolic hydroxyl group and a primary amine makes the molecule susceptible to various degradation pathways, including enzymatic metabolism, chemical oxidation, and photodegradation. A thorough understanding of these pathways and the resulting degradation products is essential for assessing the stability, safety, and efficacy of related pharmaceutical compounds and for the accurate interpretation of toxicological and forensic findings.

Metabolic Degradation Pathway

The primary degradation pathway for this compound in vivo is through further metabolism. This biotransformation is a two-step enzymatic process primarily occurring in the liver.

2.1. Pathway Description

The metabolic degradation of this compound is an extension of the metabolism of its parent compound, amphetamine.

  • Step 1: Formation of this compound: Amphetamine undergoes aromatic hydroxylation at the para-position of the phenyl ring to form this compound. This reaction is catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2]

  • Step 2: Formation of 4-Hydroxynorephedrine: this compound is subsequently metabolized by the enzyme dopamine β-hydroxylase. This enzyme hydroxylates the benzylic carbon of the propyl side chain, leading to the formation of 4-hydroxynorephedrine.[1][2]

2.2. Signaling Pathway Diagram

Metabolic_Degradation_Pathway Amphetamine Amphetamine Metabolite1 This compound Amphetamine->Metabolite1 CYP2D6 (Aromatic Hydroxylation) Metabolite2 4-Hydroxynorephedrine Metabolite1->Metabolite2 Dopamine β-hydroxylase (β-Hydroxylation) Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl) HPLC HPLC-UV Acid->HPLC Base Basic (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS Products Degradation Products LCMS->Products Pathways Degradation Pathways Products->Pathways Stability Stability Profile Pathways->Stability Drug This compound Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic

References

Spectroscopic and Pharmacological Profile of 4-(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and pharmacological data for 4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine or para-hydroxyamphetamine. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and an exploration of its primary biological signaling pathways.

Chemical Properties and Structure

PropertyValue
IUPAC Name This compound
Synonyms 4-Hydroxyamphetamine, p-Hydroxyamphetamine, Norpholedrine
CAS Number 103-86-6[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Chemical Structure Chemical structure of this compound

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data is prioritized, predicted data from reliable databases is included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d2HAromatic H (ortho to -OH)
~6.75d2HAromatic H (meta to -OH)
~3.30m1HCH-NH₂
~2.70dd1HCH₂ (diastereotopic)
~2.55dd1HCH₂ (diastereotopic)
~1.15d3HCH₃

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~155.0C-OH (aromatic)
~131.0Aromatic CH (meta to -OH)
~130.5Quaternary aromatic C
~115.5Aromatic CH (ortho to -OH)
~50.0CH-NH₂
~42.0CH₂
~22.0CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its phenolic hydroxyl group, primary amine, aromatic ring, and alkyl chain.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3400-3200Strong, BroadO-H StretchPhenol
3350-3250MediumN-H StretchPrimary Amine
3100-3000MediumC-H StretchAromatic
2960-2850Medium-StrongC-H StretchAlkyl (CH₃, CH₂, CH)
1620-1580MediumN-H BendPrimary Amine
1600, 1510, 1450Medium-StrongC=C StretchAromatic Ring
1230StrongC-O StretchPhenol
830StrongC-H Bend (out-of-plane)para-disubstituted aromatic
Mass Spectrometry (MS)

The mass spectrum of this compound provides key information for its identification and structural elucidation. The fragmentation pattern is consistent with its amphetamine-like structure.

m/z RatioInterpretation
151Molecular Ion [M]⁺
134[M - NH₃]⁺
107Benzylic cleavage leading to the hydroxytropylium ion
44[CH(CH₃)NH₂]⁺ fragment from alpha-cleavage

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) or a suitable internal standard is added for referencing.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the internal standard. Signal multiplicity, integration, and coupling constants are determined from the ¹H NMR spectrum, and chemical shifts are assigned in the ¹³C NMR spectrum.

IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS. The mass analyzer is scanned over a relevant m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

Biological Activity and Signaling Pathways

This compound is an indirect-acting sympathomimetic amine.[1] Its primary mechanisms of action involve the release of norepinephrine and agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[2]

Norepinephrine Release

As an amphetamine analog, this compound increases the concentration of norepinephrine in the synaptic cleft.[3][4] It is transported into the presynaptic neuron by the norepinephrine transporter (NET). Inside the neuron, it disrupts the vesicular storage of norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic norepinephrine levels.[5][6] This accumulation of cytosolic norepinephrine causes the reversal of the norepinephrine transporter (NET), resulting in the efflux of norepinephrine into the synapse.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft 4AP_ext This compound (Extracellular) NET Norepinephrine Transporter (NET) 4AP_ext->NET Uptake 4AP_int This compound (Intracellular) NET->4AP_int NE_synapse Norepinephrine (Synapse) NET->NE_synapse Efflux VMAT2 VMAT2 4AP_int->VMAT2 Inhibition NE_vesicle Norepinephrine (Vesicle) NE_cytosol Norepinephrine (Cytosol) NE_vesicle->NE_cytosol Release NE_cytosol->NET Reversal

Norepinephrine Release Mechanism.
TAAR1 Agonism

This compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2] Activation of TAAR1 by amphetamine-like substances has been shown to modulate dopaminergic and serotonergic systems. TAAR1 can couple to both Gαs and Gα13 proteins. Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Gα13 activation stimulates the RhoA signaling pathway.[7] TAAR1 signaling can also involve Protein Kinase C (PKC).[8]

4AP This compound TAAR1 TAAR1 4AP->TAAR1 Activation Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 AC Adenylyl Cyclase Gs->AC Stimulation RhoA RhoA Pathway G13->RhoA Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream RhoA->Downstream

TAAR1 Signaling Pathway.

Experimental Workflow

A typical workflow for the comprehensive analysis of this compound involves a multi-technique approach to ensure unambiguous identification and characterization.

Sample Sample containing This compound Extraction Extraction and Purification Sample->Extraction IR IR Spectroscopy Extraction->IR MS Mass Spectrometry (GC-MS or LC-MS) Extraction->MS NMR NMR Spectroscopy (¹H and ¹³C) Extraction->NMR Structure_Confirmation Structure Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation Biological_Assay Biological Activity Assays Structure_Confirmation->Biological_Assay Data_Analysis Data Analysis and Interpretation Biological_Assay->Data_Analysis

General Experimental Workflow.

References

Methodological & Application

HPLC method for 4-(2-Aminopropyl)phenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2-Aminopropyl)phenol is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound. The described method utilizes reverse-phase chromatography with UV detection, a common and robust technique in pharmaceutical analysis.

Introduction

This compound, also known as 4-hydroxyamphetamine, is a metabolite of amphetamine and is of significant interest in pharmaceutical and forensic research.[1] Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. This document provides a detailed protocol for a reverse-phase HPLC method developed for the analysis of this compound.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention and separation of this compound are primarily governed by its hydrophobic interactions with the stationary phase. The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.[2]

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.[2]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).[2]

Sample Preparation

The sample preparation will depend on the matrix.

  • For Drug Substance: A procedure similar to the standard preparation can be followed. Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a known concentration within the working range of the assay.[2]

  • For Biological Matrices (e.g., Plasma, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.[3][4]

    • To 100 µL of the sample, add an internal standard.

    • Basify the sample with a suitable buffer.

    • Extract the analyte with an immiscible organic solvent (e.g., ethyl acetate).[3]

    • Evaporate the organic layer to dryness.[3]

    • Reconstitute the residue in the mobile phase.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Method Validation

The analytical method should be validated according to ICH guidelines.[5][6] The key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analyte.The method should be able to separate the analyte from potential degradation products and matrix components.[7][8]
Linearity Correlation coefficient (r²) ≥ 0.999Expected linear range of 1-100 µg/mL.[9]
Accuracy 98.0% - 102.0% recoveryRecovery values are expected to be within the specified limits.[10]
Precision RSD ≤ 2.0%Both intra-day and inter-day precision should be within the acceptable range.[6][10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.[5]
Robustness No significant change in results with small variations in method parameters.The method should be robust to small changes in mobile phase composition, pH, and flow rate.[9]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Data Analysis

The quantitative analysis of this compound is performed by constructing a calibration curve. A linear regression of the peak area versus concentration is performed.[2] The concentration of the analyte in the samples is then calculated using the regression equation.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis (C18 Column, UV 220nm) MobilePhase->HPLC_Run StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SamplePrep->HPLC_Run SystemSuitability->HPLC_Run Pass DataAcquisition Data Acquisition HPLC_Run->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Quantification of This compound DataAcquisition->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Quantification by HPLC.

References

Application Note: Chiral Separation of 4-(2-Aminopropyl)phenol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminopropyl)phenol, a derivative of amphetamine, is a chiral compound existing as two enantiomers, (R)- and (S)-4-(2-aminopropyl)phenol. Due to the stereospecific nature of drug-receptor interactions, these enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify the individual enantiomers is crucial in drug development, pharmacology, and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a robust and widely used technique for the enantioselective analysis of chiral compounds like this compound and its analogs.[2][3][4] This application note provides detailed protocols for the chiral separation of this compound enantiomers based on established methods for amphetamine-like compounds.[1]

Two primary HPLC modes are effective for this separation: normal-phase chromatography and polar ionic mode chromatography. The choice of method depends on the specific analytical requirements, such as sample matrix, desired resolution, and available instrumentation.

Experimental Protocols

Below are two detailed protocols for the chiral separation of this compound enantiomers using different HPLC methodologies.

Protocol 1: Normal-Phase HPLC

This protocol is effective for the separation of amphetamine-like compounds and is a good starting point for method development.[1]

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Lux® Amylose-1 or Chiralpak® IA/IB/IC (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[1]

  • Sample Preparation: A racemic standard of this compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[1]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Ensure thorough mixing and degas the mobile phase before use.[1]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

  • Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the prepared sample solution onto the HPLC system.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 275 nm

  • Data Acquisition and Analysis: Record the chromatogram and determine the retention times for the two enantiomeric peaks. Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is indicative of baseline separation.[1]

Protocol 2: Polar Ionic Mode HPLC

This method is particularly useful with macrocyclic glycopeptide CSPs and offers an alternative selectivity for chiral amine separations.[5]

Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[5]

  • Chiral Column: A macrocyclic glycopeptide-based CSP, such as an Astec® CHIROBIOTIC® V2 column (e.g., 15 cm x 4.6 mm, 5 µm).[5]

  • Mobile Phase Solvents: HPLC-grade methanol, water, acetic acid, and ammonium hydroxide.[5]

  • Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[5]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.[5]

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 0.5 - 1.0 mL/min, or until a stable baseline is observed.[5]

  • Sample Injection: Inject 5-20 µL of the prepared sample.[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min[5]

    • Column Temperature: 20 °C[5]

    • Detection: UV at 275 nm or MS detection.

  • Data Acquisition and Analysis: Monitor the separation of the enantiomers. Typically, the D- or S(+) enantiomer elutes before the L- or R(-) enantiomer.[5] Calculate the resolution between the enantiomeric peaks.

Data Presentation

The following table summarizes typical HPLC conditions for the chiral separation of amphetamine analogs, which can be adapted for this compound.

Parameter Method 1 (Normal-Phase) Method 2 (Polar Ionic Mode) Method 3 (Alternative Polar Ionic)
Chiral Stationary Phase Polysaccharide-based (e.g., Lux® Amylose-1)Macrocyclic Glycopeptide (Astec® CHIROBIOTIC® V2)Macrocyclic Glycopeptide (Astec® CHIROBIOTIC® V2)
Column Dimensions 250 x 4.6 mm, 5 µm15 cm x 4.6 mm, 5 µm[5]15 cm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1)Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide[5]Methanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min[5]Not Specified
Temperature 25 °C20 °C[5]Not Specified
Detection UV at 275 nmUV or MS[5]Not Specified
Expected Elution Order Dependent on specific CSP and enantiomerD- or S(+) before L- or R(-)[5]D- or S(+) before L- or R(-)

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix & Degas) Column Chiral Column Separation Injection->Column Detection UV/MS Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Resolution Calculation Chromatogram->Analysis

Caption: Experimental workflow for chiral HPLC analysis.

Troubleshooting and Optimization

  • Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. In normal-phase, vary the percentage of the polar modifier (IPA). In polar ionic mode, alter the concentration of the acidic and basic additives.[5] Temperature can also significantly impact chiral separations; experimenting with different temperatures may improve resolution.[5]

  • Peak Tailing: The addition of a small amount of a basic modifier like diethylamine (in normal-phase) or ammonium hydroxide (in polar ionic mode) is crucial for obtaining good peak shapes for basic analytes like this compound.

  • Long Retention Times: To decrease retention time, you can increase the flow rate (this may compromise resolution) or increase the strength of the mobile phase (e.g., increase the percentage of IPA in normal-phase).[5]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(2-Aminopropyl)phenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known as p-hydroxyamphetamine or norpholedrine, is a primary active metabolite of amphetamine and methamphetamine.[1] It is a sympathomimetic amine that exerts its effects through the modulation of monoaminergic systems. Given its pharmacological activity and its role as a biomarker for amphetamine use, robust and sensitive analytical methods are crucial for its detection and quantification in biological matrices.[2][3] This document provides detailed application notes and protocols for the analysis of this compound and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolic pathways for this compound involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates, as well as N-acetylation.[2][4] Therefore, a comprehensive analytical method should be capable of quantifying the parent compound and these key metabolites.

Metabolic Pathway of this compound

The metabolic transformation of this compound primarily involves Phase II conjugation reactions to increase its water solubility and facilitate excretion. The main metabolic routes include glucuronidation, sulfation, and N-acetylation.

Metabolic Pathway of this compound cluster_metabolism Metabolic Transformations This compound This compound UGT UDP-Glucuronosyltransferase (UGT) This compound->UGT SULT Sulfotransferase (SULT) This compound->SULT NAT N-Acetyltransferase (NAT) This compound->NAT 4-(2-Aminopropyl)phenol_glucuronide This compound-O-glucuronide UGT->4-(2-Aminopropyl)phenol_glucuronide 4-(2-Aminopropyl)phenol_sulfate This compound-O-sulfate SULT->4-(2-Aminopropyl)phenol_sulfate N-acetyl-4-(2-aminopropyl)phenol N-acetyl-4-(2-aminopropyl)phenol NAT->N-acetyl-4-(2-aminopropyl)phenol

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the quantitative analysis of this compound and its metabolites.

Table 1: Mass Spectrometry Parameters for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound152.1107.0135.0
N-acetyl-4-(2-aminopropyl)phenol194.1134.1107.0
This compound-O-glucuronide328.1152.1113.0
This compound-O-sulfate232.1152.1107.0

Table 2: Typical Liquid Chromatography and Method Performance Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Method Performance
Linearity Range1 - 500 ng/mL
Recovery85 - 110%
Inter-day Precision< 15%
Intra-day Precision< 10%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction of this compound and its metabolites from urine samples.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard working solution. Vortex to mix. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M HCl.

    • Wash the cartridge with 2 mL of methanol.

  • Analyte Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: As listed in Table 1. Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites from biological samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Urine, Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

General experimental workflow for analysis.

References

Synthesis of N-acyl-4-(2-aminopropyl)phenol Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-acyl-4-(2-aminopropyl)phenol derivatives, a class of compounds with significant potential in drug discovery and development. These derivatives are of interest due to the pharmacological activity of the parent compound, 4-(2-aminopropyl)phenol (also known as p-hydroxyamphetamine or norpholedrine), which acts as a sympathomimetic agent. The N-acylation of this parent molecule allows for the exploration of structure-activity relationships, potentially leading to the development of novel therapeutic agents with modulated biological activities.

This document is intended for researchers, scientists, and drug development professionals. It outlines the synthetic methodology, potential applications, and a relevant biological signaling pathway.

Application Notes

The parent compound, this compound, is an indirect-acting sympathomimetic that promotes the release of norepinephrine from nerve terminals.[1][2] This mechanism underlies its use as a mydriatic agent for eye examinations.[1][2] The N-acylation of this compound introduces an amide functionality, which can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can influence the compound's pharmacokinetic and pharmacodynamic profile.

Derivatives of aminophenols have been investigated for a range of biological activities, including antiviral and anti-radical properties.[3] Furthermore, the introduction of different acyl groups can lead to compounds with potential applications as modulators of various biological targets. The exploration of a library of N-acyl-4-(2-aminopropyl)phenol derivatives could yield novel compounds with tailored activities, potentially targeting adrenergic receptors or other pathways. The general class of N-acylated aminophenols has also been explored for antimicrobial and antioxidant activities.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-acyl-4-(2-aminopropyl)phenol derivatives via the acylation of the primary amine of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

  • Characterization: Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

While specific quantitative data for a broad range of N-acyl-4-(2-aminopropyl)phenol derivatives is not widely available in the public literature, the following table provides illustrative data for representative acetyl and benzoyl derivatives based on typical yields for similar acylation reactions.

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
1 -CH₃C₁₁H₁₅NO₂193.2485-95Solid
2 -C₆H₅C₁₆H₁₇NO₂255.3180-90Solid

Note: The yield is highly dependent on the specific substrate, reagents, and reaction conditions.

Visualization of Workflow and Signaling Pathway

Experimental Workflow:

The general workflow for the synthesis of N-acyl-4-(2-aminopropyl)phenol derivatives is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification A This compound D Anhydrous DCM, 0°C to RT A->D B Acyl Chloride (R-COCl) B->D C Triethylamine (Base) C->D E Crude Product D->E Work-up F Purified N-acyl-4-(2-aminopropyl)phenol E->F Column Chromatography Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NE Norepinephrine AdR β-Adrenergic Receptor (GPCR) NE->AdR G G Protein (Gs) AdR->G activates AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Effect Cellular Response (e.g., Glycogenolysis) PKA->Effect phosphorylates targets

References

Application Notes and Protocols for 4-(2-Aminopropyl)phenol in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known by synonyms such as para-hydroxyamphetamine (p-OHA), norpholedrine, and α-methyltyramine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1][2][3][4] It is a major metabolite of amphetamine and has been investigated for its sympathomimetic properties.[1][5] These application notes provide a comprehensive guide to the use of this compound in neurochemical research, detailing its mechanism of action, relevant quantitative data, and protocols for key experimental procedures.

Physicochemical Properties

PropertyValue
IUPAC Name This compound[1]
Synonyms p-Hydroxyamphetamine, Norpholedrine, α-Methyltyramine[1][3][4]
CAS Number 103-86-6[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]

Mechanism of Action

This compound is an indirect-acting sympathomimetic agent with a multi-faceted mechanism of action primarily involving the modulation of monoaminergic systems.[1]

  • Norepinephrine Release: Its most well-documented effect is the release of norepinephrine from adrenergic nerve terminals, which underlies its sympathomimetic effects, such as increasing blood pressure.[1][2]

  • Dopamine System Modulation: It also affects the dopaminergic system, acting as a dopamine uptake inhibitor.[6]

  • Serotonin System Interaction: this compound is also known to be a serotonin releasing agent.[1]

  • TAAR1 Agonism: It is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters.[1][6]

Quantitative Data

Direct and comprehensive quantitative data for this compound across a wide range of neurochemical targets is limited in publicly available literature. The following tables summarize the available data and provide comparative values for its parent compound, amphetamine, to offer a contextual understanding of its likely pharmacological profile.

Table 1: Functional Potency (EC₅₀) at TAAR1

CompoundReceptor SpeciesEC₅₀ (µM)
(R)-(-)-p-Hydroxyamphetaminerat TAAR12.8 ± 0.4[4]

Table 2: Comparative Potency (IC₅₀/Kᵢ) at Monoamine Transporters

CompoundTransporterIC₅₀/Kᵢ (nM)
Amphetamine NET~39-100
DAT~34-600
SERT~3800-40,000
Milnacipran (Reference) NET100[7]
SERT203[7]
DAT>100,000[7]
GBR 13069 (Reference) DAT40[8]
NET800[8]

Note: The wide range of reported values for amphetamine reflects inter-study variability.

Signaling Pathways

As a TAAR1 agonist, this compound primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of various cellular substrates.

TAAR1_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular 4_AP This compound TAAR1 TAAR1 4_AP->TAAR1 binds & activates Gas Gαs TAAR1->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK1/2 PKA->ERK activates Cellular_Response Cellular Response (e.g., modulation of monoamine transporters) CREB->Cellular_Response ERK->Cellular_Response

Caption: TAAR1 Signaling Pathway.

The primary mechanism of this compound as an indirect sympathomimetic involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through a process of reverse transport via the norepinephrine transporter (NET).

NE_Release_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Norepinephrine) Cytosolic_NE Cytosolic Norepinephrine Vesicle->Cytosolic_NE leakage NE_ext Norepinephrine Cytosolic_NE->NE_ext release via NET 4_AP_ext This compound NET Norepinephrine Transporter (NET) 4_AP_ext->NET uptake Adrenergic_Receptor Adrenergic Receptor NE_ext->Adrenergic_Receptor binds Postsynaptic_Response Postsynaptic Response Adrenergic_Receptor->Postsynaptic_Response activates NET->Cytosolic_NE reverse transport

Caption: Norepinephrine Release Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6]

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the receptor of interest (e.g., TAAR1, DAT, NET, SERT, or adrenergic/serotonergic receptor subtypes).

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-p-tyramine for TAAR1).

  • Binding Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_solutions Prepare Radioligand and Test Compound Dilutions prepare_membranes->prepare_solutions incubate Incubate Membranes, Radioligand, and Test Compound prepare_solutions->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀ and Kᵢ determination) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate at an appropriate temperature and duration to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot it against the concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[9]

Protocol 2: cAMP Functional Assay for TAAR1 Agonism (EC₅₀)

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing TAAR1.[6]

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the TAAR1 receptor.

  • Assay Buffer: Typically a buffer like HBSS or PBS supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • Reference Agonist: A known full agonist for TAAR1 (e.g., β-phenylethylamine).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • 96- or 384-well microplates and a compatible plate reader.

Procedure:

  • Cell Culture: Culture the TAAR1-expressing cells in appropriate media and seed them into microplates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or the reference agonist.

  • Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[6]

Protocol 3: In Vivo Microdialysis for Norepinephrine Release

This protocol allows for the in vivo monitoring of extracellular norepinephrine levels in a specific brain region of a freely moving animal following the administration of this compound.[10]

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For precise surgical implantation of the guide cannula.

  • Microdialysis Probe and Guide Cannula.

  • Microinfusion Pump and Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): To perfuse the microdialysis probe.

  • Test Compound: this compound for systemic or local administration.

  • HPLC with Electrochemical Detection (HPLC-ECD): For the quantification of norepinephrine in the dialysate samples.

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or nucleus accumbens) using a stereotaxic apparatus.[10] Allow the animal to recover.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate.[10]

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue collecting dialysate samples at regular intervals post-drug administration.

  • Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the norepinephrine levels as a percentage of the baseline and plot over time to observe the effect of this compound on norepinephrine release.

Analytical Methods

The detection and quantification of this compound in biological samples such as urine or hair are crucial for pharmacokinetic and toxicological studies. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with derivatization to enhance detection. One method involves derivatization with dabsyl chloride followed by reversed-phase HPLC with detection in the visible region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A selective and reproducible method for the simultaneous determination of amphetamine and its metabolites, including 4-hydroxyamphetamine, in urine.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often does not require derivatization, allowing for direct injection of samples like urine.[1]

Conclusion

This compound is a valuable research tool for investigating the neurochemistry of the monoaminergic system. Its actions as a norepinephrine releaser, dopamine uptake inhibitor, serotonin releaser, and TAAR1 agonist make it a compound of interest for studying the complex interplay of these neurotransmitter systems. The protocols and data presented in these application notes provide a foundation for researchers to further explore the pharmacological profile of this compound and its potential applications in neuroscience and drug development.

References

Application Notes and Protocols for the Detection of Phenols in Aqueous Samples using the 4-Aminoantipyrine Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminoantipyrine (4-AAP) method is a widely recognized and utilized spectrophotometric technique for the determination of total phenols in aqueous samples, including drinking water, surface waters, and industrial wastes.[1][2][3] First proposed by Emerson in 1943, this method is valued for its speed, simplicity, and the use of stable reagents.[4] The procedure is based on the reaction of phenolic compounds with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, typically potassium ferricyanide, to form a colored antipyrine dye.[1][2][4] The intensity of the resulting color, which is proportional to the phenol concentration, is then measured spectrophotometrically.[2][3]

This document provides detailed application notes and protocols for the 4-AAP method, including direct measurement and a more sensitive extraction procedure.

Principle of the Method

Phenolic compounds react with 4-aminoantipyrine at a pH of approximately 10.0 ± 0.2 in the presence of potassium ferricyanide.[1] This reaction results in the formation of a stable, reddish-brown quinone-imine dye.[1][4] The absorbance of the dye is measured at either 510 nm for the direct aqueous method or 460 nm if the dye is extracted into a solvent like chloroform.[1][5] The concentration of phenols in the sample is determined by comparing the absorbance to a calibration curve prepared with known concentrations of a phenol standard.[6] It is important to note that the color response varies for different phenolic compounds.[1] Phenol (C₆H₅OH) is used as the standard, and the results are reported as "mg/L phenol," representing the minimum concentration of phenolic compounds present.[1]

Reaction Signaling Pathway

The chemical reaction underlying the 4-aminoantipyrine method for phenol detection is an oxidative coupling reaction.

ReactionPathway cluster_reactants Reactants Phenol Phenol Intermediate Phenolate Ion Phenol->Intermediate AAP 4-Aminoantipyrine (4-AAP) Product Reddish-Brown Antipyrine Dye AAP->Product Oxidant Potassium Ferricyanide (Oxidizing Agent) Alkaline Alkaline pH (pH 10) Intermediate->Product + 4-AAP + K3[Fe(CN)6]

Caption: Oxidative coupling of phenol with 4-aminoantipyrine.

Quantitative Data Summary

The 4-AAP method can be adapted for different concentration ranges. The following tables summarize key quantitative parameters for the direct and extraction methods.

Table 1: Method Detection Limits and Concentration Ranges

MethodDetection LimitConcentration Range
Direct Photometric> 50 µg/L[1][2][3]0.05 - 1.0 mg/L
Chloroform Extraction5 µg/L[1][2][3]0.005 - 0.025 mg/L
Automated (In-line Distillation)< 0.5 µg/L[7]1 - 50 µg/L[7]

Table 2: Reagent and Sample Volumes for Analysis

Reagent/SampleDirect Method (100 mL sample)Extraction Method (500 mL sample)
Sample Volume100 mL500 mL
pH Buffer (pH 10)2.0 mL[1]10.0 mL[1]
4-Aminoantipyrine Solution2.0 mL[1]3.0 mL[1]
Potassium Ferricyanide Solution2.0 mL[1]3.0 mL[1]
ChloroformN/A25 mL[1]

Table 3: Sample Handling and Preservation

ParameterSpecification
ContainerGlass[8]
PreservationCool to ≤ 6°C (43°F)[5]. Add CuSO₄ (1 g/L) and acidify to pH < 4 with H₃PO₄.[1][2]
Holding TimeAnalyze within 24 hours of collection.[1][2][3]

Experimental Protocols

A preliminary distillation step is required for most samples to remove interfering substances.[1][3]

1. Preliminary Distillation

  • Measure 500 mL of the sample into a beaker.

  • Adjust the pH to approximately 4.0 with phosphoric acid (H₃PO₄).

  • Add 1 g/L of copper sulfate (CuSO₄) to inhibit biological degradation.[1]

  • Transfer the sample to a 1-liter all-glass distillation apparatus.

  • Distill until 450 mL of distillate is collected.

  • Stop the distillation, and once boiling ceases, add 50 mL of warm, distilled water to the flask.

  • Continue distillation until a total of 500 mL of distillate is collected.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for phenol analysis using the 4-AAP method.

ExperimentalWorkflow Start Sample Collection Preservation Preservation (pH < 4, CuSO4, 4°C) Start->Preservation Distillation Preliminary Distillation (if required) Preservation->Distillation pH_Adjust Adjust pH to 10 ± 0.2 Distillation->pH_Adjust Add_AAP Add 4-AAP Solution pH_Adjust->Add_AAP Add_K3FeCN6 Add K3[Fe(CN)6] Solution Add_AAP->Add_K3FeCN6 Color_Dev Color Development (15 min for Direct, 3 min for Extraction) Add_K3FeCN6->Color_Dev Direct_Measure Direct Photometric Measurement (510 nm) Color_Dev->Direct_Measure Direct Method Extraction Chloroform Extraction Color_Dev->Extraction Extraction Method End Data Analysis Direct_Measure->End Measure_Extract Measure Absorbance of Extract (460 nm) Extraction->Measure_Extract Measure_Extract->End

Caption: General workflow for phenol analysis by the 4-AAP method.

2. Direct Photometric Method (for concentrations > 50 µg/L)

  • Take 100 mL of the distillate (or an aliquot diluted to 100 mL) in a volumetric flask.

  • Prepare a series of phenol standards in the same manner.

  • Add 2.0 mL of a pH 10 buffer solution and mix. The pH should be 10 ± 0.2.[1]

  • Add 2.0 mL of 4-aminoantipyrine solution and mix.[1]

  • Add 2.0 mL of potassium ferricyanide solution and mix thoroughly.[1]

  • After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as a reference.[1]

3. Chloroform Extraction Method (for concentrations > 5 µg/L)

  • Place 500 mL of distillate (or an aliquot diluted to 500 mL) into a separatory funnel. The sample should contain no more than 25 µg of phenol.[1]

  • Prepare a series of standards in the same manner.

  • Add 10.0 mL of a pH 10 buffer solution and mix.[1]

  • Add 3.0 mL of 4-aminoantipyrine solution and mix.[1]

  • Add 3.0 mL of potassium ferricyanide solution and mix.[1]

  • After 3 minutes, extract the colored complex by adding 25 mL of chloroform.[1]

  • Shake the separatory funnel vigorously at least 10 times, allow the layers to separate, and then shake again.[1]

  • Filter the chloroform layer through filter paper to remove any suspended water.

  • Measure the absorbance of the chloroform extract at 460 nm.[5]

Interferences and Mitigation

Several substances can interfere with the 4-AAP method. Proper sample pretreatment is crucial for accurate results.

Table 4: Common Interferences and Removal Procedures

Interfering SubstanceEffectRemoval Procedure
Oxidizing Agents (e.g., chlorine)Oxidize phenolic compounds, leading to low results.[1][2]Immediately after sampling, add an excess of ferrous ammonium sulfate.[1][9]
Sulfur Compounds (e.g., sulfides)Interfere with the color-forming reaction.Acidify the sample to pH < 4 with H₃PO₄ and aerate by stirring. Adding copper sulfate can also help.[1][2][7]
TurbidityScatters light, leading to high absorbance readings.A preliminary distillation is required. If the distillate is turbid, it should be filtered.[1]
para-Substituted PhenolsThe 4-AAP method does not typically determine phenols with substitutions in the para position if the substituent is an alkyl, aryl, nitro, benzoyl, or nitroso group.[8]No simple mitigation. This is a known limitation of the method.

Reagent Preparation

  • Stock Phenol Solution (1.0 mg/mL): Dissolve 1.0 g of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL.[5]

  • Working Phenol Solutions: Prepare fresh daily by diluting the stock phenol solution.

  • Ammonium Hydroxide, NH₄OH, concentrated.

  • Phosphate Buffer Solution: Dissolve 104.5 g of K₂HPO₄ and 72.3 g of KH₂PO₄ in distilled water and dilute to 1 L. The pH should be 6.8.

  • Ammonium Chloride Solution: Dissolve 50 g of NH₄Cl in distilled water and dilute to 1 L.

  • 4-Aminoantipyrine Solution (2%): Dissolve 2.0 g of 4-AAP in distilled water and dilute to 100 mL. Prepare fresh daily.[1]

  • Potassium Ferricyanide Solution (8%): Dissolve 8.0 g of K₃Fe(CN)₆ in distilled water and dilute to 100 mL. Prepare fresh weekly.[1]

Conclusion

The 4-aminoantipyrine method is a robust and reliable technique for the quantification of total phenols in aqueous samples. While it has limitations, such as the inability to detect all para-substituted phenols, its sensitivity can be significantly enhanced through a solvent extraction step.[10][11] Careful attention to sample preservation, preliminary distillation, and the removal of interferences is essential for obtaining accurate and reproducible results. This method remains a cornerstone of environmental and industrial water quality analysis.

References

Application Notes and Protocols for Radioligand Binding Assay of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known as para-hydroxyamphetamine (p-hydroxyamphetamine or POHA), is a psychoactive compound that serves as a metabolite of amphetamine and methamphetamine.[1] It is a member of the amphetamine class of chemicals.[2] This compound is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters.[3][4] The activation of TAAR1 is a key area of research for the development of therapeutics for neuropsychiatric disorders.[5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the TAAR1 receptor.

Principle of the Assay

This competitive radioligand binding assay is a highly sensitive and specific method used to determine the affinity of an unlabeled test compound (this compound) for a specific receptor (TAAR1).[6] The assay measures the ability of the test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor. The data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[8]
Synonymsp-Hydroxyamphetamine, Norpholedrine[8]
Molecular FormulaC₉H₁₃NO[9]
Molecular Weight151.21 g/mol [9]
CAS Number103-86-6[9]
Pharmacological Data: Functional Potency (EC₅₀) of p-Hydroxyamphetamine Isomers at Rat TAAR1

The following table summarizes the functional potency of the isomers of p-hydroxyamphetamine (POHA) at the rat TAAR1 receptor, as determined by cAMP accumulation assays. This data is indicative of the compound's ability to activate the receptor.

CompoundReceptorSpeciesEC₅₀ (µM)Reference
(R)-(-)-p-hydroxyamphetamineTAAR1rat2.8 ± 0.4[5]
(S)-(+)-p-hydroxyamphetamineTAAR1rat0.4 ± 0.1[5]

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the target receptor (e.g., human or rat TAAR1).[3]

  • Radioligand: [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine (A suitable radioligand for TAAR1 with a Kd of approximately 0.7 nM).[3]

  • Test Compound: this compound.

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand to determine non-specific binding.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Membrane Preparation
  • Culture HEK293 cells stably expressing TAAR1 in DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., 375 µg/ml geneticin).[3]

  • Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.[3]

  • Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (20 mM HEPES-NaOH, 10 mM EDTA, pH 7.4) and homogenize with a Polytron homogenizer for 20 seconds.[3]

  • Centrifuge the homogenate at 48,000 x g for 30 minutes at 4°C.[3]

  • Discard the supernatant and resuspend the pellet in 20 mL of fresh lysis buffer (with 0.1 mM EDTA) and repeat the homogenization and centrifugation step.[3]

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration using a BCA assay, and store in aliquots at -80°C.[5]

Radioligand Binding Assay (Competition)
  • In a 96-well plate, add the following in duplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane homogenate.

    • Non-specific Binding: 25 µL of non-specific ligand (10 µM final concentration), 25 µL of radioligand, and 50 µL of membrane homogenate.[3]

    • Test Compound: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 50 µL of membrane homogenate.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[7]

  • Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:[7]

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

TAAR1 primarily signals through the Gαs protein subunit.[7] Upon agonist binding, the receptor activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates downstream effectors such as Protein Kinase A (PKA).

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound TAAR1 TAAR1 Agonist->TAAR1 Binds G_protein Gαsβγ TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow arrow arrow Start Start Membrane_Prep Prepare TAAR1-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Total Binding - Non-specific Binding - Test Compound dilutions Membrane_Prep->Assay_Setup Incubation Incubate at room temperature (60-90 minutes) Assay_Setup->Incubation Filtration Rapidly filter contents through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Add scintillation cocktail and count radioactivity (CPM) Washing->Counting Data_Analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

General workflow for a radioligand binding assay.

References

In Vitro Protocols for Studying 4-(2-Aminopropyl)phenol Effects on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of 4-(2-aminopropyl)phenol's effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This compound, also known as 4-(2-aminopropyl)benzofuran (4-APB), is a psychoactive substance that interacts with monoamine transporters.[1][2] These protocols are designed to enable researchers to assess the compound's potency and mechanism of action, which is crucial for understanding its pharmacological profile and potential therapeutic or toxicological implications.

Introduction to Monoamine Transporters

Monoamine transporters are critical neuronal proteins responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Due to their central role in neurotransmission, these transporters are key targets for a wide range of therapeutic drugs, including antidepressants and psychostimulants, as well as substances of abuse.[3] In vitro assays are fundamental tools for characterizing the interaction of novel compounds with these transporters.[4]

Data Presentation

The following tables summarize the in vitro effects of this compound (4-APB) on human monoamine transporters (hDAT, hSERT, and hNET). The data is derived from studies using human embryonic kidney 293 (HEK 293) cells stably expressing the respective transporters.

Table 1: Inhibition of Monoamine Uptake by this compound (4-APB)

TransporterIC50 (µM)
hDAT>30[1]
hNET2.9 ± 0.4[1]
hSERT1.8 ± 0.2[1]

IC50 values represent the concentration of 4-APB required to inhibit 50% of the monoamine uptake.

Table 2: Monoamine Release Induced by this compound (4-APB)

TransporterEC50 (µM)
hDAT>30[1]
hNET1.1 ± 0.1[1]
hSERT1.1 ± 0.1[1]

EC50 values represent the concentration of 4-APB required to induce 50% of the maximal monoamine release.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for studying monoamine transporter function.[1][5]

Cell Culture and Transfection

HEK 293 cells are a commonly used cell line for stably or transiently expressing monoamine transporters.[1][5]

  • Cell Line: Human Embryonic Kidney 293 (HEK 293) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells are stably transfected with plasmids containing the cDNA for human DAT, SERT, or NET using standard transfection methods (e.g., calcium phosphate precipitation or lipid-based transfection reagents).

  • Selection: Transfected cells are selected and maintained in a culture medium containing an appropriate selection antibiotic (e.g., G418).

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.[1]

  • Materials:

    • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

    • 96-well cell culture plates.

    • Krebs-HEPES buffer (KHB).

    • Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine (NE).

    • Test compound: this compound.

    • Unlabeled inhibitors for non-specific uptake determination (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Seed the transfected HEK 293 cells into 96-well plates and grow to confluence.

    • On the day of the experiment, wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]dopamine for hDAT cells) and incubate for a short period (e.g., 1-10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled monoamine from cells expressing the target transporter.[1]

  • Materials:

    • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

    • 96-well cell culture plates.

    • KHB.

    • Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine (NE).

    • Test compound: this compound.

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Seed the transfected HEK 293 cells into 96-well plates and grow to confluence.

    • Preload the cells with the respective radiolabeled substrate by incubating for 30-60 minutes at 37°C.

    • Wash the cells with KHB to remove the excess extracellular radiolabel.

    • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.

    • Collect the supernatant (extracellular medium).

    • Lyse the cells to determine the amount of radiolabel remaining intracellularly.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of release as: (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100.

    • Plot the percentage of release against the log concentration of this compound to determine the EC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in studying the effects of this compound on monoamine transporters.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamine_Vesicle Monoamine Vesicle VMAT2->Monoamine_Vesicle Monoamine_Cytosol Cytosolic Monoamine Monoamine_Vesicle->Monoamine_Cytosol Leakage Monoamine_Cytosol->VMAT2 Uptake MAT Monoamine Transporter (DAT, SERT, NET) Monoamine_Cytosol->MAT Efflux (Induced by APB) MAT->Monoamine_Cytosol Reuptake (Inhibited by APB) Monoamine_Synapse Extracellular Monoamine MAT->Monoamine_Synapse APB 4-APB APB->MAT Binds to Transporter Monoamine_Synapse->MAT Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Binds to Receptor Signal\nTransduction Signal Transduction Receptor->Signal\nTransduction

Caption: Mechanism of 4-APB action on monoamine transporters.

Uptake_Inhibition_Workflow A Seed HEK293 cells expressing a monoamine transporter B Wash cells with buffer A->B C Pre-incubate with 4-APB or control B->C D Add radiolabeled monoamine substrate C->D E Incubate for a short period D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Calculate specific uptake and determine IC50 value H->I

Caption: Experimental workflow for the monoamine uptake inhibition assay.

Release_Assay_Workflow A Seed HEK293 cells expressing a monoamine transporter B Preload cells with radiolabeled monoamine substrate A->B C Wash cells to remove extracellular substrate B->C D Incubate with 4-APB or control C->D E Collect supernatant D->E F Lyse cells E->F G Measure radioactivity in supernatant and lysate F->G H Calculate percent release and determine EC50 value G->H

Caption: Experimental workflow for the monoamine release assay.

References

Application of 4-(2-Aminopropyl)phenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, a bifunctional molecule featuring both a primary amine and a phenolic hydroxyl group, presents a unique scaffold for the synthesis of novel polymers. While its direct application in polymer chemistry is not extensively documented in publicly available literature, its structure suggests significant potential for use as a monomer, co-monomer, and modifying agent in a variety of polymer systems. The presence of both a nucleophilic amine and a reactive phenol group allows for its incorporation into polymers such as polyamides, polyimides, and phenolics, and as a curing agent for epoxy resins. The propyl linkage between the amine and the phenyl ring can impart increased flexibility compared to polymers derived from simpler aminophenols.

These application notes provide an overview of the potential applications of this compound in polymer chemistry, complete with detailed, generalized experimental protocols based on established methodologies for structurally similar compounds. The provided quantitative data are illustrative and based on analogous polymer systems. Researchers are encouraged to use these notes as a foundation for exploring the use of this compound in the development of new materials.

I. Proposed Application: Monomer for Oxidative Polymerization

The phenolic hydroxyl group of this compound allows it to undergo oxidative polymerization, a common method for synthesizing polyphenylene ethers and other phenolic resins. This process typically involves the use of an oxidant in the presence of a catalyst to promote the coupling of phenolic units. The resulting polymers are expected to have interesting properties due to the presence of the pendant aminopropyl group, which can serve as a site for cross-linking or further functionalization.

Experimental Protocol: Oxidative Polymerization of this compound

Objective: To synthesize a phenolic polymer from this compound via oxidative polycondensation.

Materials:

  • This compound

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous solution) or another suitable oxidant like air/O₂ with a catalyst (e.g., a copper-amine complex).

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for solubility tests and characterization.

  • Standard laboratory glassware, including a three-necked round-bottom flask, condenser, mechanical stirrer, and dropping funnel.

Procedure:

  • Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve a specific amount of this compound in an aqueous solution of NaOH. The concentration of NaOH should be sufficient to deprotonate the phenolic hydroxyl group.

  • Reaction Setup: Place the flask in a temperature-controlled water or oil bath.

  • Initiation of Polymerization: While stirring the monomer solution, slowly add the NaOCl solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at a specified level (e.g., 50-90°C).

  • Polymerization: After the addition of the oxidant is complete, continue stirring the reaction mixture at the set temperature for several hours (e.g., 4-24 hours) to allow for polymer chain growth.

  • Polymer Precipitation and Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a beaker containing a non-solvent, such as methanol or water, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water to remove any unreacted monomer, oxidant, and salts. Further purification can be done by re-dissolving the polymer in a suitable solvent (e.g., DMF) and re-precipitating it.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Anticipated Polymer Properties

The following table summarizes the anticipated range of properties for polymers derived from the oxidative polymerization of aminophenol analogs.

PropertyAnticipated Value Range
Number-Average Molecular Weight (Mn)5,000 - 15,000 g/mol
Weight-Average Molecular Weight (Mw)8,000 - 25,000 g/mol
Polydispersity Index (PDI)1.2 - 2.5
10% Weight Loss Temperature (Td10)300 - 450 °C (in N₂)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, NMP, DMSO)

Workflow for Oxidative Polymerization

Oxidative_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Dissolution Dissolve Monomer in Base Monomer->Dissolution Base NaOH Solution Base->Dissolution Oxidant NaOCl Solution Reaction Add Oxidant (50-90°C) Oxidant->Reaction Dissolution->Reaction Polymerization Stir for 4-24h Reaction->Polymerization Precipitation Precipitate in Methanol/Water Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Vacuum Dry (60-80°C) Washing->Drying Characterization Characterize Polymer (FTIR, GPC, TGA) Drying->Characterization Polyamide_Synthesis_Logic Monomers Monomers Diamine Aromatic Diamine (H₂N-Ar-NH₂) Monomers->Diamine Co_Monomer This compound (H₂N-R-Ph-OH) Monomers->Co_Monomer Diacid_Chloride Diacid Chloride (ClOC-Ar'-COCl) Monomers->Diacid_Chloride Polymerization Polycondensation (Low Temperature) Diamine->Polymerization Co_Monomer->Polymerization Diacid_Chloride->Polymerization Polyamide Modified Polyamide with Pendant -OH Polymerization->Polyamide Pre_Polymer Poly(amic acid) intermediate (in some cases) Properties Properties Polyamide->Properties Solubility Enhanced Solubility Properties->Solubility Adhesion Improved Adhesion Properties->Adhesion Functionalization Site for Cross-linking/ Functionalization Properties->Functionalization Epoxy_Curing_Pathway cluster_reactions Curing Reactions Epoxy Epoxy Resin (Epoxide Groups) Amine_Reaction Amine-Epoxy Addition (Primary Reaction) Epoxy->Amine_Reaction Hydroxyl_Reaction Hydroxyl-Epoxy Addition (Secondary Reaction, High Temp) Epoxy->Hydroxyl_Reaction Etherification Epoxy Homopolymerization (Side Reaction) Epoxy->Etherification Curing_Agent This compound (Amine & Hydroxyl Groups) Curing_Agent->Amine_Reaction Amine Group Curing_Agent->Hydroxyl_Reaction Hydroxyl Group Crosslinked_Network Cross-linked Polymer Network Amine_Reaction->Crosslinked_Network Hydroxyl_Reaction->Crosslinked_Network Etherification->Crosslinked_Network

Application Note: Quantitative Analysis of 4-(2-Aminopropyl)phenol in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed experimental workflow for the quantitative analysis of 4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine (4-HAP), in biological samples such as plasma and urine. This compound is a sympathomimetic amine and a major metabolite of amphetamine.[1] Accurate quantification of this analyte is crucial for pharmacokinetic, toxicological, and drug metabolism studies. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key metabolite in the biotransformation of amphetamine, a widely used central nervous system stimulant. The metabolism of amphetamine to this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[1] As an active metabolite, this compound exhibits sympathomimetic properties by acting as a norepinephrine-releasing agent and an agonist of the trace amine-associated receptor 1 (TAAR1).[2] Its presence and concentration in biological fluids are important indicators of amphetamine exposure and can provide insights into an individual's metabolic profile.

The analytical method detailed herein is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. This technique is well-suited for the analysis of this compound due to its ability to provide high specificity and sensitivity, which is necessary for detecting low concentrations in complex biological matrices like plasma and urine.[3]

Experimental Workflow

A typical experimental workflow for the analysis of this compound in biological samples is depicted below. The process involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection by mass spectrometry.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Sample Pre-treatment Sample Pre-treatment Biological Sample->Sample Pre-treatment e.g., Plasma, Urine Extraction Extraction Sample Pre-treatment->Extraction Protein Precipitation or SPE Evaporation Evaporation Extraction->Evaporation Under Nitrogen Reconstitution Reconstitution Evaporation->Reconstitution In Mobile Phase LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma and urine. The data presented is a composite of published data for 4-hydroxyamphetamine and typical values for validated bioanalytical methods for small molecules.[3][4][5]

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte and Internal Standard specific

Table 2: Method Validation Parameters

ParameterHuman PlasmaHuman Urine
Linearity Range 0.5 - 250 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery > 85%> 90%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Table 3: Stability Data

Stability ConditionResult
Freeze-Thaw Stability (-20°C to RT, 3 cycles) Stable
Short-Term Stability (Room Temperature, 24h) Stable
Long-Term Stability (-20°C, 1 month) Stable[6]
Post-Preparative Stability (Autosampler, 4°C, 48h) Stable
Note: Specific stability data for this compound is limited. The data presented is based on studies of amphetamine and its derivatives, which suggest good stability under the specified conditions.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d5) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine using Solid-Phase Extraction (SPE)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature, vortex, and centrifuge at 2000 x g for 5 minutes to pellet any sediment.

  • Aliquoting: Aliquot 500 µL of the urine supernatant into a clean tube.

  • Hydrolysis (Optional): For the analysis of total this compound (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution to each sample.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway

This compound is an indirect-acting sympathomimetic amine. Its primary mechanism of action involves the release of norepinephrine from presynaptic nerve terminals. It also acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.

Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-HAP This compound VMAT2 Vesicular Monoamine Transporter 2 4-HAP->VMAT2 Displaces NE TAAR1 TAAR1 4-HAP->TAAR1 Agonist NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release NE Norepinephrine NE_Release->NE AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzymes G_Protein->Effector Cellular_Response Cellular Response (e.g., Vasoconstriction) Effector->Cellular_Response

Figure 2: Signaling pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation from plasma and urine can be adapted for various research applications, including pharmacokinetic analysis, drug metabolism studies, and forensic toxicology. The high selectivity and sensitivity of the LC-MS/MS technique ensure accurate and reliable results, which are essential for understanding the role of this compound in biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2-Aminopropyl)phenol HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4-(2-Aminopropyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a mobile phase to separate this compound on a C18 column?

A good starting point involves using a reversed-phase C18 column with an acidic mobile phase to ensure good peak shape and retention.[1][2] A typical setup would consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[1][2]

Based on established methods, the following conditions are recommended for initial method development.

Table 1: Recommended Starting HPLC Conditions for this compound

ParameterRecommended ConditionRationale
Stationary Phase C18, 5 µm (e.g., 250 x 4.6 mm)Standard non-polar phase for reversed-phase HPLC.[1]
Mobile Phase Aqueous: 25 mM Potassium Phosphate BufferProvides buffering capacity in the optimal pH range.[2][3]
Organic: Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[4]
Composition 70:30 (Aqueous:Organic) v/vA starting ratio to be optimized for desired retention.[2]
pH 3.0 (Adjusted with phosphoric acid)Suppresses silanol ionization, minimizing peak tailing.[3][5][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temp. 25-35 °CEnsures reproducible retention times.[7]
Detection (UV) 215 nm or 274 nmWavelengths where the analyte exhibits significant UV absorbance.[3]
Injection Volume 10 µLA typical volume; should be adjusted to avoid overload.[8]

Q2: Why is controlling the mobile phase pH so critical for analyzing this compound?

Controlling the mobile phase pH is the most critical factor for achieving a robust and reproducible separation of this compound due to its chemical structure. The molecule has a basic primary amine group and an acidic phenolic group. The ionization state of these groups, which is dictated by the mobile phase pH, directly impacts retention time, peak shape, and selectivity.[9][10]

  • At Low pH (e.g., pH 2-4):

    • The primary amine group is fully protonated (positively charged).

    • The acidic silanol groups on the silica-based C18 stationary phase are non-ionized (neutral).[5]

    • This combination minimizes strong, secondary ionic interactions, which are a primary cause of peak tailing for basic compounds.[5][11][12] This is the most common and recommended approach.

  • At Mid pH (e.g., pH 5-7):

    • The amine is still protonated.

    • A significant portion of the surface silanols become deprotonated (negatively charged).[6]

    • This leads to strong ionic interactions between the positive analyte and negative stationary phase, causing severe peak tailing and potentially irreversible adsorption.[5] This pH range should generally be avoided.

  • At High pH (e.g., pH > 9):

    • The primary amine is deprotonated (neutral).

    • This eliminates the ionic interaction with the stationary phase, which can improve peak shape.

    • However, standard silica-based columns are not stable at high pH and will degrade.[6][10] This approach requires a specialized, pH-stable column (e.g., hybrid or polymer-based).

The diagram below illustrates how pH affects the interaction between the analyte and the stationary phase.

G cluster_low_ph Low pH (e.g., 2.5 - 3.5) cluster_mid_ph Mid pH (e.g., 5 - 7) analyte_low Analyte (R-NH3+) Positively Charged interaction_low Interaction: Good Hydrophobic Retention Minimal Peak Tailing analyte_low->interaction_low Hydrophobic Interaction silanol_low Silanol (Si-OH) Neutral silanol_low->interaction_low No Ionic Interaction analyte_mid Analyte (R-NH3+) Positively Charged interaction_mid Interaction: Severe Peak Tailing analyte_mid->interaction_mid Strong Ionic Interaction silanol_mid Silanol (Si-O-) Negatively Charged cluster_low_ph cluster_low_ph cluster_mid_ph cluster_mid_ph

Caption: Analyte-stationary phase interactions at different mobile phase pH values.

Q3: What are the most common problems encountered during the HPLC analysis of this compound?

The most frequently observed issues are related to poor peak shape and inconsistent retention times.

  • Peak Tailing: This is the most common problem, characterized by an asymmetric peak with a drawn-out trailing edge. It is almost always caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the column packing material.[5][11][12]

  • Poor Retention (Analyte Elutes Too Early): This typically occurs if the organic content of the mobile phase is too high or if the mobile phase pH causes the analyte to be highly ionized and thus more polar.[1][9]

  • Poor Resolution: Inability to separate this compound from impurities or other components. This requires optimization of mobile phase selectivity (by changing pH or organic solvent type) or column efficiency.[13]

  • Irreproducible Retention Times: This can be caused by an unbuffered or inadequately buffered mobile phase, where small changes in preparation can lead to significant pH shifts and altered retention.[14] Fluctuations in column temperature can also contribute.

Troubleshooting Guide

Q: My peak for this compound is exhibiting significant tailing. How can I resolve this?

A: Peak tailing is a common issue for basic compounds like this compound. A tailing factor (Tf) greater than 1.2 is generally considered significant.[11] Follow this systematic workflow to diagnose and solve the problem.

G start Start: Peak Tailing Observed (Tf > 1.2) check_ph Step 1: Check Mobile Phase pH Is pH low and well-buffered (e.g., pH 2.5-3.5)? start->check_ph adjust_ph Action: Adjust pH Use a 10-50 mM buffer (e.g., Phosphate) to pH 3.0. check_ph->adjust_ph No check_column Step 2: Evaluate Column Is it an older, standard C18 column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Action: Use a modern, high-purity, end-capped C18 column to minimize accessible silanols. check_column->use_endcapped Yes check_overload Step 3: Check for Overload Does tailing decrease upon sample dilution (e.g., 1:10)? check_column->check_overload No use_endcapped->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_instrument Step 4: Check for Extra-Column Effects Are fittings and tubing correct? check_overload->check_instrument No reduce_conc->check_instrument fix_instrument Action: Minimize tubing length/ID. Check for dead volume in fittings. Consider column void/blockage. check_instrument->fix_instrument Yes end_node End: Symmetrical Peak Achieved (Tf ≈ 1.0) check_instrument->end_node No fix_instrument->end_node

Caption: Troubleshooting workflow for resolving peak tailing.

Table 2: Summary of pH Effects and Actions

Mobile Phase pHAnalyte (Amine) StateSilanol StateExpected Peak ShapeRecommended Action
2.5 - 3.5 Protonated (R-NH₃⁺)Neutral (Si-OH)Symmetrical Recommended. Use a buffer like phosphate or formate.[6]
4.0 - 7.0 Protonated (R-NH₃⁺)Deprotonated (Si-O⁻)Severe Tailing Avoid. Strong secondary ionic interactions occur.[5]
> 8.0 Neutral (R-NH₂)Deprotonated (Si-O⁻)SymmetricalRequires pH-stable column. Standard silica columns will degrade.[6]

Experimental Protocols

Protocol 1: Preparation of an Acidic Phosphate Buffer Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a common mobile phase for the analysis of this compound.

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Prepare 25 mM Phosphate Buffer: Accurately weigh 3.40 g of KH₂PO₄ and transfer it to a 1-liter volumetric flask.[2]

  • Add approximately 900 mL of HPLC-grade water and dissolve the salt completely by swirling or brief sonication.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add orthophosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.[2][3]

  • Bring the final volume to 1000 mL with HPLC-grade water and mix thoroughly.

  • Filter the Buffer: Filter the entire aqueous buffer solution through a 0.45 µm membrane filter to remove particulates.[2]

  • Prepare Mobile Phase: In a designated mobile phase reservoir, combine the filtered phosphate buffer and acetonitrile in the desired ratio (e.g., for a 70:30 v/v mixture, combine 700 mL of buffer with 300 mL of acetonitrile).[2]

  • Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use to prevent air bubbles in the HPLC system.[13]

Protocol 2: Systematic Approach to Optimizing Organic Modifier Concentration

This protocol is used to determine the optimal percentage of organic modifier for achieving the desired retention time (typically between 3 and 10 minutes).

Procedure:

  • Prepare Mobile Phases: Prepare two mobile phase mixtures as described in Protocol 1.

    • Mobile Phase A: 95% Aqueous Buffer / 5% Acetonitrile

    • Mobile Phase B: 5% Aqueous Buffer / 95% Acetonitrile

  • Equilibrate the Column: Equilibrate the column with an initial mobile phase composition (e.g., 70:30 Aqueous:ACN) for at least 10-15 column volumes.

  • Initial Injection: Inject your standard solution of this compound and record the retention time (tᵣ).

  • Adjust Concentration:

    • If retention is too low (tᵣ < 3 min): Decrease the percentage of acetonitrile in the mobile phase by 5-10% (e.g., move from 30% to 25% or 20%).[11]

    • If retention is too high (tᵣ > 10 min): Increase the percentage of acetonitrile in the mobile phase by 5-10% (e.g., move from 30% to 35% or 40%).

  • Re-equilibrate and Re-inject: After each change in mobile phase composition, ensure the column is fully re-equilibrated before injecting the standard again.

  • Finalize Method: Repeat steps 4 and 5 until a satisfactory retention time is achieved. This finalized percentage of organic modifier should be recorded as part of the standard operating procedure.

References

Troubleshooting peak tailing in 4-(2-Aminopropyl)phenol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-(2-Aminopropyl)phenol, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in the chromatography of this compound?

A1: Peak tailing in HPLC refers to a distortion where the latter part of a chromatographic peak is broader than the front part, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, the peaks should be symmetrical and Gaussian. Peak tailing is quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 for either of these parameters typically indicates a tailing peak.[2]

Q2: Why is this compound particularly prone to peak tailing in reversed-phase HPLC?

A2: this compound has both a phenolic hydroxyl group and a primary amine group. The basic amine functional group is the primary cause of peak tailing in reversed-phase HPLC.[1] This is due to strong secondary electrostatic interactions between the protonated amine group (positively charged at acidic to neutral pH) and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These secondary interactions act as an additional retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailed peak.

Q3: What are the negative consequences of peak tailing in my analysis?

A3: Peak tailing can significantly compromise the quality of your chromatographic data in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.

  • Decreased Sensitivity: As a peak broadens due to tailing, its height decreases. This can lower the signal-to-noise ratio and negatively impact the limit of detection and limit of quantification.

  • Inaccurate Quantification: The distorted shape of a tailing peak can lead to errors during the integration process, resulting in imprecise and inaccurate quantitative results.

Q4: What are the pKa values for this compound and why are they important for method development?

A4: this compound has two ionizable groups:

  • Phenolic hydroxyl group: The predicted pKa is approximately 9.83.

  • Primary amine group: The pKa of the conjugate acid of the aminopropyl group is approximately 10.4.

These pKa values are crucial for selecting an appropriate mobile phase pH. To ensure a consistent ionization state of the analyte and to minimize unwanted interactions with the stationary phase, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment

The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • All Peaks Tailing: If all peaks are tailing, the issue is likely related to the HPLC system itself.

  • Only this compound Peak Tailing: If only the analyte peak is tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_issue System-related Issue all_peaks->system_issue Yes analyte_issue Analyte-specific Issue all_peaks->analyte_issue No check_connections Check for extra-column volume (tubing length, fittings) system_issue->check_connections mobile_phase Optimize Mobile Phase analyte_issue->mobile_phase column_chem Evaluate Column Chemistry analyte_issue->column_chem sample_cond Adjust Sample Conditions analyte_issue->sample_cond check_column Inspect column for voids or contamination check_connections->check_column check_solvent Verify sample solvent is not stronger than mobile phase check_column->check_solvent resolve Peak Shape Improved check_solvent->resolve adjust_ph Lower mobile phase pH (e.g., to 2.5-3.5) mobile_phase->adjust_ph add_modifier Add a competing base (e.g., 0.1% Triethylamine) mobile_phase->add_modifier increase_buffer Increase buffer strength (e.g., 20-50 mM) mobile_phase->increase_buffer adjust_ph->resolve add_modifier->resolve increase_buffer->resolve end_capped Use a modern, high-purity, end-capped C18 column column_chem->end_capped alt_phase Consider an alternative stationary phase (e.g., Phenyl) column_chem->alt_phase end_capped->resolve alt_phase->resolve reduce_conc Reduce sample concentration to avoid overload sample_cond->reduce_conc reduce_conc->resolve

A systematic workflow for troubleshooting peak tailing.
Data on Troubleshooting Strategies

The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry of this compound. The asymmetry factor values are illustrative and can vary depending on the specific column and system.

Troubleshooting ActionExpected Impact on Asymmetry Factor (As)Potential Side Effects
Mobile Phase pH
Lower aqueous pH to 2.5 - 3.5 using 0.1% formic or phosphoric acidSignificant Decrease (e.g., from 2.0 to 1.3)May alter retention time and selectivity. Requires a pH-stable column.
Mobile Phase Additives
Add 0.1% (v/v) Triethylamine (TEA) to the mobile phaseSignificant Decrease (e.g., from 2.0 to 1.2)Can shorten column lifetime and may suppress MS signal.[4]
Increase buffer concentration (e.g., ammonium formate) to 20-50 mMModerate DecreaseRisk of buffer precipitation with high organic content; potential for ion suppression in MS.
Column Chemistry
Switch from a standard C18 to a modern, end-capped C18 columnSignificant DecreaseMay require re-optimization of the separation method.
Use a column with a different stationary phase (e.g., Phenyl-Hexyl)Variable, potential for improvementWill likely change selectivity and retention times significantly.
Sample Conditions
Reduce sample concentration by 50%Decrease if column overload is the issueLower signal-to-noise ratio.
Reduce injection volume by 50%Decrease if column overload is the issueLower signal-to-noise ratio.
Temperature
Increase column temperature by 5-10 °CMinor DecreaseMay decrease retention time and alter selectivity.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water). A good range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like formic or phosphoric acid to lower the pH.

  • System Equilibration: Start with the lowest pH mobile phase. Mix it with your organic solvent (e.g., acetonitrile or methanol) at the desired isocratic ratio or initial gradient conditions. Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to determine the optimal pH.

Protocol 2: Column Washing and Regeneration

Objective: To remove potential contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Initial Flush: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Flush: Flush with 10-20 column volumes of a strong organic solvent like methanol or acetonitrile.

  • Stronger Solvent Wash (Optional): For stubborn, non-polar contaminants, a sequence of stronger, miscible solvents can be used. A common sequence is:

    • 10-20 column volumes of isopropanol.

    • 10-20 column volumes of hexane (for highly non-polar contaminants).

    • Important: When returning to a reversed-phase mobile phase from hexane, an intermediate solvent like isopropanol must be used to ensure miscibility.

  • Re-equilibration:

    • Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., acetonitrile).

    • Reconnect the column to the detector.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Test Performance: Inject a standard of this compound to assess if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.

Protocol 3: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Procedure:

  • Prepare Buffer: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.

  • Prepare Mobile Phase: Mix the buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase.

  • Prepare Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by dilution.

  • Equilibrate System: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject and Analyze: Inject the standards and samples.

Signaling Pathway Diagram

While this compound's mechanism of action is complex and involves multiple receptor interactions, a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant to its activity at serotonin receptors, can be illustrated as follows:

GPCR_Signaling Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane ligand This compound (Ligand) receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream Downstream Cellular Response second_messenger->downstream Initiates

Generalized GPCR signaling pathway.

References

Technical Support Center: Chiral SFC Resolution of 4-(2-Aminopropyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the supercritical fluid chromatography (SFC) resolution of 4-(2-Aminopropyl)phenol enantiomers. The advice herein is based on established principles for the chiral separation of primary amines and polar basic compounds.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the method development for the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Potential CauseRecommended Troubleshooting StepExpected Outcome
Suboptimal Chiral Stationary Phase (CSP) Screen a variety of polysaccharide-based or cyclofructan-based CSPs. For primary amines, crown ether-based stationary phases can also be effective.[1]Identification of a CSP that provides baseline or near-baseline separation of the enantiomers.
Inappropriate Mobile Phase Composition Optimize the co-solvent (modifier) percentage. Methanol, ethanol, and isopropanol are common choices that can significantly affect selectivity.[2][3]Improved resolution and selectivity (α > 1.1).
Lack of Suitable Additive Introduce a basic additive to the modifier to improve peak shape and interaction with the stationary phase. Common additives for basic compounds include diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide.[4][5][6] For certain CSPs, an acidic additive might be necessary to achieve separation.[7]Sharper peaks, reduced tailing, and enhanced separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential CauseRecommended Troubleshooting StepExpected Outcome
Secondary Interactions with Stationary Phase The basic amine and polar phenol groups of this compound can interact with active sites (e.g., residual silanols) on the stationary phase.[8][9] Add a basic mobile phase additive like DEA, TEA, or ammonium hydroxide to the co-solvent (typically 0.1-1%).[2][10][11]Symmetrical, Gaussian-shaped peaks and improved resolution.
Column Overload Reduce the sample concentration or injection volume.[12]Improved peak symmetry and consistent retention times.
Inappropriate Sample Diluent Dissolve the sample in the mobile phase co-solvent or a solvent with similar polarity. Adding a small amount of the basic additive to the sample diluent can also improve peak shape.[13]Minimized peak distortion and improved reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is SFC a good choice for separating this compound enantiomers?

A1: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times due to the low viscosity of supercritical CO2, reduced consumption of organic solvents, and often complementary selectivity to normal-phase HPLC.[6][14][15]

Q2: What type of chiral stationary phase (CSP) is recommended for this compound?

A2: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly successful for a wide range of chiral separations in SFC and are a good starting point.[2][3] For primary amines like this compound, cyclofructan and crown ether-based CSPs have also demonstrated excellent enantioselectivity.[1][14] A screening of different columns is the most effective approach to find the optimal stationary phase.[16][17]

Q3: What is the role of the basic additive in the mobile phase?

A3: Basic additives play a crucial role in the SFC separation of basic compounds like this compound.[4][11] They can:

  • Improve peak shape by masking acidic silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions.[5][8]

  • Enhance enantioselectivity by modifying the interactions between the analyte and the chiral selector.[5]

  • Neutralize charged groups on the analyte, which is important for interactions with neutral polysaccharide-based CSPs.[5]

Q4: Can I use acidic additives for the separation of a basic compound?

A4: While counterintuitive, acidic additives have been shown to be effective in some cases for the chiral separation of amines on polysaccharide phases in SFC.[7] The mechanism may involve the formation of an ion pair that is then separated.[7] A combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) can also sometimes yield excellent selectivity and peak shapes.[14][18]

Q5: How do I optimize the mobile phase for better resolution?

A5: Start by screening common alcohol modifiers like methanol, ethanol, and isopropanol.[2] The type and concentration of the co-solvent can significantly impact retention and selectivity.[3] A gradient elution from a low to a high percentage of modifier can be a good starting point for method development to determine the optimal elution conditions.[17][19]

Experimental Protocols

Below is a generalized experimental protocol for the chiral SFC method development for this compound.

Objective: To develop a robust SFC method for the baseline separation of this compound enantiomers.

Materials and Instrumentation:

  • SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-PDA detector.

  • Chiral Columns: A selection of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) and a cyclofructan-based column.

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) containing a basic additive (e.g., 0.2% diethylamine).

  • Sample: A 1 mg/mL solution of racemic this compound in methanol.

Screening Protocol:

  • Column Equilibration: Equilibrate each column with the initial mobile phase conditions (e.g., 95% CO₂, 5% Methanol with 0.2% DEA) until a stable baseline is achieved.

  • System Parameters:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 35-40 °C

    • Detection: UV at a suitable wavelength (e.g., 225 nm or 280 nm)

  • Gradient Elution: Perform a gradient elution from 5% to 40% modifier over 5-10 minutes.

  • Data Analysis: Evaluate the chromatograms from each column for enantioselectivity and peak shape.

  • Optimization: For the column showing the best initial separation, optimize the conditions (co-solvent type, additive concentration, temperature, and pressure) using an isocratic mobile phase to achieve a resolution (Rs) > 1.5.

Data Presentation

The following tables present hypothetical data based on typical results for the separation of similar primary amines to illustrate the effects of different parameters.

Table 1: Effect of Chiral Stationary Phase on Resolution

Chiral Stationary PhaseRetention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)Peak Shape
Polysaccharide CSP A3.213.541.121.45Tailing
Polysaccharide CSP B4.565.211.182.10Symmetrical
Cyclofructan CSP C2.892.891.000.00Symmetrical

Conditions: 80:20 CO₂/Methanol with 0.2% DEA, 3 mL/min, 120 bar, 40 °C.

Table 2: Effect of Co-Solvent on Resolution using Polysaccharide CSP B

Co-Solvent (Modifier)Retention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)
Methanol4.565.211.182.10
Ethanol5.126.051.212.35
Isopropanol6.347.891.282.98

Conditions: 80:20 CO₂/Co-solvent with 0.2% DEA, 3 mL/min, 120 bar, 40 °C.

Table 3: Effect of Additive on Peak Shape and Resolution using Polysaccharide CSP B

Additive in MethanolResolution (Rs)Peak Asymmetry (As)
None0.852.5
0.2% Triethylamine1.951.2
0.2% Diethylamine2.101.1
0.2% Ammonium Hydroxide2.051.3

Conditions: 80:20 CO₂/Methanol with additive, 3 mL/min, 120 bar, 40 °C.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution (Rs < 1.5) CheckCSP Screen Different CSPs (Polysaccharide, Cyclofructan) Start->CheckCSP OptimizeMobilePhase Optimize Mobile Phase (Co-solvent Type & %) CheckCSP->OptimizeMobilePhase Separation? (No/Partial) Additives Screen Additives (Basic/Acidic) OptimizeMobilePhase->Additives CheckPeakShape Assess Peak Shape Additives->CheckPeakShape Tailing Peak Tailing Issue CheckPeakShape->Tailing Asymmetrical Success Resolution Achieved (Rs > 1.5) CheckPeakShape->Success Symmetrical OptimizeAdditive Optimize Additive Concentration Tailing->OptimizeAdditive OptimizeAdditive->CheckPeakShape

Caption: Troubleshooting workflow for improving enantiomeric resolution in SFC.

G cluster_1 SFC Method Development Strategy Phase1 Phase 1: Initial Screening ScreenCSPs Screen 3-4 CSPs (e.g., IA, IB, IC) Phase1->ScreenCSPs ScreenModifiers Screen Modifiers (MeOH, EtOH, IPA) ScreenCSPs->ScreenModifiers UseGradient Use Fast Gradient (e.g., 5-40% in 5 min) ScreenModifiers->UseGradient Phase2 Phase 2: Optimization UseGradient->Phase2 SelectBest Select Best CSP & Modifier Phase2->SelectBest OptimizeIsocratic Optimize Isocratic % SelectBest->OptimizeIsocratic OptimizeAdditive Optimize Additive (Type & Conc.) OptimizeIsocratic->OptimizeAdditive FineTune Fine-Tune Temp/Pressure OptimizeAdditive->FineTune

Caption: General strategy for SFC chiral method development.

References

Preventing degradation of 4-(2-Aminopropyl)phenol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(2-Aminopropyl)phenol stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, also known as 4-hydroxyamphetamine, is a phenolic amine. Its structure, containing both a phenolic hydroxyl group and an aminopropyl side chain, makes it susceptible to oxidation.[1] The phenolic ring can be easily oxidized to form colored quinone-type structures, leading to a visible discoloration of the solution and a loss of the compound's integrity.[1]

Q2: What are the primary factors that accelerate the degradation of this compound solutions?

Several factors can accelerate the degradation of this compound solutions:

  • Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.

  • Exposure to Light: Light, especially UV light, can provide the energy to initiate and promote oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation. For the related compound p-aminophenol, a pH well under 5.48 is suggested for increased stability.[2]

  • Presence of Metal Ions: Trace metal ions can act as catalysts, accelerating the oxidation process.

Q3: What are the visible signs of degradation in my this compound stock solution?

The most common sign of degradation is a change in color. A fresh solution of this compound should be colorless. Upon oxidation, the solution may turn yellow, brown, or even black due to the formation of quinone-like structures and subsequent polymerization.

Q4: How should I prepare my this compound stock solution to minimize degradation?

To prepare a stable stock solution, consider the following steps:

  • Use High-Purity Solvent: Start with deoxygenated, high-purity solvents. Solvents can be deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Work Under an Inert Atmosphere: If possible, prepare the solution in a glove box or under a stream of inert gas to minimize exposure to oxygen.

  • Add an Antioxidant: The addition of an antioxidant can significantly inhibit oxidation. Ascorbic acid is a commonly used antioxidant for aminophenol solutions.

Q5: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions should be stored:

  • At Low Temperatures: Refrigeration at 2-8°C is recommended for short-term storage, while freezing at -20°C is suitable for long-term storage.

  • Protected from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photo-degradation.

  • Under an Inert Atmosphere: For maximum stability, purge the headspace of the vial with nitrogen or argon before sealing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. Oxidation due to dissolved oxygen in the solvent.Prepare fresh solution using a deoxygenated solvent. Consider adding an antioxidant like ascorbic acid during preparation.
Inconsistent results between experiments using the same stock solution. Degradation of the stock solution over time.Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Verify the purity of the stock solution using HPLC before critical experiments.
Precipitate forms in the solution upon storage. Poor solubility at the storage temperature or formation of insoluble degradation products.Ensure the compound is fully dissolved at a concentration below its solubility limit at the storage temperature. If degradation is suspected, filter the solution and verify the concentration of the active compound. Store at a slightly higher temperature if solubility is the issue, but be mindful of accelerating degradation.
Loss of biological activity in assays. Degradation of this compound.Follow all recommended procedures for preparation and storage to minimize degradation. Confirm the concentration and purity of the stock solution before use.

Quantitative Data Summary

Parameter Recommendation Source/Comment
Storage Temperature 2-8°C (short-term), -20°C (long-term)General recommendation for phenolic compounds to reduce degradation rates.
pH of Solution Acidic pH, well below 5.48Based on data for p-aminophenol, a lower pH protonates the amino group, increasing stability.[2]
Antioxidant Concentration (Ascorbic Acid) 0.001 - 0.01 mg/mLA concentration of 0.01 mg/mL was effective in an HPLC mobile phase for p-aminophenol.[3] Starting with a lower concentration and optimizing is recommended.
Long-term Stability of Solid The hydrochloride salt is stable for ≥ 5 years.Data for 4-hydroxyamphetamine hydrochloride.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in deoxygenated water with an antioxidant.

Materials:

  • This compound

  • High-purity water (HPLC grade or equivalent)

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Amber glass vials with screw caps

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: Prepare a fresh 1 mg/mL stock solution of ascorbic acid in the deoxygenated water.

  • Weigh Compound: In a clean, amber glass vial, accurately weigh the amount of this compound required to make a 10 mM solution.

  • Dissolve Compound: Add the deoxygenated water to the vial.

  • Add Antioxidant: Add the ascorbic acid stock solution to achieve a final concentration of 0.01 mg/mL.

  • Mix and Filter: Gently swirl the vial to dissolve the compound completely. Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a clean, amber vial.

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Storage: Store the solution at -20°C for long-term storage or 2-8°C for short-term use.

Protocol 2: Stability Testing of this compound Stock Solutions by HPLC

Objective: To monitor the degradation of this compound in solution over time using a stability-indicating HPLC method.

Materials:

  • This compound stock solution

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ascorbic acid

  • Methanol (HPLC grade)

Chromatographic Conditions (Example):

  • Mobile Phase: An ammonium acetate-methanol solution containing ascorbic acid. For example, a mixture of 0.05M ammonium acetate and methanol (88:12, v/v) containing 0.01 mg/mL ascorbic acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Prepare Samples: Prepare several aliquots of the this compound stock solution according to Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample to an appropriate concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Store Samples: Store the remaining aliquots under different conditions (e.g., 2-8°C protected from light, room temperature exposed to light) to assess stability.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition, bring it to room temperature, dilute, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of degradation. Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

DegradationPathway cluster_main Degradation of this compound A This compound C Quinone-imine Intermediate A->C Oxidation B Oxidative Stress (O2, Light, Metal Ions, High pH) B->C D Colored Polymers C->D Polymerization TroubleshootingWorkflow cluster_workflow Troubleshooting Stock Solution Degradation start Stock solution shows signs of degradation (e.g., discoloration, loss of activity) q1 Was the solution prepared with deoxygenated solvent and antioxidant? start->q1 sol1 Prepare a fresh solution using deoxygenated solvent and an antioxidant (e.g., ascorbic acid). q1->sol1 No q2 How was the solution stored? q1->q2 Yes a1_yes Yes a1_no No end Monitor stability with HPLC. If issues persist, consider a different solvent system. sol1->end sol2 Store aliquots at -20°C in amber vials under an inert atmosphere. q2->sol2 Improperly q3 Are there signs of precipitation? q2->q3 Properly a2_improper Improperly (e.g., room temp, clear vial) a2_proper Properly (e.g., -20°C, amber vial) sol2->end sol3 Check solubility limits and consider filtering the solution. Re-verify concentration. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

References

Overcoming poor separation of 4-(2-Aminopropyl)phenol degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(2-Aminopropyl)phenol and its degradation products. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the chromatographic separation of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Due to its phenolic hydroxyl and primary amine functional groups, this compound is susceptible to degradation, primarily through oxidation.[1][2] Key potential pathways include:

  • Oxidation of the Phenolic Ring: The phenol group can oxidize to form colored quinone-type structures.[1][2]

  • Side-Chain Oxidation: The aminopropyl side chain can be oxidized.

  • Dimerization: Reactive intermediates may lead to the formation of dimeric impurities.

  • Photolytic Degradation: Exposure to UV or visible light can cause the formation of hydroxylated derivatives or even ring-opened products under extensive exposure.[1]

Q2: I'm seeing poor separation between the main this compound peak and its degradation products. What are the most common causes?

A2: Poor resolution is a frequent issue when dealing with structurally similar compounds. The most common causes include:

  • Suboptimal Mobile Phase: The pH, organic solvent ratio, or buffer concentration may not be suitable for achieving separation.[3]

  • Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity for the parent compound and its degradants.

  • Peak Tailing: Secondary interactions between the basic amine group of the analyte and residual silanols on the silica-based column can cause peak tailing, leading to co-elution.[4]

  • Method Parameters: The flow rate, temperature, or gradient slope may not be optimized.[3]

Q3: My this compound peak is tailing significantly. How can I fix this?

A3: Peak tailing for a basic compound like this compound is often caused by interaction with acidic silanol groups on the column's stationary phase.[4] Here are several strategies to resolve this:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing secondary interactions.

  • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) into the mobile phase to compete for the active silanol sites.[5]

  • Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed to reduce silanol activity.

  • Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol effects.

Q4: My peaks are splitting. What does this indicate?

A4: Peak splitting can have several causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion, especially for early eluting peaks. The best practice is to dissolve the sample in the mobile phase itself.

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, causing it to split.[4] This may require cleaning or replacing the column.

  • Co-eluting Impurities: The split peak might actually be two distinct but very closely eluting compounds. Optimizing the method's selectivity is necessary to resolve them.

Q5: I have a low mass balance (<95%) in my forced degradation study. Where are my degradation products?

A5: A poor mass balance suggests that not all degradation products are being detected or quantified.[2] Consider these possibilities:

  • Non-UV Active Degradants: Some products may lack a UV chromophore. Try using a more universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[2]

  • High Retention: Some degradants may be strongly adsorbed to the column and not elute during the run. Incorporate a strong organic wash at the end of your gradient to ensure all compounds are eluted.[2]

  • Volatility: Degradation may have produced volatile compounds that are lost during sample preparation.[2]

  • Precipitation: Degradants may be insoluble in the mobile phase.[2]

Troubleshooting Guides

Guide 1: Systematic HPLC Method Optimization for Improved Resolution

If you are experiencing poor separation, follow this systematic approach to optimize your HPLC method.

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of this compound (a weak base) and its degradation products is highly dependent on pH. Adjusting the pH can significantly alter retention times and selectivity.

    • Action: Analyze your sample using mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 7.0). Ensure the pH is at least 2 units away from the analyte's pKa to ensure a single ionic form.

  • Organic Modifier Selection:

    • Rationale: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) alters the separation selectivity.

    • Action: If using acetonitrile, prepare a mobile phase with methanol at an equivalent strength and re-run the analysis. Methanol often provides different selectivity for polar and phenolic compounds.

  • Stationary Phase Screening:

    • Rationale: No single column is perfect for all separations. Different stationary phase chemistries offer unique interactions.

    • Action: If a standard C18 column is not providing adequate resolution, consider trying a Phenyl-Hexyl column (for π-π interactions with the aromatic ring) or a C8 column.[6]

  • Gradient Optimization:

    • Rationale: The slope of the gradient affects how sharply peaks elute and their separation.

    • Action: If peaks are eluting too close together, decrease the gradient slope (i.e., make the gradient longer and more shallow). This will increase the run time but often improves resolution between closely eluting peaks.

Guide 2: Sample and System Preparation
  • Degas Mobile Phase: Always degas the mobile phase to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[7]

  • Use High-Purity Solvents: Employ HPLC-grade or MS-grade solvents to avoid ghost peaks and baseline disturbances.

  • Filter Samples: Before injection, filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit.

  • Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to retention time drift.[7]

Data and Protocols

Data Presentation

Table 1: Potential Degradation Products of this compound

Impurity Type Potential Structure Class Plausible m/z [M+H]⁺ Expected Polarity Change Chromatographic Behavior Notes
Oxidative Quinone-type compounds 166.08 More Polar May elute earlier than the parent compound.
Oxidative Hydroxylated derivatives 168.10 More Polar Will likely elute earlier than the parent compound.
Dimerization Dimeric species 301.19 Less Polar Will likely be more retained and elute later.

| Side-chain | Ketone formation | 152.07 | More Polar | Expected to elute earlier. |

Table 2: HPLC Troubleshooting Quick Reference

Issue Potential Cause Recommended Solution
Poor Resolution Suboptimal mobile phase or stationary phase. Modify mobile phase pH, change organic solvent, or try a column with different chemistry (e.g., Phenyl-Hexyl).[3]
Peak Tailing Secondary interactions with column silanols.[4] Lower mobile phase pH to ~3, add a basic modifier (e.g., 0.1% TEA), or use a modern end-capped column.[5]
Peak Fronting Column overload. Reduce sample concentration or injection volume.[3]
Split Peaks Sample solvent mismatch; column void/blockage. Dissolve sample in mobile phase; reverse flush the column or replace if the problem persists.
Drifting Retention Times Poor temperature control; mobile phase composition change; insufficient column equilibration.[7] Use a column oven; prepare fresh mobile phase daily; increase equilibration time between runs.[7]

| Ghost Peaks | Contaminated mobile phase or carryover from a previous injection. | Use high-purity solvents; run a blank gradient with a strong wash step. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To intentionally degrade the this compound sample to generate potential degradation products for analytical method development.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.[1]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1N NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1N HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.[8]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV/Vis light.[1][8]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: Starting HPLC-UV Method for Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (50:50).

Visualizations

G parent This compound oxidation Oxidation (H₂O₂, Air) parent->oxidation light Photolysis (UV/Vis Light) parent->light heat Thermal Stress parent->heat quinone Quinone-type Products oxidation->quinone dimers Dimeric Impurities oxidation->dimers hydroxylated Hydroxylated Derivatives light->hydroxylated complex Complex Mixture heat->complex

Caption: Potential degradation pathways for this compound.

G start Poor Peak Separation Observed check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing Asymmetric? good_shape Good Shape, Poor Resolution check_shape->good_shape Symmetric? fronting Peak Fronting? tailing->fronting No solve_tailing Lower pH Add Basic Modifier Use End-capped Column tailing->solve_tailing Yes fronting->good_shape No solve_fronting Reduce Sample Load (Concentration/Volume) fronting->solve_fronting Yes optimize_method Optimize Method Selectivity good_shape->optimize_method solve_tailing->optimize_method solve_fronting->optimize_method mod_gradient Make Gradient Shallower optimize_method->mod_gradient mod_solvent Change Organic Solvent (ACN <> MeOH) optimize_method->mod_solvent mod_column Try Different Column Chemistry optimize_method->mod_column end Resolution Improved mod_gradient->end mod_solvent->end mod_column->end

Caption: Troubleshooting workflow for poor HPLC peak separation.

G center Chromatographic Separation mobile Mobile Phase (pH, Solvent, Buffer) mobile->center affects analyte Analyte Properties (pKa, Polarity) mobile->analyte stationary Stationary Phase (C18, Phenyl, etc.) stationary->center affects stationary->analyte instrument Instrument Parameters (Flow Rate, Temp.) instrument->center affects analyte->center is affected by

Caption: Interrelationship of factors affecting HPLC separation.

References

Enhancing sensitivity of 4-(2-Aminopropyl)phenol detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(2-Aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing detection sensitivity by LC-MS and overcoming common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantitative analysis of this compound in biological matrices.

Q1: I am observing a weak signal and poor sensitivity for this compound. What are the common causes?

A1: Low sensitivity for this compound, a polar molecule with both a phenolic hydroxyl and a primary amine group, is a frequent challenge. The primary causes include:

  • Poor Ionization Efficiency: In its native form, this compound may not ionize efficiently in the electrospray ionization (ESI) source, which is a common reason for low signal intensity.[1]

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts, proteins) can suppress the ionization of the target analyte, leading to a decreased signal.

  • Suboptimal LC-MS Method Parameters: Incorrect mobile phase pH, inadequate chromatographic separation, or non-optimized mass spectrometer source conditions can significantly reduce sensitivity.

  • Low Extraction Recovery: Inefficient sample preparation can lead to significant loss of the analyte before it even reaches the LC-MS system.

Q2: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

A2: Inconsistent results, poor precision, and fluctuating sensitivity are classic signs of matrix effects.

  • Diagnosis: The most direct method to diagnose matrix effects is a post-column infusion experiment . This involves infusing a standard solution of your analyte directly into the mass spectrometer while a prepared blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Enhance your sample preparation method. Switching from a simple protein precipitation (PPT) or liquid-liquid extraction (LLE) to a more selective solid-phase extraction (SPE) can significantly reduce matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

    • Sample Dilution: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components below the level where they cause significant ion suppression.

Q3: How can I significantly boost the signal intensity for this compound?

A3: Chemical derivatization is a highly effective strategy to improve the sensitivity of phenolic and amine-containing compounds.[2][3][4] Derivatization works by chemically modifying the analyte to:

  • Increase Ionization Efficiency: By adding a permanently charged or easily ionizable group.

  • Improve Chromatographic Properties: By increasing hydrophobicity, leading to better retention on reversed-phase columns and moving the analyte away from early-eluting matrix interferences.

For this compound, both the amine and the phenolic hydroxyl groups can be targeted. Dansyl chloride is an excellent derivatizing agent for primary amines, while silylating agents like BSTFA can be used for the hydroxyl group. Sensitivity enhancements of 10-fold to over 1000-fold have been reported for various compounds after derivatization.[2][5]

Q4: I am seeing unexpected peaks in my mass spectrum. What could they be?

A4: Unexpected peaks are often due to the formation of adducts in the ESI source. For this compound (Molecular Weight: 151.21 g/mol ), the expected protonated molecule is [M+H]⁺ at m/z 152.2. Common adducts you might observe in positive ion mode include:

  • Sodium Adduct [M+Na]⁺: m/z 174.2

  • Ammonium Adduct [M+NH₄]⁺: m/z 169.2

  • Potassium Adduct [M+K]⁺: m/z 190.2

  • Acetonitrile Adduct [M+ACN+H]⁺: m/z 193.2

If adduct formation is significant and reduces the intensity of your target [M+H]⁺ ion, consider reducing the concentration of salts (e.g., sodium, potassium) in your mobile phase and sample extracts.

Quantitative Data Summary

The following tables summarize quantitative data for key aspects of method development.

Table 1: Comparison of Sample Preparation Techniques for Polar Amines

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Average Recovery (Plasma) 98 ± 8%70 ± 10%89 ± 7%
Average Recovery (Urine) 86 ± 6.6%Low for polar amines without pH adjustmentLow for polar amines without pH adjustment
Matrix Effects (Plasma) ~6%Variable, can be significantUp to 26%
Processing Time (96 samples) ~15 minutes~60 minutes~40 minutes
Selectivity & Cleanliness HighModerateModerate

Data synthesized from a comparative study on various analyte classes, including polar amines.[6]

Table 2: Expected Sensitivity Enhancement with Chemical Derivatization

Derivatization Reagent ClassTarget Functional GroupTypical Fold-Increase in SensitivityReference Compound Class
Dansyl Chloride Primary/Secondary AminesSignificant (Method dependent)Amphetamines[7][8][9][10]
Benzoyl Chloride Amines & PhenolsSignificant (Method dependent)Amines & Phenolic Acids[3]
BBII Hydroxyl Groups1.1 to 42.9-foldHydroxyl-containing metabolites[2]
AMPP Carboxylic Acids10 to 20-foldEicosanoids[5]
Cholamine Carboxylic Acids~2000-foldLong-Chain Fatty Acids[5]

Note: The actual fold-increase is highly dependent on the specific analyte, matrix, and LC-MS system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted for the extraction of 3-(2-Aminopropyl)phenol, an isomer of the target analyte, and is expected to have high applicability.[11]

  • Sample Preparation: To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d5 in 50:50 methanol/water).

  • Basification: Add 50 µL of 1 M sodium hydroxide to the sample to basify it. Vortex briefly.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.[11]

Protocol 2: Derivatization of this compound with Dansyl Chloride

This protocol is adapted from methods used for amphetamine and methamphetamine, which are structurally similar to the target analyte.[7][8]

  • Sample Preparation: Start with a dried extract of this compound (e.g., after the LLE protocol above).

  • Reagent Preparation: Prepare a solution of dansyl chloride in acetone (e.g., 1 mg/mL). Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).

  • Reaction: To the dried extract, add 100 µL of the sodium bicarbonate buffer and 100 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 30-45 minutes in a heating block.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a quenching reagent like formic acid.

  • Analysis: The reaction mixture can be directly injected into the LC-MS system or further purified if necessary.

Visualizations

Troubleshooting Workflow for Low Sensitivity

Low_Sensitivity_Troubleshooting start Low Sensitivity Observed for This compound check_ms Step 1: Verify MS Performance - Tune & Calibrate - Check source cleanliness start->check_ms check_lc Step 2: Evaluate Chromatography - Check for leaks & pressure fluctuations - Assess peak shape check_ms->check_lc MS OK check_sample Step 3: Investigate Sample Issues - Analyze a fresh, high-concentration standard check_lc->check_sample LC OK matrix_effects Step 4: Assess Matrix Effects - Perform post-column infusion check_sample->matrix_effects Standard OK optimize_cleanup Solution A: Improve Sample Cleanup - Switch from LLE to SPE matrix_effects->optimize_cleanup Suppression Detected optimize_chrom Solution B: Optimize Chromatography - Modify gradient or mobile phase matrix_effects->optimize_chrom Suppression Detected use_sil_is Solution C: Use SIL-IS - Compensates for matrix effects & recovery matrix_effects->use_sil_is Suppression Detected derivatize Step 5: Consider Derivatization - For significant sensitivity enhancement matrix_effects->derivatize No Suppression, but Sensitivity Still Too Low end Sensitivity Enhanced optimize_cleanup->end optimize_chrom->end use_sil_is->end derivatize->end

Caption: Troubleshooting workflow for low LC-MS sensitivity.
General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard (e.g., Analyte-d5) sample->spike extract Extraction (LLE or SPE) spike->extract drydown Evaporation to Dryness extract->drydown reconstitute Reconstitution drydown->reconstitute No Derivatization derivatize_node Derivatization (Optional) (e.g., Dansylation) drydown->derivatize_node lc LC Separation (Reversed-Phase C18) reconstitute->lc derivatize_node->reconstitute ms MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: General workflow for this compound analysis.

References

Addressing low mass balance in forced degradation studies of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low mass balance in forced degradation studies of 4-(2-Aminopropyl)phenol.

Troubleshooting Guide: Addressing Low Mass Balance

Low mass balance is a common challenge in forced degradation studies, indicating that the sum of the assay of the parent drug and the amount of all degradation products is not close to 100% of the initial concentration.[1] For this compound, a compound susceptible to oxidation and other degradation pathways, several factors can contribute to this discrepancy. This guide provides a systematic approach to identifying and resolving the root causes of low mass balance.

Issue: Mass balance is significantly below 95-105%. [2]

This is a critical issue as it suggests that not all degradation products are being accurately accounted for, which can compromise the validity of the stability-indicating method.[1][3]

DOT Script for Troubleshooting Workflow

Troubleshooting_Low_Mass_Balance start Low Mass Balance Observed (<95%) analytical_method Analytical Method Issues start->analytical_method sample_handling Sample Handling & Preparation Issues start->sample_handling degradant_properties Inherent Degradant Properties start->degradant_properties check_detection Non-UV Active Degradants? analytical_method->check_detection Are all degradants detected? check_volatility Potential Volatility? sample_handling->check_volatility Are there volatile degradants? check_mw Significant MW Difference? degradant_properties->check_mw Are molecular weights different? resolution Resolution Achieved use_universal_detector Use Mass Spec (MS), CAD, or ELSD check_detection->use_universal_detector Yes check_elution Incomplete Elution? check_detection->check_elution No use_universal_detector->resolution modify_gradient Modify gradient (stronger organic wash) check_elution->modify_gradient Yes check_quantification Inaccurate Quantification? check_elution->check_quantification No modify_gradient->resolution check_quantification->resolution No determine_rrf Determine Relative Response Factors (RRF) check_quantification->determine_rrf Yes determine_rrf->resolution use_gc Consider Gas Chromatography (GC) check_volatility->use_gc Yes check_adsorption Adsorption to Surfaces? check_volatility->check_adsorption No use_gc->resolution use_silanized_vials Use silanized vials / different column check_adsorption->use_silanized_vials Yes check_precipitation Precipitation of Degradants? check_adsorption->check_precipitation No use_silanized_vials->resolution check_precipitation->resolution No adjust_diluent Adjust sample diluent check_precipitation->adjust_diluent Yes adjust_diluent->resolution check_mw->resolution No apply_correction Apply molecular weight correction factor check_mw->apply_correction Yes apply_correction->resolution

Figure 1: Troubleshooting workflow for low mass balance.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low mass balance in forced degradation studies of this compound?

A1: Low mass balance for this compound can stem from several factors related to its chemical nature and the analytical methodology:

  • Formation of Non-UV Active Degradants: The phenolic ring and aminopropyl side chain can degrade into smaller, non-chromophoric molecules that are not detected by UV detectors.[4][5]

  • Volatility of Degradation Products: Some degradation products may be volatile and lost during sample preparation or analysis.[4][5]

  • Adsorption to Surfaces: Phenolic compounds are known to adsorb to glass vials and HPLC columns, leading to incomplete recovery.[6][7]

  • Incomplete Elution from HPLC Column: Highly polar or strongly retained degradation products may not elute from the column under standard chromatographic conditions.[3][8]

  • Precipitation of Degradants: Degradation products may have poor solubility in the sample diluent or mobile phase, causing them to precipitate.[5][9]

  • Inaccurate Quantification: Differences in the UV response factors between the parent compound and its degradation products can lead to quantification errors if not corrected.[3][10]

Q2: How can I detect degradation products that are not UV active?

A2: To detect non-UV active degradants, it is recommended to use a universal detector in parallel with your UV detector. Suitable universal detectors include:

  • Mass Spectrometry (MS): Provides mass information about the eluting compounds, aiding in their identification.[6][11]

  • Charged Aerosol Detector (CAD): Responds to any non-volatile analyte, providing a more uniform response regardless of chemical structure.[6][12]

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that is useful for non-volatile compounds.[6][12]

Q3: What steps can be taken to prevent the adsorption of this compound and its degradants?

A3: To minimize adsorption, consider the following:

  • Use Silanized Glassware: Deactivated or silanized vials can reduce the interaction of phenolic and amino groups with the glass surface.[6]

  • Optimize Sample Diluent: Ensure the sample diluent maintains the solubility of the parent compound and all degradants. Adjusting the pH or organic content may be necessary.

  • Evaluate HPLC Column Chemistry: If column adsorption is suspected, try a different column with a different stationary phase chemistry or end-capping.[9]

Q4: My mass balance is low specifically in the oxidative stress condition. What could be the reason?

A4: The phenolic and primary amine functional groups in this compound make it particularly susceptible to oxidation.[11][13] Oxidative degradation can lead to:

  • Formation of Quinone-type Structures: These are often colored and can have different chromatographic behavior and UV spectra.[6][9]

  • Ring Opening: Severe oxidation can lead to the cleavage of the aromatic ring, forming smaller, potentially volatile and non-UV active fragments.[6]

  • Polymerization: Reactive degradation intermediates can polymerize, forming high molecular weight species that may not elute from the HPLC column.[6]

In such cases, it is crucial to employ the troubleshooting steps outlined above, particularly the use of universal detectors and ensuring complete elution from the column.

Q5: How should mass balance be calculated when the molecular weights of the degradation products differ significantly from the parent compound?

A5: When there is a significant difference in molecular weight between the parent drug and its degradants, a correction factor should be applied to the area percent of the degradant to accurately reflect the mass balance.[10] The calculation involves converting the amount of degradant to the corresponding amount of parent drug that has degraded.[10]

Experimental Protocols

Forced Degradation Experimental Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.[13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[6]

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic UV (254 nm) & Visible LightRoom Temperature7 days

Table 1: Recommended Forced Degradation Conditions.

3. Sample Preparation for Analysis:

  • After the specified duration, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all stressed samples, including the control (unstressed stock solution), with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

Stability-Indicating HPLC Method

This method is a starting point and should be optimized to ensure adequate separation of all degradation products from the parent peak and from each other.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 225 nm and 275 nm (or PDA)

Table 2: Example Stability-Indicating HPLC Method Parameters.

Degradation Pathway Visualization

The chemical structure of this compound, with its phenolic hydroxyl and primary amine groups, makes it susceptible to several degradation pathways, primarily oxidation.

DOT Script for Degradation Pathway

Degradation_Pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent This compound quinone Quinone-imine derivatives parent->quinone H₂O₂ hydroxylated Hydroxylated derivatives parent->hydroxylated H₂O₂ side_chain_ox Side-chain oxidation products (e.g., ketone) parent->side_chain_ox H₂O₂ photo_hydroxylated Hydroxylated derivatives parent->photo_hydroxylated UV/Vis Light ring_opening Ring-opened products parent->ring_opening UV/Vis Light complex_mixture Complex Mixture parent->complex_mixture Heat polymerization Polymerization products quinone->polymerization

Figure 2: Potential degradation pathways of this compound.

References

Minimizing matrix effects in bioanalysis of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4-(2-aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common analytical challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantitative analysis of this compound in biological matrices using techniques like LC-MS/MS.

Q1: What is a "matrix effect" and why is it a concern for the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In biological samples, these components can include phospholipids, salts, proteins, and metabolites.[1][2] This interference can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for this compound.[1][3] Phenolic compounds, like this compound, can be particularly susceptible to matrix effects due to their chemical properties.

Q2: My results for this compound are inconsistent and show poor precision. How can I determine if matrix effects are the cause?

A2: Inconsistent results, poor precision, and reduced sensitivity are common indicators of matrix effects.[1] To qualitatively assess if co-eluting matrix components are causing ion suppression or enhancement, a post-column infusion experiment is a direct method.[2][4] This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a prepared blank matrix sample (e.g., plasma or urine) onto the LC column. A significant dip or rise in the stable analyte signal at the retention time of this compound indicates the presence of matrix effects.[2]

Q3: How can I quantitatively measure the matrix effect in my this compound assay?

A3: A quantitative assessment can be performed using the post-extraction spike method to calculate a Matrix Factor (MF).[1] This involves comparing the peak response of an analyte spiked into the extract of a blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.[1]

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 suggests ion enhancement.

  • Matrix Factor (MF) ≈ 1 indicates a negligible matrix effect.

An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively tracks and corrects for the matrix effect.[1]

Q4: What are the most common sources of matrix effects in plasma and urine samples for a compound like this compound?

A4:

  • Plasma/Serum: Phospholipids are a primary cause of matrix-induced ion suppression in plasma and serum samples.[2][5] Other endogenous components like salts and proteins can also contribute.[2]

  • Urine: The composition of urine is highly variable, but common sources of matrix effects include salts, urea, and various metabolites.

Q5: Which sample preparation technique is most effective at minimizing matrix effects for this compound?

A5: The choice of sample preparation technique is critical for minimizing matrix effects.[5] A comparison of common techniques is provided in the table below. For a polar compound like this compound, mixed-mode Solid Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences.[6]

Data Presentation: Comparison of Sample Preparation Techniques

Technique Principle Effectiveness in Reducing Matrix Effects Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Low to Moderate. Often results in significant matrix effects due to the presence of many residual matrix components.[6]Simple, fast, and inexpensive.Non-selective, leading to "dirty" extracts and potential for significant ion suppression.[6][7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to High. Can provide clean extracts, but recovery of polar analytes like this compound can be low.[6][8]Can be selective by adjusting pH and solvent polarity.[5]Can be labor-intensive and may have lower recovery for polar compounds.[6][8]
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective at producing clean extracts.[6]Highly selective, provides clean extracts, and can concentrate the analyte.[3]More complex and costly than PPT or LLE.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final analysis solvent (e.g., mobile phase) at low and high concentration levels relevant to your assay.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the analyte and IS to the same final concentrations as in Set A.[1]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.[1]

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Sample Preparation using Mixed-Mode Solid Phase Extraction (SPE)

This protocol provides a general procedure using a mixed-mode polymeric SPE cartridge, which is well-suited for polar, potentially charged analytes like this compound.

  • Sample Pre-treatment:

    • Centrifuge a plasma or urine sample at 4000 rpm for 10 minutes to remove particulates.

    • Dilute 100 µL of the supernatant with 400 µL of 2% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and highly polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the phenolic amine is deprotonated and efficiently released from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_Start cluster_Investigation Investigation cluster_Evaluation Evaluation cluster_Optimization Optimization Strategies cluster_Validation Start Inconsistent Results or Poor Sensitivity Observed Qual_Assess Qualitative Assessment: Post-Column Infusion Start->Qual_Assess Begin Troubleshooting Quant_Assess Quantitative Assessment: Calculate Matrix Factor (MF) Qual_Assess->Quant_Assess Indication of Matrix Effect Matrix_Effect Significant Matrix Effect (MF < 0.85 or > 1.15)? Quant_Assess->Matrix_Effect IS_Check IS Response Stable and Reproducible? Matrix_Effect->IS_Check Yes End Method Optimized Matrix_Effect->End No Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) IS_Check->Optimize_Sample_Prep No Change_IS Select a Better Internal Standard (e.g., Stable Isotope Labeled) IS_Check->Change_IS Yes Optimize_Chromo Optimize Chromatography (e.g., gradient, column) Optimize_Sample_Prep->Optimize_Chromo Revalidate Re-evaluate Matrix Effect and Validate Method Optimize_Chromo->Revalidate Change_IS->Revalidate Revalidate->End

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

SPE_Workflow Mixed-Mode SPE Workflow for this compound cluster_Prep Preparation cluster_Extraction Extraction cluster_Final Final Steps cluster_Analysis Pretreat 1. Sample Pre-treatment (Centrifuge & Dilute) Condition 2. Cartridge Conditioning (Methanol -> Water) Pretreat->Condition Load 3. Sample Loading Condition->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Aqueous/Organic) Wash1->Wash2 Elute 6. Elution (Basic Methanol) Wash2->Elute Evap 7. Evaporation Elute->Evap Recon 8. Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for Solid Phase Extraction of this compound.

References

Selecting the appropriate chiral stationary phase for 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate chiral stationary phase (CSP) and developing a robust method for the enantiomeric separation of 4-(2-aminopropyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound?

A1: The selection of a CSP is critical for separating the enantiomers of this compound, a primary amine. Based on its structure (a primary amine with a phenyl group), the following CSPs are recommended as starting points:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and show broad enantioselectivity for amphetamine-like compounds.[1][2] They are a primary choice for initial screening.

  • Cyclofructan-based CSPs: These have demonstrated a very high success rate for separating underivatized chiral primary amines, often performing exceptionally well in polar organic mode.[3]

  • Macrocyclic Glycopeptide-based CSPs: Phases like vancomycin are highly effective, particularly in polar ionic or reversed-phase modes, and are compatible with mass spectrometry (MS).[1][4]

  • Cyclodextrin-based CSPs: Beta-cyclodextrins can also be used, either immobilized on the stationary phase or as a mobile phase additive.[5][6]

Q2: Should I start with normal-phase, reversed-phase, or SFC for method development?

A2: While reversed-phase is common for achiral HPLC, normal-phase (NP) HPLC and Supercritical Fluid Chromatography (SFC) are often more successful for chiral separations of compounds like this compound on polysaccharide and cyclofructan CSPs.[2][7]

  • Normal-Phase (NP) HPLC often provides better selectivity for chiral recognition.[7]

  • Supercritical Fluid Chromatography (SFC) offers significant advantages, including faster separations, reduced solvent consumption, and improved peak shapes for basic compounds.[2][8]

  • Polar Ionic Mode (PIM) , a variation of normal phase using polar organic solvents with acid/base additives, is also a powerful option, especially with macrocyclic glycopeptide phases.[4]

Q3: My peaks are tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for a basic compound like this compound is most often caused by secondary ionic interactions between the primary amine group and acidic residual silanol groups on the silica surface of the CSP.[7] To resolve this, add a basic modifier to the mobile phase.

  • For Normal Phase (NP) or Polar Organic (PO) modes, a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) is highly effective.[3][7]

  • For Reversed-Phase (RP) , ensure the mobile phase pH is appropriately controlled to minimize unwanted ionic interactions.[7]

Q4: I have no or very poor resolution. What are the first troubleshooting steps?

A4: If you are observing poor or no enantiomeric resolution, consider the following systematic steps:

  • Confirm CSP Suitability: The chosen CSP may not be appropriate. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclofructan).[9]

  • Optimize Mobile Phase: Systematically vary the ratio of your solvents. In normal phase, alter the percentage of the alcohol modifier (e.g., isopropanol, ethanol). The choice of alcohol can significantly impact separation.[7]

  • Adjust Additives: The concentration and type of acidic or basic additive are crucial. For basic analytes, a basic additive is key, while for acidic analytes, an acidic additive is needed.[1][9]

  • Lower the Temperature: Decreasing the column temperature (e.g., to 15°C or 25°C) can enhance the interactions between the analyte and the CSP, often leading to improved resolution.[7]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase separation efficiency by allowing more time for the enantiomers to interact with the stationary phase.[7]

CSP Selection and Method Development Workflow

The following diagram outlines a logical workflow for selecting a CSP and developing a separation method for this compound.

start Start: Separate Enantiomers of This compound screen_csps Screen CSPs: 1. Polysaccharide (Cellulose/Amylose) 2. Cyclofructan 3. Macrocyclic Glycopeptide start->screen_csps partial_sep Partial Separation Achieved? screen_csps->partial_sep partial_sep->screen_csps No, Try Different CSP Class optimize Optimize Method: - Mobile Phase Ratio - Alcohol Modifier (IPA, EtOH) - Additive Concentration (DEA/TEA) - Temperature & Flow Rate partial_sep->optimize Yes baseline_sep Baseline Separation (Rs > 1.5)? optimize->baseline_sep baseline_sep->optimize No end Validated Method baseline_sep->end Yes

Caption: Workflow for Chiral Method Development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
Poor or No Enantiomeric Resolution 1. Inappropriate CSP: The chiral selector does not provide enantioselectivity for the analyte.Solution: Screen different CSPs. Polysaccharide and cyclofructan-based columns are excellent starting points for primary amines.[3][9]
2. Suboptimal Mobile Phase: The solvent composition is not ideal for chiral recognition.Solution: Systematically vary the mobile phase composition. For NP, adjust the alcohol modifier (e.g., isopropanol, ethanol) percentage. For SFC, adjust the co-solvent percentage.[9]
3. Incorrect Additive: The absence of, or incorrect concentration of, a mobile phase additive.Solution: For a basic analyte like this compound, add a basic modifier (e.g., 0.1% Diethylamine) to the mobile phase to improve peak shape and selectivity.[7][9]
Peak Tailing 1. Secondary Silanol Interactions: The primary amine of the analyte is interacting with acidic silanol groups on the silica support.Solution: Add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1-0.2%). This will mask the silanol groups and improve peak symmetry.[7]
2. Column Overload: Injecting too much sample can saturate the stationary phase.Solution: Reduce the injection volume or dilute the sample.[7]
Broad Peaks 1. High Flow Rate: The flow rate is too high for efficient mass transfer.Solution: Reduce the flow rate. Optimal efficiency for 5 µm particle columns is often found at lower flow rates (e.g., 0.2-0.5 mL/min).
2. Column Degradation: The column may be contaminated or the stationary phase has degraded over time.Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[7]
Irreproducible Retention Times 1. Insufficient Equilibration: The column is not fully equilibrated with the mobile phase between runs.Solution: Ensure the column is equilibrated for at least 30 minutes or until a stable baseline is achieved before the first injection and between gradient runs.[2]
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
3. Temperature Fluctuations: The ambient temperature around the column is not stable.Solution: Use a column oven to maintain a constant temperature.[7]

Troubleshooting Workflow for Poor Resolution

This diagram provides a step-by-step process for diagnosing and fixing poor enantiomeric resolution.

start Start: Poor Resolution (Rs < 1.5) check_peak_shape Check Peak Shape start->check_peak_shape tailing Peaks Tailing? check_peak_shape->tailing add_base Add/Increase Basic Modifier (e.g., 0.1% DEA or TEA) tailing->add_base Yes optimize_mp Optimize Mobile Phase (Vary % Alcohol Modifier) tailing->optimize_mp No add_base->optimize_mp lower_temp Lower Column Temperature (e.g., to 25°C or 15°C) optimize_mp->lower_temp reduce_flow Reduce Flow Rate (e.g., to 0.5 mL/min) lower_temp->reduce_flow change_csp Screen a Different CSP reduce_flow->change_csp No Improvement end Resolution Improved reduce_flow->end Improvement change_csp->end

Caption: Troubleshooting Workflow for Poor Resolution.

Experimental Protocols

The following protocols provide starting points for method development. Optimization will likely be required to achieve baseline separation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a normal phase HPLC method, which is a robust and widely accessible technique for this type of compound.[2]

Parameter Condition
Instrumentation Standard HPLC System with UV Detector
Chiral Column Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min (can be reduced to 0.5 mL/min to improve resolution)
Column Temperature 25°C (can be lowered to improve resolution)
Detection UV at 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg/mL of racemic this compound in the mobile phase.

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio. Ensure thorough mixing and degassing.[2]

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and determine the retention times and resolution (Rs) for the two enantiomers. A resolution of >1.5 indicates baseline separation.[2]

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers faster separations and reduced organic solvent consumption compared to HPLC.[2][10]

Parameter Condition
Instrumentation SFC System with UV or MS/MS Detector
Chiral Column Polysaccharide-based CSP (e.g., Chiralpak AD-3)[10]
Mobile Phase A: Supercritical CO₂B: Methanol with 0.1% Ammonium Hydroxide
Gradient Isocratic, 85% A, 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 280 nm or MS/MS
Injection Volume 2 µL
Sample Preparation Dissolve 1 mg/mL of racemic this compound in Methanol.

Procedure:

  • Set the SFC system parameters as described in the table.

  • Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

  • Inject the prepared sample.

  • Monitor the separation and calculate the resolution. The run time is expected to be significantly shorter than HPLC (e.g., under 5 minutes).[10]

References

Adjusting pH for optimal extraction of 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-(2-Aminopropyl)phenol by adjusting the pH of the solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the key functional groups in this compound that are affected by pH?

A1: this compound is an amphoteric molecule containing two key functional groups whose ionization state is dependent on pH: a phenolic hydroxyl group (-OH) and a primary amino group (-NH2). The pKa of the phenolic group is approximately 9.83, and the pKa of the protonated amino group is estimated to be in the range of 9.9-10.0, similar to other amphetamine derivatives.

Q2: Why is it challenging to determine an optimal pH for extracting the neutral form of this compound into a non-polar organic solvent?

A2: The primary challenge arises from the very close pKa values of the phenolic and amino groups. To maximize the concentration of the neutral, uncharged species (which is most soluble in non-polar organic solvents), the pH should ideally be well above the pKa of the amino group (to ensure it is deprotonated) and well below the pKa of the phenolic group (to ensure it remains protonated). Given that these pKa values are nearly identical, there is no pH at which a significant population of the molecule exists in a neutral state. At the isoelectric point (around pH 9.8-9.9), the molecule predominantly exists as a zwitterion, which is polar and has low solubility in non-polar solvents.

Q3: I am getting poor extraction efficiency. What pH should I use for liquid-liquid extraction into a solvent like dichloromethane or ethyl acetate?

A3: Due to the amphoteric nature of this compound and its close pKa values, a direct extraction of a neutral species is difficult. For practical purposes, adjusting the pH to be slightly basic, in the range of 10 to 11, is often the recommended starting point. At this pH, the amino group will be in its less polar free base form, which is crucial for extraction into an organic solvent. While the phenolic group will be deprotonated and charged, the overall polarity might be sufficiently reduced to allow for reasonable partitioning into a slightly polar organic solvent. It is crucial to experiment with the pH in this range to find the optimal recovery for your specific solvent system.

Q4: My sample is in an acidic solution. How should I adjust the pH before extraction?

A4: If your sample is in an acidic solution, you will need to carefully add a base to raise the pH to the desired range (e.g., 10-11). It is recommended to use a moderately concentrated solution of a strong base like sodium hydroxide (NaOH) and add it dropwise while monitoring the pH with a calibrated pH meter. Be cautious to avoid overshooting the target pH.

Q5: Can I perform a back-extraction to purify my product?

A5: Yes, back-extraction is a highly effective purification step. After extracting your this compound into the organic phase at a basic pH, you can then extract the organic phase with an acidic aqueous solution (e.g., pH 2-3 using HCl). This will protonate the amino group, making the molecule charged and highly soluble in the aqueous phase, leaving non-basic impurities behind in the organic layer. The product can then be recovered from the acidic aqueous phase by once again raising the pH and re-extracting into an organic solvent.

Data Presentation

Table 1: Physicochemical Properties and Ionization States of this compound

PropertyValuePredominant Species in Aqueous Solution
pKa (phenolic -OH)~9.83
pKa (amino -NH3+)~9.9 - 10.0
pH Range Ionization State
pH < 9.8Cationic (-OH, -NH3+)
pH ~9.8 - 9.9Zwitterionic (-O-, -NH3+)
pH > 10Anionic (-O-, -NH2)

Experimental Protocols

Protocol: pH Adjustment for Liquid-Liquid Extraction of this compound

Objective: To extract this compound from an aqueous solution into an organic solvent by adjusting the pH.

Materials:

  • Aqueous solution containing this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Separatory funnel

  • Beakers and graduated cylinders

  • Anhydrous sodium sulfate

Methodology:

  • Sample Preparation: Place the aqueous solution containing this compound into a beaker of appropriate size.

  • Initial pH Measurement: Measure the initial pH of the aqueous solution using a calibrated pH meter.

  • pH Adjustment for Extraction:

    • Slowly add 1 M NaOH dropwise to the aqueous solution while stirring continuously.

    • Monitor the pH closely with the pH meter.

    • Continue adding NaOH until the pH of the solution is stable in the range of 10-11.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of the selected organic solvent (e.g., dichloromethane).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

    • Drain the organic layer into a clean, dry flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent at least two more times to maximize recovery.

  • Drying the Organic Extract:

    • Combine all the organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the sodium sulfate.

    • The solvent can then be removed under reduced pressure using a rotary evaporator to yield the extracted this compound.

  • (Optional) Back-Extraction for Purification:

    • To the combined organic extracts from step 4, add an equal volume of a dilute HCl solution (pH 2-3).

    • Shake the separatory funnel vigorously as described in step 4.

    • Allow the layers to separate and collect the aqueous layer, which now contains the protonated product.

    • To recover the product, repeat steps 3 through 6 with this acidic aqueous solution.

Mandatory Visualization

ExtractionWorkflow start Aqueous Solution of This compound measure_ph Measure Initial pH start->measure_ph adjust_ph Adjust pH to 10-11 with 1M NaOH measure_ph->adjust_ph extract Liquid-Liquid Extraction with Organic Solvent adjust_ph->extract separate Separate Organic Layer extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry evaporate Evaporate Solvent dry->evaporate product Isolated Product evaporate->product

Caption: Workflow for the pH adjustment and extraction of this compound.

IonizationStates cluster_pH pH Scale cluster_species Predominant Species pH < 9.8 pH < 9.8 pH ~9.8-9.9 pH ~9.8-9.9 cation Cationic (-OH, -NH3+) pH < 9.8->cation pH > 10 pH > 10 zwitterion Zwitterionic (-O-, -NH3+) pH ~9.8-9.9->zwitterion anion Anionic (-O-, -NH2) pH > 10->anion

Caption: Ionization states of this compound at different pH ranges.

Validation & Comparative

A Comparative Guide to HPLC-UV Method Validation for 4-(2-Aminopropyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 4-(2-Aminopropyl)phenol, a key intermediate and potential metabolite in pharmaceutical research. The performance of the HPLC-UV method is compared with other relevant analytical techniques, supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical approach.

Comparison of Analytical Methodologies

The choice of an analytical method for quantifying this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a robust and widely accessible technique for quality control and quantification in bulk and pharmaceutical dosage forms, highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often required for bioanalytical applications.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities, though it may require derivatization for polar molecules like phenols.[2][3]

Table 1: Comparison of Quantitative Performance Data for Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.02 - 0.2 µg/mL~1-30 nmol/L (post-derivatization)< 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.6 µg/mL~5-100 nmol/L (post-derivatization)< 0.5 ng/mL
Accuracy (% Recovery) 97 - 103%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 5%
Specificity High (with proper method development)Very HighSuperior
Throughput MediumLow to MediumHigh
Cost MediumMediumHigh

Experimental Protocols

Detailed methodologies for the validation of an HPLC-UV method for this compound are provided below. These protocols are based on established guidelines and practices for analytical method validation.

Proposed HPLC-UV Method

A reversed-phase HPLC method is proposed for the analysis of this compound.

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD), binary or quaternary pump, autosampler, and column oven.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Isocratic elution with a mixture of 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30, v/v).[4]

  • Flow Rate : 1.0 mL/min.[5]

  • Column Temperature : 30 °C.[6][7]

  • Detection Wavelength : 275 nm (based on typical absorbance for phenolic compounds).[3]

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 100 µg/mL). Solutions are filtered through a 0.45 µm syringe filter before injection.[4]

Method Validation Protocols

The proposed HPLC method should be validated according to International Conference on Harmonisation (ICH) guidelines.

  • Specificity and Stability-Indicating Properties : To demonstrate specificity, a forced degradation study is performed. The drug substance is exposed to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (105 °C), and photolytic (UV light) stress conditions.[3][8] The method's ability to separate the intact this compound peak from any degradation products demonstrates its specificity and stability-indicating nature.[9] Peak purity analysis using a DAD detector should be performed to confirm that the analyte peak is not co-eluting with any impurities.

  • Linearity : Linearity is assessed by preparing at least five standard solutions of this compound at different concentrations (e.g., 5-150 µg/mL). Each concentration is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. An R² value of >0.999 is typically considered acceptable.

  • Range : The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. This is typically established from the linearity study.

  • Accuracy : Accuracy is determined by recovery studies. A known amount of this compound is spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated at each level. Recoveries in the range of 98-102% are generally considered acceptable.[5]

  • Precision :

    • Repeatability (Intra-day Precision) : Assessed by analyzing six replicate samples of the same standard solution (e.g., 100 µg/mL) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Precision) : Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

    • The Relative Standard Deviation (%RSD) for the peak areas is calculated. A %RSD of ≤ 2% is typically required.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) :

    • LOD : The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ : The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

    • Typical LOD and LOQ values for HPLC-UV analysis of phenolic compounds range from 0.02-0.06 mg/L and 0.03-0.19 mg/L, respectively.[7][10]

  • Robustness : The robustness of the method is evaluated by deliberately introducing small variations in method parameters, such as the pH of the mobile phase (±0.2 units), the percentage of organic solvent in the mobile phase (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C). The effect of these changes on the system suitability parameters (e.g., retention time, peak tailing, and resolution) is observed.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC-UV method.

HPLC_Validation_Workflow start Start: Method Development method_dev Propose HPLC-UV Method (Column, Mobile Phase, Flow Rate, etc.) start->method_dev system_suitability System Suitability Testing (%RSD, Tailing, Theoretical Plates) method_dev->system_suitability validation_params Method Validation Protocol system_suitability->validation_params specificity Specificity (Forced Degradation) validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy (% Recovery) validation_params->accuracy precision Precision (Repeatability, Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness pass_fail All Parameters Meet Acceptance Criteria? specificity->pass_fail linearity->pass_fail accuracy->pass_fail precision->pass_fail lod_loq->pass_fail robustness->pass_fail validated_method Method Validated pass_fail->validated_method Yes revise_method Revise Method / Re-validate pass_fail->revise_method No revise_method->method_dev

Caption: Workflow for HPLC-UV Method Validation.

References

A Comparative Analysis of 3-(2-Aminopropyl)phenol and 4-(2-Aminopropyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the positional isomers 3-(2-Aminopropyl)phenol (3-APPA) and 4-(2-Aminopropyl)phenol (4-APPA), focusing on their chemical properties, synthesis, and pharmacological profiles. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics and potential applications of these two compounds.

Physicochemical and Pharmacological Overview

3-APPA and 4-APPA, also known as 3-hydroxyamphetamine and 4-hydroxyamphetamine respectively, are phenethylamine derivatives. While structurally similar, the position of the hydroxyl group on the phenyl ring significantly influences their pharmacological activity. 4-APPA is a major metabolite of amphetamine.[1][2]

A key distinction in their pharmacological profiles is that 3-APPA demonstrates a more pronounced interaction with the serotonergic system, whereas 4-APPA exhibits a stronger influence on the dopaminergic system and is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3] Both isomers act as indirect sympathomimetics by inducing the release of norepinephrine.[2][3]

Data Presentation: Comparative Physicochemical Properties
Property3-(2-Aminopropyl)phenolThis compound
Synonyms Gepefrine, α-methyl-m-tyramine, 3-hydroxyamphetamineNorpholedrine, p-hydroxyamphetamine, α-methyltyramine
CAS Number 1075-61-2[4]103-86-6[2]
Molecular Formula C₉H₁₃NO[4]C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [4]151.21 g/mol [2]
Melting Point 137 °C125-126 °C
Boiling Point 273.23 °C (estimate)279.2 °C (estimate)
pKa 9.86 ± 0.10 (Predicted)Not available
XLogP3 1.41.4
Data Presentation: Comparative Pharmacological Profile
Target/Activity3-(2-Aminopropyl)phenolThis compound
Primary Mechanism Indirect Sympathomimetic, Serotonin Receptor ModulatorIndirect Sympathomimetic, Dopamine Reuptake Inhibitor, TAAR1 Agonist
Adrenergic System Norepinephrine Releasing AgentNorepinephrine Releasing Agent[2]
Dopaminergic System Not well-characterizedDopamine Uptake Inhibitor[3]
Serotonergic System Partial agonist at 5-HT₁A, 5-HT₁B, 5-HT₂C; Antagonist at 5-HT₂A[4][5]Serotonin Releasing Agent[2]
TAAR1 Not well-characterizedAgonist[2][3]
Data Presentation: Quantitative Pharmacological Data

Disclaimer: The following data has been compiled from various sources and may not be directly comparable due to differences in experimental conditions.

3-(2-Aminopropyl)phenol - Serotonin Receptor Activity

Receptor SubtypeActivityQuantitative Data (from literature)
5-HT₁APartial AgonistEC₅₀ values in the nanomolar range
5-HT₁BPartial AgonistEC₅₀ values in the nanomolar range
5-HT₂AAntagonistIC₅₀ ~100 nM[4]
5-HT₂CPartial AgonistEC₅₀ values in the nanomolar range

This compound - TAAR1 Agonist Activity

CompoundReceptorSpeciesEC₅₀ (µM)
(rac)-4-Hydroxyamphetaminerat TAAR1Rat0.05[3]

Comparative Toxicity Data

CompoundCell LineAssayTC₅₀
4-HydroxyamphetamineHuman dopaminergic differentiated SH-SY5Y cellsMTT/LDHNot reached in the tested concentration range (up to 10mM)[6]

Synthesis and Experimental Protocols

Synthesis of 3-(2-Aminopropyl)phenol and this compound

Both isomers can be synthesized via reductive amination of the corresponding ketone precursor. A common method is the Leuckart reaction, which uses ammonium formate or formamide as the nitrogen source and reducing agent.[4][7][8]

  • 3-(2-Aminopropyl)phenol Synthesis: A plausible route starts from 3-methoxyphenylacetone. The ketone undergoes reductive amination (e.g., via the Leuckart reaction) to form 3-methoxyamphetamine, which is then demethylated to yield 3-(2-Aminopropyl)phenol.[9]

  • This compound Synthesis: This isomer can be synthesized from 4-hydroxyphenylacetone through a similar reductive amination process like the Leuckart reaction.[8][10]

cluster_3_appa 3-(2-Aminopropyl)phenol Synthesis cluster_4_appa This compound Synthesis 3-MPA 3-Methoxyphenylacetone 3-MA 3-Methoxyamphetamine 3-MPA->3-MA Reductive Amination (e.g., Leuckart Reaction) 3-APPA 3-(2-Aminopropyl)phenol 3-MA->3-APPA Demethylation 4-HPA 4-Hydroxyphenylacetone 4-APPA This compound 4-HPA->4-APPA Reductive Amination (e.g., Leuckart Reaction)

General synthetic workflows for 3-APPA and 4-APPA.
Experimental Protocol: Leuckart Reaction (General Procedure)

This protocol describes a general procedure for the synthesis of primary amines from ketones using the Leuckart reaction with ammonium formate.

  • Reaction Setup: In a round-bottom flask, combine the ketone (1 equivalent) and ammonium formate (excess, e.g., 2-3 equivalents).

  • Heating: Heat the reaction mixture to 120-130°C. For aromatic ketones, the mixture is heated until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). For aliphatic ketones, the ammonium formate is first melted, and the ketone is added slowly while maintaining the temperature around 120°C.[8]

  • Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding a strong acid (e.g., hydrochloric acid) and heating.

  • Workup: The reaction mixture is then basified to liberate the free amine.

  • Purification: The amine is extracted with an organic solvent, dried, and purified, for example, by distillation or crystallization.[8]

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Plate the cells in a 96-well plate and grow to confluence.

  • Assay Buffer: Prepare an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Wash the cells with the assay buffer. Add varying concentrations of the test compound (e.g., 4-APPA) to the wells. Include a control with a known DAT inhibitor (e.g., nomifensine) for determining non-specific uptake.

  • Dopamine Uptake: Initiate the uptake by adding a solution of radiolabeled dopamine (e.g., [³H]dopamine) to each well.

  • Termination and Lysis: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radiolabeled dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific dopamine uptake) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Start Start: hDAT-expressing cells in 96-well plate Wash Wash cells with assay buffer Start->Wash Add_Compound Add varying concentrations of test compound (e.g., 4-APPA) and controls Wash->Add_Compound Initiate_Uptake Add [3H]dopamine to initiate uptake Add_Compound->Initiate_Uptake Incubate Incubate for a defined period Initiate_Uptake->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells to release intracellular contents Terminate_Uptake->Lyse_Cells Quantify Quantify radioactivity using scintillation counter Lyse_Cells->Quantify Analyze Calculate specific uptake and determine IC50 Quantify->Analyze End End Analyze->End

Workflow for a dopamine uptake inhibition assay.

Signaling Pathways

3-(2-Aminopropyl)phenol: Modulation of Serotonergic Pathways

3-APPA's interaction with multiple serotonin receptor subtypes suggests a complex modulation of downstream signaling. As a partial agonist at G-protein coupled receptors like 5-HT₁A and 5-HT₁B, it would likely modulate adenylyl cyclase activity. Its antagonist activity at the Gq-coupled 5-HT₂A receptor would block serotonin-induced increases in intracellular calcium.

cluster_3appa 3-(2-Aminopropyl)phenol Signaling cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor 3-APPA 3-(2-Aminopropyl)phenol 5HT1A 5-HT1A (Gi/o-coupled) 3-APPA->5HT1A Partial Agonist 5HT2A 5-HT2A (Gq-coupled) 3-APPA->5HT2A Antagonist AC_inhibit Adenylyl Cyclase (Inhibition) 5HT1A->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PLC_block Phospholipase C (Blocked) 5HT2A->PLC_block IP3_DAG_block No IP3/DAG production PLC_block->IP3_DAG_block

Signaling pathways modulated by 3-(2-Aminopropyl)phenol.
This compound: TAAR1 and Dopaminergic Pathways

4-APPA is an agonist at TAAR1, a Gs-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Its inhibition of the dopamine transporter (DAT) leads to increased synaptic dopamine levels.

cluster_4appa This compound Signaling cluster_taar1 TAAR1 Signaling cluster_dat Dopamine Transporter Inhibition 4-APPA This compound TAAR1 TAAR1 (Gs-coupled) 4-APPA->TAAR1 Agonist DAT Dopamine Transporter (DAT) 4-APPA->DAT Inhibitor AC_activate Adenylyl Cyclase (Activation) TAAR1->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase DA_reuptake Dopamine Reuptake (Inhibited) DAT->DA_reuptake DA_increase ↑ Synaptic Dopamine DA_reuptake->DA_increase

Signaling pathways modulated by this compound.

Conclusion

3-(2-Aminopropyl)phenol and this compound, while being positional isomers, display distinct pharmacological profiles. 4-APPA's activity is more pronounced on the dopaminergic system via dopamine transporter inhibition and TAAR1 agonism.[3] In contrast, 3-APPA's effects are more oriented towards the serotonergic system, with a complex profile of partial agonism and antagonism at various 5-HT receptor subtypes.[3] Both compounds share the property of being indirect sympathomimetics through norepinephrine release. The significant gaps in comprehensive, side-by-side quantitative data for these isomers highlight a need for further research to fully elucidate their comparative pharmacology and therapeutic potential.

References

A Comparative Pharmacological Analysis of 4-(2-Aminopropyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological activities of (R)- and (S)-4-(2-Aminopropyl)phenol, supported by experimental data and detailed methodologies.

The enantiomers of 4-(2-Aminopropyl)phenol, also known as p-hydroxyamphetamine or norpholedrine, exhibit distinct pharmacological profiles, highlighting the critical role of stereochemistry in drug-receptor interactions. This guide provides a comparative analysis of the (R)- and (S)-enantiomers, focusing on their activity at the Trace Amine-Associated Receptor 1 (TAAR1), as well as their influence on adrenergic, dopaminergic, and serotonergic systems.

Overview of Pharmacological Activity

This compound is recognized as an indirect-acting sympathomimetic agent, a dopamine reuptake inhibitor, and a serotonin-releasing agent. Its pharmacological effects are primarily mediated through its interaction with monoamine transporters and as an agonist at TAAR1. The stereoisomers, (R)- and (S)-4-(2-Aminopropyl)phenol, display notable differences in their potency and efficacy at these targets.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the enantiomers of this compound. A significant portion of the research has focused on their activity at the TAAR1 receptor, with limited quantitative data available for their direct interactions with adrenergic, dopaminergic, and serotonergic receptors.

Table 1: Functional Potency (EC50) of this compound Enantiomers at TAAR1

EnantiomerReceptor SpeciesEC50 (µM)
(R)-4-(2-Aminopropyl)phenolPrimate3.16 ± 1.2[1]
(S)-4-(2-Aminopropyl)phenolPrimate0.424 ± 0.2[1]
(R)-4-(2-Aminopropyl)phenolRatData not available
(S)-4-(2-Aminopropyl)phenolRatData not available

EC50 values represent the concentration of the compound that elicits 50% of the maximal response.

Table 2: Binding Affinity (Ki) and Functional Activity (IC50/EC50) at Adrenergic, Dopaminergic, and Serotonergic Targets

TargetEnantiomerKi (nM)IC50 (nM)EC50 (nM)
Adrenergic System
Norepinephrine Transporter (NET)(R)Data not availableData not availableData not available
(S)Data not availableData not availableData not available
Dopaminergic System
Dopamine Transporter (DAT)(R)Data not availableData not availableData not available
(S)Data not availableData not availableData not available
Serotonergic System
Serotonin Transporter (SERT)(R)Data not availableData not availableData not available
(S)Data not availableData not availableData not available

Ki (inhibitor constant) represents the affinity of the compound for a receptor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of a specific biological function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound enantiomers are initiated through their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary signaling cascade of TAAR1 and a general workflow for characterizing the pharmacological activity of these compounds.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Agonist This compound Enantiomer Agonist->TAAR1 Binds to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

TAAR1 Gαs-coupled signaling pathway.

Experimental_Workflow start Start: Synthesize/Acquire (R)- and (S)-Enantiomers binding Radioligand Binding Assays (Ki determination) start->binding functional Functional Assays (EC50/IC50 determination) start->functional data_analysis Data Analysis and Comparison binding->data_analysis functional->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

General experimental workflow for pharmacological characterization.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments used in the pharmacological characterization of this compound enantiomers.

Radioligand Binding Assay (for Ki Determination)

This assay is employed to determine the binding affinity of the (R)- and (S)-enantiomers to their target receptors.

1. Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., adrenergic, dopaminergic, or TAAR1 receptors).
  • A specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-raclopride for D2 dopamine receptors).
  • (R)- and (S)-4-(2-Aminopropyl)phenol.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
  • Glass fiber filters.
  • Scintillation cocktail.

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (either the (R)- or (S)-enantiomer) in the assay buffer.
  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value from the curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50/IC50 Determination at Gαs-coupled Receptors)

This assay is used to measure the functional potency of the enantiomers at Gαs-coupled receptors like TAAR1 by quantifying the production of the second messenger cyclic AMP (cAMP).

1. Materials:

  • Cells stably expressing the Gαs-coupled receptor of interest (e.g., TAAR1).
  • (R)- and (S)-4-(2-Aminopropyl)phenol.
  • Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.
  • Replace the culture medium with assay medium.
  • Add varying concentrations of the test compound (either the (R)- or (S)-enantiomer) to the wells.
  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
  • Determine the EC50 value (for agonists) or IC50 value (for antagonists) from the curve using non-linear regression.

Conclusion

The available data, primarily from studies on the TAAR1 receptor, clearly indicate a stereoselective preference in the pharmacological activity of this compound enantiomers, with the (S)-enantiomer demonstrating higher potency at the primate TAAR1. However, a comprehensive understanding of their distinct pharmacological profiles requires further quantitative investigation into their binding affinities and functional activities at adrenergic, dopaminergic, and serotonergic targets. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for elucidating the therapeutic potential and structure-activity relationships of these compounds.

References

Cross-Validation of Analytical Methods for 4-(2-Aminopropyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(2-aminopropyl)phenol, a key chemical intermediate and potential impurity, is paramount for ensuring product quality and safety. This guide provides a comparative analysis of principal analytical techniques for its quantification. Due to the limited availability of direct cross-validation studies for this compound, this guide presents a synthesized comparison based on methodologies and performance characteristics reported for structurally similar compounds, including amphetamine derivatives and other phenolic compounds.

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results obtained from different analytical procedures. This involves comparing data from two or more distinct methods to verify their equivalence for a specific analytical purpose. This guide focuses on three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of compounds structurally related to this compound. These values are derived from published data for amphetamines and other phenolic compounds and serve as a baseline for method selection and development.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.999[1]> 0.9921[2]
Limit of Detection (LOD) 0.01 - 0.2 µg/mLDependent on instrumentation20 ng/mL[3]
Limit of Quantification (LOQ) 0.05 - 0.6 µg/mLDependent on instrumentation20 ng/mL[3]
Accuracy (% Recovery) 98 - 102%Not specified89 - 118%[3]
Precision (%RSD or %CV) < 15%Not specified< 20%[3]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of non-volatile and thermally stable compounds.

  • Instrumentation : An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4] The mobile phase composition should be optimized for optimal separation.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detection at a wavelength of approximately 275 nm, which is a common wavelength for phenolic compounds.[5]

  • Standard and Sample Preparation :

    • Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent.

    • Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

    • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter it through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : An initial temperature of around 60°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 280-300°C.[6]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Sample Preparation (with derivatization) :

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS, or pentafluorobenzyl bromide).

    • Heat the mixture to facilitate the reaction.

    • After cooling, the derivatized sample is ready for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of trace levels of compounds in complex matrices.

  • Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]

    • Mobile Phase : A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.[7]

    • Flow Rate : 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification.[7] The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored.

  • Sample Preparation :

    • Sample preparation can range from simple dilution in the mobile phase to more complex extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for complex matrices.[7][8]

    • For LLE, the sample is typically basified, and the analyte is extracted into an organic solvent like ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[7]

Visualizations

To aid in the understanding of the analytical workflow, the following diagrams illustrate the logical relationships and processes involved in the cross-validation and analysis of this compound.

cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Parameters cluster_comparison Method Comparison Sample Test Sample Containing This compound Prep Dilution / Extraction (Derivatization for GC-MS) Sample->Prep Standard Reference Standard of This compound Standard->Prep HPLC HPLC-UV Prep->HPLC Analysis GCMS GC-MS Prep->GCMS Analysis LCMSMS LC-MS/MS Prep->LCMSMS Analysis Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD / LOQ HPLC->LOD Specificity Specificity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->Specificity LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->LOD LCMSMS->Specificity Comparison Comparative Analysis of Performance Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison Specificity->Comparison

Caption: A logical workflow for the cross-validation of analytical methods.

start Start: Sample Received prep Sample Preparation (e.g., Liquid-Liquid Extraction) start->prep hplc HPLC Separation (C18 Column) prep->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data quant Quantification using Calibration Curve data->quant report Final Report quant->report

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

A Comparative Analysis of 4-(2-Aminopropyl)phenol and Other Key Amphetamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 4-(2-aminopropyl)phenol, also known as 4-hydroxyamphetamine (P-HA), with other principal metabolites of amphetamine. The following sections detail their pharmacological activities, metabolic pathways, and the experimental protocols used to derive these findings, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Amphetamine Metabolism

Amphetamine undergoes extensive metabolism in the human body, primarily through two oxidative pathways: aromatic hydroxylation and oxidative deamination.[1] The cytochrome P450 enzyme CYP2D6 is significantly involved in these transformations.[2][3] Aromatic hydroxylation at the para position results in the formation of the pharmacologically active metabolite 4-hydroxyamphetamine (P-HA).[1] Further metabolism of P-HA and other amphetamine metabolites, such as norephedrine, leads to the production of 4-hydroxynorephedrine (P-HNor). This guide will focus on a side-by-side comparison of P-HA with its parent compound, amphetamine, and its key fellow metabolites: norephedrine and 4-hydroxynorephedrine.

Metabolic Pathway of Amphetamine

Amphetamine is metabolized via several key enzymatic steps. The primary routes involve hydroxylation and deamination, leading to a variety of active and inactive compounds. The enzyme CYP2D6 is a key player in the formation of 4-hydroxyamphetamine.[3] This metabolite can then be further converted to 4-hydroxynorephedrine by dopamine β-hydroxylase.[4][5]

Amphetamine Metabolism Amphetamine Amphetamine P_HA 4-Hydroxyamphetamine (P-HA) Amphetamine->P_HA CYP2D6 Norephedrine Norephedrine Amphetamine->Norephedrine Dopamine β-hydroxylase Phenylacetone Phenylacetone Amphetamine->Phenylacetone Deamination P_HNor 4-Hydroxynorephedrine (P-HNor) P_HA->P_HNor Dopamine β-hydroxylase Norephedrine->P_HNor Benzoic_Acid Benzoic Acid Phenylacetone->Benzoic_Acid Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine conjugation Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture HEK293 cells expressing DAT, NET, or SERT Radiolabel_Loading 2. Load cells with [3H]neurotransmitter Cell_Culture->Radiolabel_Loading Washing 3. Wash cells to remove extracellular radiolabel Radiolabel_Loading->Washing Compound_Incubation 4. Incubate with test compounds (e.g., P-HA) Washing->Compound_Incubation Supernatant_Collection 5. Collect supernatant (released neurotransmitter) Compound_Incubation->Supernatant_Collection Cell_Lysis 6. Lyse remaining cells (retained neurotransmitter) Compound_Incubation->Cell_Lysis Quantification 7. Scintillation counting Supernatant_Collection->Quantification Cell_Lysis->Quantification Data_Analysis 8. Calculate % release and determine EC50 Quantification->Data_Analysis

References

A Comparative Guide to the Quantification of 4-(2-Aminopropyl)phenol for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-(2-Aminopropyl)phenol, a significant sympathomimetic agent and a major metabolite of amphetamine.[1] While a formal inter-laboratory comparison study on this compound quantification has not been identified in publicly available literature, this document outlines potential protocols and performance expectations based on established analytical techniques for similar phenolic compounds. The objective is to facilitate the design and execution of future inter-laboratory proficiency tests to ensure reliable and comparable data across different research and quality control environments.

Hypothetical Inter-Laboratory Study Design

An effective inter-laboratory comparison for this compound quantification would necessitate a design similar to round-robin tests conducted for other phenolic compounds like Bisphenol A (BPA).[2] Such a study would involve:

  • Preparation and Distribution of Standardized Samples: A central organizing body would prepare and distribute blinded samples of this compound at varying concentrations in a common matrix (e.g., human plasma, serum, or a synthetic buffer).

  • Standardized Reporting: Participating laboratories would analyze the samples using their in-house or prescribed methodologies and report their quantitative results, including measures of uncertainty.

  • Statistical Analysis: The collected data would be statistically analyzed to determine inter-laboratory precision and accuracy, identify potential method-dependent biases, and establish consensus values for the sample concentrations.

Comparison of Analytical Methodologies

The selection of an analytical method is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for the selective and sensitive measurement of this compound.[3][4]

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Selectivity Moderate to HighVery HighLow
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (µg/mL range)
Matrix Effect Susceptible to interferencesCan be minimized with MRMHighly susceptible to interferences
Cost ModerateHighLow
Expertise Required IntermediateHighLow
Primary Use Quantification of known impurities and main component assays.[3]Bioanalytical studies, trace-level quantification, and identification of unknowns.[4][5]Preliminary analysis, not suitable for complex mixtures.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Methanol[7]
Gradient 10% to 40% B over 15 minutes[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection Wavelength 275 nm[7]
Injection Volume 5 µL[7]

System Suitability:

  • Tailing factor: ≤ 2.0[3]

  • Theoretical plates: ≥ 2000[3]

  • %RSD of six replicate injections: ≤ 2.0%[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject Sample p3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection (275 nm) h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2

Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices such as human plasma, offering high sensitivity and selectivity.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.[5]

  • Add 600 µL of ethyl acetate and vortex for 2 minutes.[5]

  • Centrifuge at 10,000 x g for 5 minutes.[5]

  • Transfer the upper organic layer to a clean tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

LC-MS/MS Conditions:

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) system
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)[5]
Ionization Mode Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)[5]
Precursor Ion [M+H]⁺ m/z 152.1[5]
Product Ions To be determined by direct infusion and optimization[5]

Method Validation:

The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to established bioanalytical method validation guidelines.[5]

LCMS_Workflow cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis e1 Plasma Sample + IS e2 Basify (NaOH) e1->e2 e3 Extract (Ethyl Acetate) e2->e3 e4 Centrifuge e3->e4 e5 Evaporate Organic Layer e4->e5 e6 Reconstitute e5->e6 a1 Inject e6->a1 a2 HPLC Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4

Workflow for LC-MS/MS analysis of this compound in plasma.

Signaling Pathway Context

This compound acts as an indirect-acting sympathomimetic by modulating monoaminergic systems.[1] It is a potent inhibitor of the dopamine transporter, which increases synaptic dopamine levels.[1] Furthermore, it acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate the activity of monoamine transporters.[1]

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse cluster_postneuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Reuptake TAAR1 TAAR1 TAAR1->DAT Modulates VMAT VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds compound This compound compound->DAT Inhibits compound->TAAR1 Activates

References

A Comparative Analysis of 4-(2-Aminopropyl)phenol's Putative Effects on Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the potential effects of 4-(2-aminopropyl)phenol on the dopamine transporter (DAT) and the serotonin transporter (SERT). Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide leverages data from its parent compound, amphetamine, and its close structural analog, methamphetamine, to provide a comparative framework. This compound, also known as p-hydroxyamphetamine, is a major metabolite of amphetamine and is recognized as an indirect-acting sympathomimetic agent. Its pharmacological activity is presumed to involve interactions with monoamine transporters.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a resource for understanding the potential differential effects of this compound on key neurotransmitter systems. The guide includes comparative data tables, detailed experimental protocols for assessing transporter interaction, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Potency

Due to the scarcity of direct comparative data for this compound, the following tables present the inhibitory potencies (Ki values in µM) of the structurally related compounds, amphetamine and methamphetamine, at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data provides a basis for inferring the likely selectivity profile of this compound. The data indicates that both amphetamine and methamphetamine are significantly more potent inhibitors of DAT and NET compared to SERT.[1][2]

Table 1: Inhibitory Potency (Kᵢ in µM) of Amphetamine at Human Monoamine Transporters [1][2]

TransporterAmphetamine Kᵢ (µM)
hDAT~0.6
hNET~0.07-0.1
hSERT~20-40

Table 2: Inhibitory Potency (Kᵢ in µM) of Methamphetamine at Human Monoamine Transporters [1][2]

TransporterMethamphetamine Kᵢ (µM)
hDAT~0.5
hNET~0.1
hSERT~10-40

Signaling Pathways

The dopamine and serotonin transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2] The activity of these transporters is modulated by complex intracellular signaling pathways.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_kinases Kinase Regulation cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_cytosol Cytosolic Dopamine DAT->DA_cytosol DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release PKC PKC PKC->DAT Phosphorylation (Internalization/Efflux) PKA PKA PKA->DAT Phosphorylation (Internalization) CAMKII CAMKII CAMKII->DAT Phosphorylation (Efflux) DA_synapse->DAT D2R D2 Receptor DA_synapse->D2R Binding

Dopamine Transporter Signaling Pathway.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_kinases Kinase Regulation cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT_cytosol Cytosolic Serotonin SERT->SERT_cytosol SERT_vesicle Serotonin Vesicle Serotonin_synapse Serotonin (5-HT) SERT_vesicle->Serotonin_synapse Release PKC PKC PKC->SERT Modulation PKG PKG PKG->SERT Modulation CAMKII CAMKIIα CAMKII->SERT Modulation Serotonin_synapse->SERT HTR 5-HT Receptor Serotonin_synapse->HTR Binding

Serotonin Transporter Signaling Pathway.

Experimental Protocols

To quantitatively assess the effect of this compound on dopamine and serotonin transporters, two primary in vitro assays are recommended: radioligand binding assays to determine binding affinity (Kᵢ) and synaptosomal uptake assays to measure uptake inhibition (IC₅₀).

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of a test compound for DAT and SERT by measuring its ability to compete with a specific radioligand.

1. Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

    • For SERT: [³H]Citalopram or a similar high-affinity SERT ligand.

  • Test Compound: this compound.

  • Non-specific Binding Compound:

    • For DAT: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • For SERT: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding compound.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Add the components to the wells and incubate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Uptake Assay Protocol

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

1. Materials:

  • Synaptosomes: Prepared from rodent brain regions enriched in the target transporter (e.g., striatum for DAT, hippocampus or cortex for SERT).

  • Radiolabeled Neurotransmitters: [³H]Dopamine and [³H]Serotonin (5-HT).

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-HEPES buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).

  • Non-specific Uptake Inhibitor: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

  • 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

2. Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue by differential centrifugation.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle, the non-specific uptake inhibitor, or varying concentrations of this compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold uptake buffer.

  • Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis binding_assay Radioligand Binding Assay ki_calc Calculate Ki binding_assay->ki_calc uptake_assay Synaptosomal Uptake Assay ic50_calc Calculate IC50 uptake_assay->ic50_calc dat_vs_sert Compare DAT vs. SERT Affinity/Potency ki_calc->dat_vs_sert ic50_calc->dat_vs_sert

General Experimental Workflow.

References

Evaluating Antibody Specificity for 4-(2-Aminopropyl)phenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, the accurate detection and quantification of specific molecules are paramount. This guide provides a comprehensive evaluation of the methodologies for detecting 4-(2-Aminopropyl)phenol, a major metabolite of amphetamine and a sympathomimetic amine.[1][2] Due to the current lack of commercially available antibodies specifically targeting this compound, this guide will focus on the development and evaluation of a custom antibody and compare its potential performance against established analytical techniques.

The structural similarity of this compound to other phenethylamines, such as its positional isomer 3-(2-Aminopropyl)phenol, presents a significant challenge in developing highly specific immunoassays.[1][3] Cross-reactivity with these related compounds is a critical consideration and a primary focus of this evaluation.[3][4]

Comparison of Detection Methodologies

The selection of an appropriate detection method for this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare a prospective antibody-based approach with established chromatographic and spectrophotometric methods.

FeatureCustom Antibody (Competitive ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity Potentially high, but requires extensive validation to rule out cross-reactivity with structural analogs.Very high, capable of distinguishing between isomers and identifying unknown compounds based on mass spectra.Low, as many phenolic compounds absorb in the same UV-Vis region, leading to potential interference.[5]
Sensitivity High, typically in the ng/mL range.[6]Very high, often reaching pg/mL levels.Lower, generally in the µg/mL range.[5]
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Low to medium, as samples are analyzed sequentially.High, can be rapid for single samples but less so for multiple analytes in a mixture.
Quantitative Capability Good, provides accurate quantification within a defined linear range.Excellent, considered a gold standard for quantification.Good for pure samples, but challenging for complex mixtures without prior separation.
Cost per Sample Moderate, once the antibody is developed.High, due to instrument cost, maintenance, and skilled operator requirements.Low, instruments and reagents are relatively inexpensive.
Development Time Long, requires immunogen synthesis, immunization, and antibody characterization.Short, method development is relatively straightforward for known analytes.Short, requires determination of optimal wavelength and generation of a standard curve.

Experimental Protocols

Protocol 1: Development and Characterization of a this compound-Specific Antibody

This protocol outlines the key steps for generating and evaluating a polyclonal or monoclonal antibody for this compound detection.

1. Immunogen Preparation:

  • Hapten-Carrier Conjugation: Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response.[7] The primary amine on the aminopropyl side chain can be used for conjugation to the carrier protein via a crosslinker like glutaraldehyde or by forming an amide bond using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7]

2. Immunization:

  • Animals (e.g., rabbits for polyclonal, mice for monoclonal) are immunized with the this compound-carrier protein conjugate mixed with an adjuvant to enhance the immune response.[7] A series of injections are administered over several weeks.

3. Antibody Titer Determination:

  • Blood samples are periodically collected, and the serum is tested for the presence of antibodies that bind to this compound. This is typically done using an indirect ELISA where the wells are coated with a this compound-BSA conjugate.

4. Antibody Purification:

  • Once a high antibody titer is achieved, the serum is collected, and the antibodies are purified using affinity chromatography.

5. Specificity Testing (Cross-Reactivity):

  • The specificity of the purified antibody is assessed using a competitive ELISA format. The ability of structurally related compounds (e.g., 3-(2-Aminopropyl)phenol, amphetamine, methamphetamine, p-tyramine) to inhibit the binding of the antibody to the coated this compound-BSA conjugate is measured. The percentage of cross-reactivity is calculated using the following formula:

    • % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Protocol 2: Competitive ELISA for this compound Quantification

This protocol describes a competitive enzyme-linked immunosorbent assay for the quantification of this compound in samples.[3]

1. Plate Coating:

  • Microtiter plate wells are coated with a this compound-BSA conjugate in a coating buffer and incubated overnight at 4°C.[3]

2. Washing:

  • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.[3]

3. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding of the antibody.[3]

4. Competitive Reaction:

  • Standards of known this compound concentration and the unknown samples are added to the wells.

  • Immediately after, the this compound-specific antibody is added to the wells. The plate is incubated to allow the free this compound in the sample/standard and the coated this compound-BSA to compete for binding to the antibody.[3]

5. Secondary Antibody and Detection:

  • After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Following another wash step, a substrate for the enzyme (e.g., TMB) is added, which produces a color change.[3] The reaction is stopped with a stop solution.

6. Data Analysis:

  • The absorbance is read using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve. A lower absorbance indicates a higher concentration of this compound in the sample.

Protocol 3: GC-MS for this compound Quantification

This protocol provides a general outline for the quantification of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Samples are extracted using a suitable solvent (e.g., ethyl acetate) under alkaline conditions.

  • The extract is then derivatized (e.g., with trifluoroacetic anhydride) to improve the volatility and chromatographic properties of this compound.

2. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column.

  • The mass spectrometer detects and fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.

3. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve generated from standards of known concentrations.

Visualizations

immunogen_synthesis cluster_hapten Hapten cluster_carrier Carrier Protein cluster_conjugation Conjugation cluster_immunogen Immunogen 4_AP This compound Crosslinker EDC Crosslinker 4_AP->Crosslinker KLH Keyhole Limpet Hemocyanin (KLH) KLH->Crosslinker Immunogen 4-AP-KLH Conjugate Crosslinker->Immunogen

Caption: Workflow for the synthesis of a this compound immunogen.

competitive_elisa cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 Binds Result1 High Signal Ab1->Result1 Ag_free1 Free Antigen Ab2 Antibody Result2 Low Signal Ab2->Result2 Ag_coated2 Coated Antigen Ag_free2 Free Antigen Ag_free2->Ab2 Binds

Caption: Principle of Competitive ELISA for this compound detection.

decision_pathway Start Need to detect This compound High_Throughput High sample throughput needed? Start->High_Throughput High_Specificity Absolute specificity required? High_Throughput->High_Specificity No ELISA Develop Custom ELISA High_Throughput->ELISA Yes Cost_Constraint Is cost a major constraint? High_Specificity->Cost_Constraint No GCMS Use GC-MS High_Specificity->GCMS Yes Cost_Constraint->ELISA No Spectro Use UV-Vis Spectrophotometry Cost_Constraint->Spectro Yes

Caption: Decision pathway for selecting a this compound detection method.

Conclusion

While there are currently no off-the-shelf antibodies for the detection of this compound, the development of a custom antibody and a corresponding competitive ELISA is a viable strategy for high-throughput screening. However, the success of this approach is critically dependent on the specificity of the antibody. Extensive cross-reactivity testing with structurally related molecules, particularly 3-(2-Aminopropyl)phenol, is essential to validate the assay and avoid false-positive results.[3] For applications requiring the highest degree of specificity and sensitivity, and for confirmatory analysis, GC-MS remains the gold standard. UV-Vis spectrophotometry offers a low-cost alternative but is generally not suitable for complex samples due to its lack of specificity. The choice of method should be guided by the specific requirements of the research or diagnostic application.

References

A Researcher's Guide to Benchmarking 4-(2-Aminopropyl)phenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of analytical standards are paramount for generating reliable and reproducible data. This guide provides a framework for the objective comparison of 4-(2-Aminopropyl)phenol (also known as 4-HAP or p-hydroxyamphetamine) analytical standards from various suppliers. The following sections detail key quality attributes for comparison, comprehensive experimental protocols for characterization, and visual workflows to guide the evaluation process.

Comparative Analysis of Key Quality Attributes

When selecting a this compound analytical standard, a direct comparison of the information provided on the Certificate of Analysis (CoA) is the first critical step. While specific values will vary between suppliers and batches, the following table outlines the essential data points to compare.

Parameter Supplier A (Lot X) Supplier B (Lot Y) Supplier C (Lot Z) Notes
Purity (by primary method) e.g., 99.8% (HPLC)e.g., ≥99.5% (qNMR)e.g., 99.9% (HPLC)The primary method of purity assessment (e.g., HPLC, qNMR) should be noted.
Identity Confirmation IR, ¹H NMR, MSIR, ¹H NMR, MSIR, ¹H NMR, MSConfirmed by orthogonal methods.
Major Impurity (Identity) e.g., Impurity Ae.g., Impurity Be.g., Not DetectedIdentity of major impurities, if known.
Major Impurity (Level) e.g., 0.12%e.g., 0.08%e.g., <0.05%The concentration of the most significant impurity.
Total Impurities e.g., 0.2%e.g., <0.5%e.g., <0.1%The sum of all detected impurities.
Residual Solvents e.g., <0.1% Acetonee.g., Not Detectede.g., <0.05% MethanolImportant for accurate weighing.
Water Content (Karl Fischer) e.g., 0.15%e.g., 0.2%e.g., 0.1%Crucial for calculating the exact concentration.
Certification e.g., ISO 17034e.g., Certified Reference Materiale.g., Research GradeThe level of certification provides confidence in the stated values.

Experimental Protocols for Performance Verification

Beyond the supplier's CoA, independent verification of the analytical standard's performance is best practice. The following are detailed methodologies for key experiments to characterize and compare this compound standards.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its non-volatile impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

Procedure:

  • Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Inject the prepared standard solutions from different suppliers. Compare the chromatograms for the main peak area (purity), the number and area of impurity peaks, and peak symmetry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of this compound and identifying any volatile or semi-volatile impurities.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard (approximately 100 µg/mL) in a suitable volatile solvent like methanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Analysis: Analyze the standards and compare the retention times and mass spectra. The mass spectrum should be consistent with the structure of this compound, and the fragmentation pattern can be compared against library spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the molecular structure and can be used for unambiguous identity confirmation.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum with the expected structure of this compound. The ¹³C NMR spectrum should show the correct number of carbon signals. Any significant unassigned signals may indicate the presence of impurities.

Mandatory Visualizations

Experimental Workflow for Standard Comparison

G Experimental Workflow for Benchmarking Analytical Standards cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Data Analysis & Comparison cluster_3 Conclusion CoA_A CoA Supplier A Table Tabulate Key Specs (Purity, Impurities, etc.) CoA_A->Table CoA_B CoA Supplier B CoA_B->Table CoA_C CoA Supplier C CoA_C->Table HPLC HPLC-UV Analysis (Purity & Impurity Profile) Table->HPLC GCMS GC-MS Analysis (Identity & Volatile Impurities) Table->GCMS NMR NMR Spectroscopy (Structural Confirmation) Table->NMR Compare_Purity Compare Purity Data HPLC->Compare_Purity Compare_Impurity Compare Impurity Profiles HPLC->Compare_Impurity GCMS->Compare_Impurity Compare_Identity Confirm Identity GCMS->Compare_Identity NMR->Compare_Identity Decision Select Optimal Standard Compare_Purity->Decision Compare_Impurity->Decision Compare_Identity->Decision

Caption: Workflow for benchmarking this compound standards.

Hypothetical Signaling Pathway Involvement

As a sympathomimetic amine, this compound can influence adrenergic signaling pathways. The following diagram illustrates a simplified representation of a G-protein coupled receptor (GPCR) signaling cascade that could be modulated by such a compound.

G Simplified Adrenergic Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Enzyme Activation) PKA->Response Phosphorylates Target Proteins Ligand This compound (or Norepinephrine) Ligand->Receptor Binds

Caption: Simplified G-protein coupled adrenergic signaling pathway.

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Aminopropyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(2-aminopropyl)phenol, a phenolic compound requiring careful handling, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage. It is also recognized as being harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood.

In the event of a spill, the immediate area should be evacuated. For small spills, trained personnel wearing appropriate PPE can use an absorbent material for cleanup, which must then be disposed of as hazardous waste. For larger spills, the laboratory's emergency procedures should be followed, and the institution's Environmental Health and Safety (EHS) office must be notified.

Step-by-Step Disposal Protocol

The primary and recommended method for the final disposal of phenolic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2][3]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: All waste this compound, including unused, expired, or concentrated solutions, must be collected in a dedicated and compatible hazardous waste container, such as glass or polyethylene, with a secure, tight-fitting lid.[1][4]

  • Contaminated Labware and Debris: Disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, are also considered hazardous waste and must be collected in a separate, clearly labeled, puncture-resistant container.[1][5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office to prevent potentially hazardous reactions.[1]

Step 2: Labeling of Waste Containers

Proper labeling of waste containers is a critical regulatory requirement.[4][6] Each container must be clearly marked with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoid abbreviations)

  • The concentration and composition of the waste

  • The date when the waste was first added to the container

  • The specific hazards associated with the chemical (e.g., "Toxic," "Corrosive")

Step 3: Storage of Hazardous Waste

Waste containers should be stored in a designated and secure satellite accumulation area (SAA) away from general laboratory traffic.[5][6] Key storage requirements include:

  • The storage area must be well-ventilated.

  • Incompatible chemicals must be segregated using physical barriers or secondary containment.[4][5]

  • Containers must be kept closed at all times, except when adding waste.[2][4]

  • Regular weekly inspections of storage areas should be documented.[4]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][2] Do not attempt to transport hazardous waste yourself.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G A Start: Generation of This compound Waste B Is the waste pure compound, concentrated solution, or contaminated debris? A->B C Collect in a dedicated, labeled hazardous waste container (compatible material, secure lid). B->C Pure/Concentrated D Collect in a separate, labeled, puncture-resistant hazardous waste container. B->D Contaminated Debris E Store waste container in a designated, secure Satellite Accumulation Area (SAA). C->E D->E F Ensure proper storage conditions: - Well-ventilated - Segregated from incompatibles - Container always closed E->F G Contact Environmental Health & Safety (EHS) for waste pickup. F->G H EHS transports waste for proper disposal (e.g., incineration). G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[4] Academic laboratories may also be subject to the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste.[7][8] It is essential to be familiar with and adhere to all applicable local, state, and federal regulations. All laboratory personnel handling hazardous waste should receive proper training on these regulations and institutional procedures.[2][4]

References

Essential Safety and Operational Guide for Handling 4-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4-(2-Aminopropyl)phenol. Given the limited specific toxicological data for this compound, this guidance incorporates safety protocols and data from the structurally similar and well-studied compound, phenol, to ensure a robust and conservative safety framework.

Hazard Identification and Precautionary Data

Table 1: Hazard Classification and Quantitative Data (Phenol as a Reference)

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsQuantitative Data (Phenol)
Acute Toxicity (Oral, Dermal, Inhalation)DangerToxic if swallowed, in contact with skin, or if inhaled.[1]Oral LD50 (Rat): 317 mg/kg[1] Dermal LD50 (Rabbit): 630 mg/kg[1]
Skin Corrosion/IrritationDangerCauses severe skin burns and eye damage.[1]-
Germ Cell MutagenicityDangerSuspected of causing genetic defects.[1]In vitro tests for phenol showed mutagenic effects.[1]
Specific Target Organ ToxicityDangerMay cause damage to organs through prolonged or repeated exposure.[1]-

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Conditions
Eye and Face Chemical splash goggles and a face shieldMust be worn whenever there is a potential for splashes.[3]
Hands Double-layered nitrile gloves (minimum 8mil total thickness)For incidental contact with dilute solutions (<10%).[3]
Neoprene or butyl rubber gloves over nitrile glovesFor concentrated solutions or prolonged handling. Phenol can readily penetrate standard nitrile gloves.[3][4]
Body Fully buttoned lab coatStandard laboratory practice.[3]
Butyl rubber or neoprene apronRequired over a lab coat in situations with a higher risk of splashing.[3]
Respiratory Chemical fume hoodAll handling that may generate dust or aerosols must be conducted in a certified chemical fume hood.[3][5]
Full-face respirator with organic vapor cartridgesTo be used if a fume hood is not available.[3]
Footwear Closed-toe shoesMandatory in the laboratory.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact 1. Immediately remove all contaminated clothing.[3] 2. Flush the affected area with copious amounts of water for at least 15-20 minutes.[3] 3. After the initial water flush, swab the affected area repeatedly with polyethylene glycol 300 (PEG 300) for at least 30 minutes. If PEG 300 is not available, continue flushing with water.[3] 4. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[3] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.[3]
Inhalation 1. Move the affected person to fresh air immediately.[3] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting.[3] 2. If the person is conscious and able to swallow, rinse their mouth with water.[3] 3. Seek immediate medical attention.[3]

Handling, Storage, and Disposal Plans

Proper operational procedures are crucial for safety and regulatory compliance.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a certified chemical fume hood is operational.

    • Locate the nearest emergency shower and eyewash station.[6]

    • Have spill cleanup materials readily available.

  • Handling :

    • Conduct all weighing and solution preparation inside a chemical fume hood to control dust and vapors.[3][5]

    • Keep containers of this compound tightly closed when not in use.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[6][7]

    • Keep containers tightly closed and sealed.[7]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3]

  • Contaminated PPE and materials : Place used gloves, absorbent materials from spills, and other contaminated disposable items in a designated, sealed hazardous waste container.[8]

  • Empty Containers : Rinse empty containers thoroughly in a fume hood, collecting the rinse water as hazardous waste. Dispose of the rinsed containers as instructed by your institution's environmental health and safety (EHS) department.

  • Unused Chemical : Dispose of any unwanted this compound as hazardous waste in accordance with local, state, and federal regulations.[3][8] Do not pour down the drain.[9]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow Emergency Spill Response for this compound cluster_small_spill Small Spill (<50 mL) cluster_large_spill Large Spill (>50 mL) small_spill Small Spill Occurs small_ppe Ensure appropriate PPE is worn (double gloves, goggles, lab coat) small_spill->small_ppe small_absorb Absorb spill with inert material (vermiculite, sand) small_ppe->small_absorb small_collect Collect absorbed material into a sealed hazardous waste container small_absorb->small_collect small_clean Wipe down spill area with soap and water small_collect->small_clean small_dispose Dispose of all contaminated materials as hazardous waste small_clean->small_dispose large_spill Large Spill Occurs large_evacuate Evacuate the laboratory immediately and close doors large_spill->large_evacuate large_alert Alert others in the area and notify EHS/emergency response team large_evacuate->large_alert large_restrict Restrict access to the spill area large_alert->large_restrict large_await Await arrival of trained emergency personnel large_restrict->large_await

Caption: Workflow for handling small and large spills of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminopropyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Aminopropyl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。